Product packaging for Pamoic Acid(Cat. No.:CAS No. 130-85-8)

Pamoic Acid

货号: B1678370
CAS 编号: 130-85-8
分子量: 388.4 g/mol
InChI 键: WLJNZVDCPSBLRP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Pamoic acid is a dicarboxylic acid. It is functionally related to a 2-naphthoic acid. It is a conjugate acid of a pamoate(2-).
RN given refers to parent cpd;  structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H16O6 B1678370 Pamoic Acid CAS No. 130-85-8

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16O6/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29/h1-10,24-25H,11H2,(H,26,27)(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLJNZVDCPSBLRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

59413-58-0 (di-lithium salt), 6640-22-8 (di-hydrochloride salt), 68226-93-7 (di-cesium salt), 68226-94-8 (di-rubidium salt), 68226-95-9 (di-potassium salt)
Record name Pamoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130858
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9048984
Record name Pamoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130-85-8
Record name Pamoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pamoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130858
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PAMOIC ACID
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40132
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name PAMOIC ACID
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30188
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Naphthalenecarboxylic acid, 4,4'-methylenebis[3-hydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pamoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3'-dihydroxy-4,4'-methylenedi(2-naphthoic acid)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.545
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PAMOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7RRQ8QZ38N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Pamoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pamoic acid, also known as embonic acid, is a naphthoic acid derivative with the IUPAC name 4,4′-Methylenebis(3-hydroxynaphthalene-2-carboxylic acid)[1]. It is a well-established and widely utilized compound in the pharmaceutical industry, primarily serving as a counterion to form pamoate salts with basic drug molecules[1][2]. This strategy is employed to decrease the aqueous solubility of active pharmaceutical ingredients (APIs), thereby enabling the formulation of long-acting injectable and oral dosage forms with sustained-release profiles[3][4]. Beyond its role as a pharmaceutical excipient, recent research has unveiled a novel biological activity of this compound as a potent and selective agonist of the orphan G protein-coupled receptor 35 (GPR35), highlighting its potential for therapeutic applications in its own right. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analytical characterization of this compound, along with detailed experimental protocols relevant to its study and application.

Chemical Structure

This compound is a symmetrical molecule consisting of two 3-hydroxy-2-naphthoic acid moieties linked by a methylene bridge at the 4 and 4' positions of the naphthalene rings.

Caption: 2D Chemical Structure of this compound.

The key structural features of this compound include two naphthalene ring systems, two carboxylic acid groups, and two hydroxyl groups. The presence of these functional groups, particularly the multiple oxygen atoms, allows for significant hydrogen bonding.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are critical for its use in pharmaceutical formulations and for its handling and characterization in a laboratory setting.

PropertyValueReferences
IUPAC Name 4,4′-Methylenebis(3-hydroxynaphthalene-2-carboxylic acid)
Other Names Embonic acid, 4,4′-Methylenebis(3-hydroxy-2-naphthoic acid)
CAS Number 130-85-8
Chemical Formula C₂₃H₁₆O₆
Molecular Weight 388.37 g/mol
Appearance Yellow to yellow-green crystalline powder
Melting Point ≥300 °C (decomposes)
Solubility Practically insoluble in water, alcohol, ether, and benzene. Soluble in nitrobenzene and pyridine. Sparingly soluble in chloroform.
pKa 2.675
logP 6.169
UV/Vis λmax 238, 290, 378 nm (in acidic mobile phase)

Experimental Protocols

Synthesis of this compound

This compound is typically synthesized via the condensation of 3-hydroxy-2-naphthoic acid with formaldehyde in the presence of an acid catalyst. A detailed protocol based on a patented method is provided below.

Materials:

  • 3-hydroxy-2-naphthoic acid ("2,3-acid")

  • Paraformaldehyde

  • N,N-dimethylformamide (DMF)

  • Concentrated Sulfuric Acid (98%)

  • Methanol

Procedure:

  • In a suitable reaction vessel, charge 266 kg of N,N-dimethylformamide (DMF).

  • Add 175 kg of 3-hydroxy-2-naphthoic acid and 21 kg of paraformaldehyde to the DMF with stirring.

  • Heat the mixture to 58-62 °C and maintain this temperature for 28-32 minutes.

  • Carefully add 1.5 kg of a catalyst (if used) and concentrated sulfuric acid.

  • Heat the mixture to 75-85 °C. The reaction is exothermic and the temperature will naturally rise.

  • Allow the temperature to increase to 95-105 °C and maintain this temperature for 2.5-3.5 hours.

  • After the reaction is complete, cool the mixture to approximately 25 °C.

  • Add 224 kg of methanol to the cooled reaction mixture to precipitate the this compound.

  • Isolate the product by centrifugation or filtration.

  • Wash the collected solid with methanol and dry to obtain the final product.

synthesis_workflow cluster_synthesis This compound Synthesis Workflow Reactants 3-Hydroxy-2-naphthoic Acid + Paraformaldehyde in DMF Heating1 Heat to 58-62°C Reactants->Heating1 Catalyst Add H₂SO₄ Heating1->Catalyst Heating2 Heat to 95-105°C Catalyst->Heating2 Cooling Cool to 25°C Heating2->Cooling Precipitation Add Methanol Cooling->Precipitation Isolation Filter and Wash Precipitation->Isolation Product This compound Isolation->Product

Caption: Workflow for the synthesis of this compound.

Purification by Recrystallization

While specific literature on the detailed recrystallization of this compound is sparse, it has been reported to be crystallizable from dilute pyridine. A general procedure for recrystallization is outlined below, which can be adapted using pyridine or other high-boiling point solvents like nitrobenzene in which it is soluble.

Procedure:

  • In a fume hood, dissolve the crude this compound in a minimum amount of hot solvent (e.g., dilute pyridine or nitrobenzene).

  • Once fully dissolved, allow the solution to cool slowly and undisturbed to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Analytical Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum of this compound in deuterated dimethyl sulfoxide (DMSO-d₆) is a key analytical tool for structural confirmation. The expected chemical shifts (δ) are approximately 8.53, 8.17, 7.91, 7.41, 7.25, and 4.84 ppm.

  • ¹³C NMR (DMSO-d₆): The carbon-13 NMR spectrum provides further structural detail. Expected chemical shifts (δ) are approximately 172.57, 153.35, 136.14, 131.50, 130.10, 128.82, 126.67, 123.31, 123.26, 120.55, 113.95, and 19.84 ppm.

Procedure for NMR Sample Preparation:

  • Accurately weigh approximately 5-10 mg of dry this compound.

  • Dissolve the sample in approximately 0.75 mL of DMSO-d₆ in an NMR tube.

  • Gently warm and vortex the tube to ensure complete dissolution.

  • Acquire the ¹H and ¹³C NMR spectra using a suitable NMR spectrometer.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is characterized by absorptions corresponding to its functional groups. The KBr pellet method is a common technique for analyzing solid samples.

Procedure for KBr Pellet Preparation:

  • Thoroughly grind 1-2 mg of dry this compound with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

  • Transfer the finely ground mixture to a pellet die.

  • Apply pressure using a hydraulic press to form a transparent or translucent pellet.

  • Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

3. UV-Visible Spectroscopy

The UV-Vis spectrum of this compound in an acidic mobile phase shows absorption maxima at 238, 290, and 378 nm.

Procedure for UV-Vis Analysis:

  • Prepare a dilute solution of this compound in a suitable solvent system (e.g., acetonitrile/water with a small amount of acid).

  • Use a quartz cuvette to measure the absorbance of the solution over the UV-Vis range (typically 200-800 nm).

  • Use the solvent system as a blank for baseline correction.

Biological Activity: GPR35 Agonism

This compound has been identified as a potent agonist for the G protein-coupled receptor 35 (GPR35). Activation of GPR35 by this compound initiates a Gᵢ/ₒ-linked signaling cascade, leading to the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) and the recruitment of β-arrestin2. This signaling pathway is implicated in various physiological processes, and the agonist activity of this compound suggests its potential for therapeutic development.

gpr35_pathway cluster_gpr35 This compound-Induced GPR35 Signaling Pathway PamoicAcid This compound GPR35 GPR35 PamoicAcid->GPR35 activates Gi_o Gᵢ/ₒ Protein GPR35->Gi_o activates beta_arrestin β-arrestin2 Recruitment GPR35->beta_arrestin ERK1_2 ERK1/2 Phosphorylation Gi_o->ERK1_2 CellularResponse Cellular Response ERK1_2->CellularResponse beta_arrestin->CellularResponse

Caption: this compound signaling through GPR35.

Experimental Protocol: β-Arrestin Recruitment Assay

This assay is used to quantify the interaction between GPR35 and β-arrestin upon agonist stimulation.

Materials:

  • HEK293 or U2OS cells co-expressing GPR35 and a β-arrestin-reporter fusion protein (e.g., β-arrestin-GFP).

  • Cell culture medium and supplements.

  • This compound stock solution.

  • Assay buffer.

  • Fluorescence microscope or plate reader.

Procedure:

  • Plate the GPR35 and β-arrestin co-expressing cells in a suitable format (e.g., 96-well plate) and culture overnight.

  • Replace the culture medium with assay buffer.

  • Add varying concentrations of this compound to the wells.

  • Incubate the plate for a predetermined time (e.g., 30-60 minutes) at 37°C.

  • Visualize and/or quantify the translocation of the β-arrestin-reporter from the cytoplasm to the cell membrane, which indicates receptor activation.

Conclusion

This compound is a molecule of significant interest to the pharmaceutical sciences, not only for its established role in modifying drug release profiles but also for its newly discovered biological activity. This technical guide has provided a comprehensive overview of its chemical properties, structure, and relevant experimental methodologies. The detailed protocols for synthesis, purification, and analytical characterization, along with insights into its interaction with GPR35, are intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this versatile compound.

References

The Core Mechanism of Action of Pamoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pamoic acid, a naphthoic acid derivative, has long been considered an inactive excipient by regulatory bodies like the Food and Drug Administration.[1] It is commonly used to form pamoate salts of various drugs, creating long-acting formulations by modifying their release profiles.[1] However, recent research has unveiled a significant pharmacological activity of this compound itself, identifying it as a potent agonist of the orphan G protein-coupled receptor 35 (GPR35).[1][2] This discovery has opened new avenues for understanding the biological roles of GPR35 and suggests potential therapeutic applications for this compound beyond its use as a drug delivery vehicle. This technical guide provides an in-depth exploration of the mechanism of action of this compound, focusing on its interaction with GPR35 and the subsequent intracellular signaling cascades.

Physicochemical Properties of this compound

This compound, also known as embonic acid, is a dicarboxylic acid with the chemical formula C₂₃H₁₆O₆ and a molecular weight of 388.37 g/mol . Its structure consists of two 3-hydroxy-2-naphthoic acid moieties linked by a methylene bridge. This structure confers specific physicochemical properties that are relevant to its biological activity and pharmaceutical use.

PropertyValue
Molecular Formula C₂₃H₁₆O₆
Molecular Weight 388.37 g/mol
Melting Point ≥300 °C (decomposes)
Water Solubility Practically insoluble
pKa 2.67 ± 0.30 (Predicted)

Mechanism of Action: GPR35 Agonism

The primary mechanism of action of this compound is its function as a potent agonist at the orphan G protein-coupled receptor, GPR35.[1] Upon binding to GPR35, this compound initiates a cascade of intracellular events, leading to various cellular responses.

G Protein Coupling and Downstream Signaling

This compound-induced activation of GPR35 leads to the engagement of the Gαi/o subunit of the heterotrimeric G protein complex. This interaction is sensitive to pertussis toxin (PTX), which ADP-ribosylates and inactivates Gαi/o proteins, thereby inhibiting their signaling. The activation of Gαi/o leads to the downstream phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).

β-Arrestin2 Recruitment and Receptor Internalization

In addition to G protein-dependent signaling, this compound binding to GPR35 also triggers a G protein-independent pathway involving β-arrestin2. Upon receptor activation, β-arrestin2 is recruited from the cytoplasm to the cell membrane where it binds to the activated GPR35. This interaction is a key step in receptor desensitization and internalization. Following β-arrestin2 recruitment, the GPR35-pamoic acid complex is internalized into the cell, likely via clathrin-coated pits. This process of receptor internalization serves to attenuate the signal and is a hallmark of GPCR activation.

The signaling pathway of this compound's action on GPR35 is visualized in the following diagram:

GPR35_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_g_protein G Protein Signaling cluster_arrestin β-Arrestin Pathway Pamoic_Acid This compound GPR35 GPR35 Pamoic_Acid->GPR35 Binds to G_protein Gαi/o GPR35->G_protein Activates beta_arrestin β-Arrestin2 GPR35->beta_arrestin Recruits ERK12_inactive ERK1/2 G_protein->ERK12_inactive Initiates cascade via PTX-sensitive pathway ERK12_active p-ERK1/2 ERK12_inactive->ERK12_active Phosphorylation Cellular_Response Cellular Response (e.g., Antinociception) ERK12_active->Cellular_Response Internalization Receptor Internalization beta_arrestin->Internalization Mediates Internalization->Cellular_Response

This compound signaling through GPR35.

Quantitative Data on this compound Activity

Several studies have quantified the potency and efficacy of this compound at the GPR35 receptor using various in vitro assays. The following table summarizes key quantitative data.

AssayParameterValueCell LineReference
β-Arrestin2 RecruitmentEC₅₀79 nM-
GPR35a InternalizationEC₅₀22 nM (7–68 nM)U2OS
ERK1/2 PhosphorylationEC₅₀65 nM (28–155 nM)U2OS expressing GPR35a
GPR35 Antagonism (by CID2745687)Kᵢ (β-arrestin assay)12.8 nM (7.5–21.8 nM)-
GPR35 Antagonism (by CID2745687)Kᵢ (ERK1/2 phosphorylation)18 nM (9.1–35.7 nM)-
In vivo AntinociceptionED₅₀40.5 mg/kgMouse (abdominal constriction model)

Experimental Protocols

The identification and characterization of this compound as a GPR35 agonist have been facilitated by several key experimental techniques. Below are representative protocols for these assays.

High-Content Screening for GPCR Agonist Identification

The discovery of this compound's activity on GPR35 was the result of a high-content screen of a library of known drugs and drug-like compounds. The following diagram illustrates a typical workflow for such a screen.

HCS_Workflow cluster_prep Assay Preparation cluster_screening Screening cluster_analysis Data Acquisition & Analysis cluster_validation Hit Validation Cell_Culture 1. Culture cells expressing fluorescently-tagged β-arrestin and GPR35 Plate_Seeding 2. Seed cells into microtiter plates Cell_Culture->Plate_Seeding Compound_Addition 3. Add library compounds (e.g., this compound) to individual wells Plate_Seeding->Compound_Addition Incubation 4. Incubate for a defined period to allow for receptor activation Compound_Addition->Incubation Image_Acquisition 5. Automated high-content imaging of β-arrestin translocation Incubation->Image_Acquisition Image_Analysis 6. Quantify fluorescence redistribution (puncta formation) Image_Acquisition->Image_Analysis Hit_Identification 7. Identify 'hits' based on statistical significance Image_Analysis->Hit_Identification Dose_Response 8. Perform dose-response curves of primary hits Hit_Identification->Dose_Response Secondary_Assays 9. Validate with secondary assays (e.g., ERK phosphorylation) Dose_Response->Secondary_Assays

High-content screening workflow.
β-Arrestin Recruitment Assay (Fluorescence-Based)

This assay measures the translocation of β-arrestin from the cytoplasm to the GPCR at the plasma membrane upon agonist stimulation.

  • Cell Culture and Plating:

    • Culture U2OS cells stably co-expressing human GPR35 and β-arrestin2 fused to Green Fluorescent Protein (βarr2-GFP).

    • Seed the cells into 96-well or 384-well clear-bottom imaging plates and allow them to adhere overnight.

  • Compound Preparation and Addition:

    • Prepare a serial dilution of this compound in a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

    • Remove the culture medium from the cells and replace it with the compound dilutions. Include a vehicle control (buffer only).

  • Incubation:

    • Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes) to allow for β-arrestin recruitment.

  • Image Acquisition:

    • Use a high-content imaging system to capture fluorescence images of the cells in each well.

  • Image Analysis:

    • Quantify the redistribution of the βarr2-GFP signal from a diffuse cytoplasmic pattern to punctate structures at or near the cell membrane. This can be done using image analysis software that measures the granularity or texture of the fluorescence.

  • Data Analysis:

    • Calculate the dose-response curve by plotting the quantified β-arrestin recruitment against the concentration of this compound.

    • Determine the EC₅₀ value from the curve using non-linear regression.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay detects the phosphorylation of ERK1/2, a downstream marker of GPR35 activation.

  • Cell Culture and Treatment:

    • Culture U2OS cells expressing GPR35a in 6-well plates until they reach 80-90% confluency.

    • Serum-starve the cells overnight to reduce basal ERK1/2 phosphorylation.

    • Treat the cells with varying concentrations of this compound for a specific time (e.g., 15 minutes) at 37°C.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Collect the cell lysates and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing:

    • Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of p-ERK1/2 to total ERK1/2 for each sample and plot the results against the this compound concentration to determine the EC₅₀.

Receptor Internalization Assay (On-Cell Western)

This assay quantifies the decrease in cell surface receptor levels following agonist treatment.

  • Cell Culture and Plating:

    • Culture U2OS cells expressing HA-tagged GPR35a in 96-well plates.

  • Antibody Labeling and Treatment:

    • Pre-label the surface receptors by incubating the live cells with an anti-HA primary antibody in a suitable buffer for 1 hour at 4°C.

    • Wash the cells to remove unbound antibody.

    • Treat the cells with different concentrations of this compound for a specified time (e.g., 30-60 minutes) at 37°C to induce internalization.

  • Fixation and Staining:

    • Fix the cells with 4% paraformaldehyde in PBS.

    • Without permeabilizing the cells, add a fluorescently-labeled secondary antibody that recognizes the primary antibody bound to the receptors remaining on the cell surface.

    • Incubate for 1 hour at room temperature in the dark.

    • A second fluorescent dye can be used to stain the nuclei for cell number normalization.

  • Imaging and Quantification:

    • Wash the cells and acquire fluorescence images using an infrared imaging system (e.g., LI-COR Odyssey).

    • Quantify the fluorescence intensity of the secondary antibody in each well.

  • Data Analysis:

    • Normalize the receptor signal to the nuclear stain signal.

    • Plot the normalized fluorescence intensity (representing surface receptor levels) against the this compound concentration to generate a dose-response curve and calculate the EC₅₀ for internalization.

Conclusion

This compound, once considered an inert substance, is now recognized as a potent agonist of the orphan receptor GPR35. Its mechanism of action involves the activation of both Gαi/o-dependent and β-arrestin2-dependent signaling pathways, leading to ERK1/2 phosphorylation and receptor internalization. These downstream effects are implicated in cellular responses such as antinociception. The detailed understanding of this compound's mechanism of action, supported by quantitative data and robust experimental protocols, provides a valuable framework for researchers in drug discovery and development. Further investigation into the physiological and pathological roles of the GPR35-pamoic acid signaling axis may uncover novel therapeutic opportunities for a range of conditions.

References

Synthesis of Pamoic Acid from 3-Hydroxy-2-Naphthoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pamoic acid, also known as embonic acid, is a widely utilized counterion in the pharmaceutical industry to produce long-acting drug formulations. Its synthesis via the condensation of 3-hydroxy-2-naphthoic acid with formaldehyde is a critical process for the development of such drug products. This technical guide provides a comprehensive overview of this synthesis, including a detailed reaction mechanism, experimental protocols, characterization data, and safety considerations. The information is intended to serve as a valuable resource for researchers, chemists, and professionals involved in drug development and manufacturing.

Introduction

This compound (4,4'-methylenebis(3-hydroxy-2-naphthoic acid)) is a naphthoic acid derivative that can be prepared through the reaction of 3-hydroxy-2-naphthoic acid with formaldehyde.[1] The resulting pamoate salts of active pharmaceutical ingredients (APIs) often exhibit modified dissolution rates, which can be leveraged to create long-acting injectable and oral formulations.[1] This guide details the chemical synthesis of this compound, offering a technical resource for its laboratory-scale preparation and analysis.

Reaction Scheme and Mechanism

The synthesis of this compound from 3-hydroxy-2-naphthoic acid is an electrophilic aromatic substitution reaction. The reaction proceeds by the condensation of two molecules of 3-hydroxy-2-naphthoic acid with one molecule of formaldehyde, typically in the presence of an acid or base catalyst.

Reaction Scheme

This compound Synthesis cluster_reactants Reactants cluster_product Product cluster_conditions Conditions 3_hydroxy_2_naphthoic_acid 2 x 3-Hydroxy-2-naphthoic Acid pamoic_acid This compound 3_hydroxy_2_naphthoic_acid->pamoic_acid + formaldehyde Formaldehyde formaldehyde->pamoic_acid catalyst Acid or Base Catalyst heat Heat

Caption: Overall reaction for the synthesis of this compound.

Reaction Mechanism

The reaction mechanism involves the activation of formaldehyde by a catalyst to form an electrophile, which is then attacked by the electron-rich naphthalene ring of 3-hydroxy-2-naphthoic acid. This is followed by a second electrophilic substitution to link the two naphthoic acid molecules.

Pamoic_Acid_Mechanism Start 3-Hydroxy-2-naphthoic Acid + Formaldehyde Protonation Protonation of Formaldehyde (acid catalyst) Start->Protonation Electrophile Formation of Electrophilic Carbocation Protonation->Electrophile Attack1 Nucleophilic Attack by 3-Hydroxy-2-naphthoic Acid Electrophile->Attack1 Intermediate1 Formation of Intermediate Attack1->Intermediate1 Deprotonation1 Deprotonation Intermediate1->Deprotonation1 Intermediate2 Formation of Benzyl Alcohol Intermediate Deprotonation1->Intermediate2 Protonation2 Protonation of Hydroxyl Group Intermediate2->Protonation2 Carbocation2 Formation of Second Carbocation Protonation2->Carbocation2 Attack2 Nucleophilic Attack by Second 3-Hydroxy-2-naphthoic Acid Carbocation2->Attack2 Intermediate3 Formation of Di-substituted Intermediate Attack2->Intermediate3 Deprotonation2 Final Deprotonation Intermediate3->Deprotonation2 End This compound Deprotonation2->End

Caption: Step-wise mechanism of this compound synthesis.

Experimental Protocols

The following protocols are based on established methods for the synthesis of this compound.[2][3]

Materials and Equipment
  • 3-Hydroxy-2-naphthoic acid

  • Paraformaldehyde or Formaldehyde solution (37%)

  • N,N-Dimethylformamide (DMF)

  • Sulfuric acid (98%)

  • Methanol

  • Reaction kettle with overhead stirrer, thermometer, and reflux condenser

  • Heating mantle

  • Filtration apparatus (e.g., Büchner funnel)

  • Centrifuge

  • Drying oven or vacuum oven

Synthesis Procedure

A preparation method for this compound involves the following steps:[2]

  • In a reaction kettle, combine N,N-dimethylformamide, 3-hydroxy-2-naphthoic acid, and paraformaldehyde.

  • Heat the mixture to 58-62°C and maintain this temperature for 28-32 minutes.

  • Add 98% sulfuric acid as a catalyst and further heat the mixture to 75-85°C.

  • The reaction is exothermic and will naturally heat up to 95-105°C. Maintain this temperature for 2.5-3.5 hours to complete the reaction.

  • After the reaction is complete, cool the mixture to approximately 25°C.

  • Add methanol to the reaction mixture to precipitate the product.

  • The crude product is then collected by centrifugation and washed.

  • The washed product is dried to obtain the final this compound.

Purification

The crude this compound can be purified by rinsing with methanol followed by drying. For higher purity, recrystallization from a suitable solvent such as dimethylformamide (DMF) or a mixture of DMF and water may be employed.

Data Presentation

The following tables summarize the key quantitative data for the reactants and the product.

Table 1: Physicochemical Properties
CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)AppearanceCAS Number
3-Hydroxy-2-naphthoic acidC₁₁H₈O₃188.18222Yellow solid92-70-6
FormaldehydeCH₂O30.03-92Colorless gas50-00-0
This compoundC₂₃H₁₆O₆388.37≥300Yellow crystalline powder130-85-8
Table 2: Spectroscopic Data for this compound
TechniqueKey Peaks/Shifts
¹H NMR (DMSO-d₆, 400 MHz), δ (ppm)8.53, 8.17, 7.91, 7.41, 7.25, 4.84
FT-IR (KBr), ν (cm⁻¹)~3400-2500 (O-H, C-H), ~1660 (C=O), ~1590, 1470, 1430 (aromatic C=C)

Note: Spectroscopic data can vary slightly based on the solvent and instrument used.

Characterization Techniques

The identity and purity of the synthesized this compound should be confirmed using a variety of analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of this compound and quantifying any remaining starting materials or byproducts. A typical method would involve a C18 reverse-phase column with a mobile phase consisting of a mixture of acetonitrile and water with an acid modifier like phosphoric acid or trifluoroacetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound. The ¹H NMR spectrum in DMSO-d₆ will show characteristic peaks for the aromatic protons and the methylene bridge protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the this compound molecule. Key absorptions include the broad O-H stretch of the carboxylic acid and phenolic hydroxyl groups, the C=O stretch of the carboxylic acid, and the characteristic aromatic C=C stretching vibrations.

Safety and Handling

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

  • 3-Hydroxy-2-naphthoic acid: May cause skin, eye, and respiratory tract irritation.

  • Formaldehyde: Is a known carcinogen and is toxic and corrosive. It can cause severe skin burns and eye damage.

  • This compound: May cause skin, eye, and respiratory tract irritation.

  • Sulfuric Acid: Is highly corrosive and can cause severe burns.

  • N,N-Dimethylformamide (DMF): Is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin.

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheets (SDS) for each chemical before use.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Charge Reactor with: - 3-Hydroxy-2-naphthoic acid - Paraformaldehyde - DMF Heating1 Heat to 58-62°C (28-32 min) Reactants->Heating1 Catalyst Add Sulfuric Acid Heating1->Catalyst Heating2 Heat to 75-85°C Catalyst->Heating2 Reaction Maintain at 95-105°C (2.5-3.5 h) Heating2->Reaction Cooling Cool to 25°C Reaction->Cooling Precipitation Add Methanol Cooling->Precipitation Isolation Centrifugation / Filtration Precipitation->Isolation Washing Wash with Methanol Isolation->Washing Drying Dry under Vacuum Washing->Drying Characterization Characterize Product: - HPLC (Purity) - NMR (Structure) - FT-IR (Functional Groups) - Melting Point Drying->Characterization

Caption: Workflow for this compound synthesis and analysis.

Conclusion

The synthesis of this compound from 3-hydroxy-2-naphthoic acid and formaldehyde is a well-established and scalable process. This guide provides a detailed framework for its synthesis, purification, and characterization. By following the outlined procedures and adhering to the necessary safety precautions, researchers and drug development professionals can successfully produce and analyze this important pharmaceutical intermediate.

References

Pamoic Acid: A Potent GPR35 Agonist and its Signaling Pathways - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-protein coupled receptor 35 (GPR35) is an orphan receptor implicated in various physiological and pathological processes, including inflammation, pain perception, and cancer, making it an attractive therapeutic target.[1][2] Pamoic acid, a compound previously considered an inactive excipient in many drug formulations, has been identified as a potent agonist of GPR35.[2][3] This technical guide provides an in-depth overview of the agonist activity of this compound at GPR35, detailing its signaling pathways, quantitative pharmacological data, and the experimental protocols used for its characterization.

Quantitative Data Presentation

This compound demonstrates potent agonist activity at human GPR35, as evidenced by its low nanomolar efficacy in functional assays. The following tables summarize the quantitative data for this compound and compare it with other known GPR35 agonists.

Table 1: Agonist Potency (EC50) of this compound at Human GPR35

AssayCell LineEC50 (nM)Reference(s)
β-arrestin RecruitmentU2OS79[3]
ERK1/2 PhosphorylationU2OS65
Receptor InternalizationU2OS22

Table 2: Comparative Agonist Potency (EC50) of GPR35 Agonists

CompoundAssay (Human GPR35)EC50Reference(s)
This compoundβ-arrestin Recruitment79 nM
This compoundERK1/2 Phosphorylation65 nM
ZaprinastIntracellular Calcium Mobilization840 nM
ZaprinastERK1/2 Phosphorylation2.6 µM
Kynurenic acidβ-arrestin Recruitment39 µM

Signaling Pathways

Activation of GPR35 by this compound initiates downstream signaling through two primary pathways: a G-protein-dependent pathway involving Gαi/o and subsequent activation of the MAPK/ERK cascade, and a G-protein-independent pathway involving the recruitment of β-arrestin 2. There is also evidence for GPR35 coupling to Gα13.

Gαi/o-Mediated ERK1/2 Activation

Upon binding of this compound, GPR35 undergoes a conformational change that facilitates the activation of the heterotrimeric G-protein Gαi/o. This leads to the downstream phosphorylation and activation of Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2). This pathway is sensitive to pertussis toxin (PTX), confirming the involvement of Gαi/o proteins.

GPR35_Gi_Pathway Pamoic_Acid This compound GPR35 GPR35 Pamoic_Acid->GPR35 Gi_o Gαi/o GPR35->Gi_o activates MEK MEK Gi_o->MEK activates ERK ERK1/2 MEK->ERK phosphorylates Phospho_ERK p-ERK1/2 Cellular_Response Cellular Response (e.g., Gene Expression, Cell Proliferation) Phospho_ERK->Cellular_Response

Gαi/o-Mediated ERK1/2 Signaling Pathway
β-Arrestin 2 Recruitment and Receptor Internalization

This compound binding also potently induces the recruitment of β-arrestin 2 to the intracellular domains of GPR35. This interaction is independent of G-protein signaling and is not sensitive to pertussis toxin. The recruitment of β-arrestin 2 is a key step in receptor desensitization and internalization, a process that has been quantified for this compound-activated GPR35.

GPR35_Arrestin_Pathway Pamoic_Acid This compound GPR35 GPR35 Pamoic_Acid->GPR35 GRK GRK GPR35->GRK activates P_GPR35 P-GPR35 GRK->P_GPR35 phosphorylates Beta_Arrestin β-Arrestin 2 P_GPR35->Beta_Arrestin recruits Internalization Receptor Internalization Beta_Arrestin->Internalization

β-Arrestin 2 Recruitment Pathway

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the agonist activity of this compound at GPR35.

β-Arrestin Recruitment Assay (Tango™ GPCR Assay Principle)

This assay measures the ligand-induced interaction between GPR35 and β-arrestin.

Tango_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Ligand Treatment cluster_detection Detection Seed_Cells Seed HTLA cells expressing GPCR-TEV-tTA and Arrestin-Protease in 384-well plates Incubate_Cells Incubate overnight Seed_Cells->Incubate_Cells Add_Ligand Add this compound (or other ligands) Incubate_Cells->Add_Ligand Incubate_Treatment Incubate for 5 hours Add_Ligand->Incubate_Treatment Add_Substrate Add β-lactamase substrate Incubate_Treatment->Add_Substrate Incubate_Detection Incubate for 2 hours at room temperature Add_Substrate->Incubate_Detection Read_Plate Read fluorescence (409 nm excitation, 460/530 nm emission) Incubate_Detection->Read_Plate

Tango™ β-Arrestin Assay Workflow

Methodology:

  • Cell Culture: HTLA cells, which are engineered with a β-lactamase reporter gene under the control of a tetracycline-responsive element (TRE), are transfected to express the GPR35 receptor fused to a TEV protease cleavage site and a tetracycline transactivator (tTA), alongside a β-arrestin-TEV protease fusion protein.

  • Plating: Seed the transfected HTLA cells in 384-well black, clear-bottom plates at a density of 20,000 cells per well and incubate overnight at 37°C in a 5% CO2 incubator.

  • Ligand Preparation: Prepare serial dilutions of this compound in assay buffer (e.g., HBSS).

  • Ligand Addition: Add the diluted this compound to the cell plates and incubate for 5 hours at 37°C.

  • Substrate Loading: Add the β-lactamase substrate to each well and incubate for 2 hours at room temperature in the dark.

  • Detection: Measure the fluorescence at 460 nm and 530 nm using a fluorescence plate reader with an excitation wavelength of 409 nm. The ratio of 460/530 nm fluorescence indicates the level of β-arrestin recruitment.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay quantifies the level of phosphorylated ERK1/2 in response to GPR35 activation.

ERK_WB_Workflow cluster_prep Cell Culture and Treatment cluster_wb Western Blotting cluster_analysis Data Analysis Seed_Cells Seed U2OS cells expressing GPR35 Serum_Starve Serum starve cells overnight Seed_Cells->Serum_Starve Treat Treat with this compound (e.g., 15 min) Serum_Starve->Treat Lyse Lyse cells and collect protein Treat->Lyse SDS_PAGE Separate proteins by SDS-PAGE Lyse->SDS_PAGE Transfer Transfer proteins to PVDF membrane SDS_PAGE->Transfer Block Block membrane with 5% BSA Transfer->Block Primary_Ab Incubate with anti-phospho-ERK1/2 antibody Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detect Detect with ECL substrate Secondary_Ab->Detect Strip_Reprobe Strip and reprobe with anti-total-ERK1/2 antibody Detect->Strip_Reprobe Quantify Quantify band intensities Strip_Reprobe->Quantify Normalize Normalize phospho-ERK to total-ERK Quantify->Normalize

ERK1/2 Phosphorylation Western Blot Workflow

Methodology:

  • Cell Culture and Treatment: Plate U2OS cells stably expressing HA-tagged GPR35a. Prior to the experiment, serum-starve the cells for at least 4 hours. Treat the cells with varying concentrations of this compound for 15 minutes at 37°C.

  • Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Reprobing: Strip the membrane and reprobe with a primary antibody against total ERK1/2 to normalize for protein loading.

  • Analysis: Quantify the band intensities using densitometry software. The ratio of p-ERK1/2 to total ERK1/2 is calculated to determine the level of ERK activation.

Receptor Internalization Assay (On-Cell Western)

This assay measures the loss of cell-surface receptors following agonist stimulation.

Internalization_Workflow cluster_prep Cell Preparation and Treatment cluster_staining Immunostaining cluster_detection Detection and Analysis Seed_Cells Seed U2OS cells expressing HA-tagged GPR35 in 96-well plates Treat Treat with this compound Seed_Cells->Treat Incubate Incubate to allow internalization Treat->Incubate Fix Fix cells with paraformaldehyde Incubate->Fix Block Block with blocking buffer Fix->Block Primary_Ab Incubate with anti-HA antibody (non-permeabilizing conditions) Block->Primary_Ab Secondary_Ab Incubate with IRDye-conjugated secondary antibody Primary_Ab->Secondary_Ab Scan Scan plate with an infrared imaging system Secondary_Ab->Scan Quantify Quantify fluorescence intensity Scan->Quantify Normalize Normalize to total protein (e.g., using a cell stain) Quantify->Normalize

On-Cell Western Receptor Internalization Workflow

Methodology:

  • Cell Culture: Plate U2OS cells stably expressing N-terminally HA-tagged GPR35a in a 96-well plate.

  • Ligand Treatment: Treat the cells with different concentrations of this compound and incubate for a defined period (e.g., 30 minutes) at 37°C to allow for receptor internalization.

  • Fixation: Wash the cells with ice-cold PBS and fix with 4% paraformaldehyde in PBS for 20 minutes at room temperature.

  • Immunostaining (Non-permeabilizing conditions):

    • Block the cells with a blocking buffer (e.g., LI-COR Odyssey Blocking Buffer) for 1 hour.

    • Incubate with a primary antibody against the HA-tag to label the remaining surface receptors.

    • Wash the cells and incubate with an IRDye-conjugated secondary antibody.

  • Detection: Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).

  • Analysis: Quantify the fluorescence intensity in each well. The decrease in fluorescence compared to untreated cells represents the extent of receptor internalization.

Conclusion

This compound is a potent and valuable tool for studying the pharmacology and signaling of GPR35. Its activation of the receptor through both G-protein-dependent and β-arrestin-mediated pathways provides a means to investigate the biased signaling of GPR35 and its role in various physiological and disease states. The experimental protocols outlined in this guide provide a framework for the continued investigation of GPR35 and the development of novel therapeutics targeting this receptor.

References

The Serendipitous Discovery of Pamoic Acid as a Bioactive Compound: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Philadelphia, PA – November 27, 2025 – Long considered a pharmacologically inert excipient used to create long-acting drug formulations, pamoic acid has emerged as a potent and selective bioactive molecule. This in-depth technical guide details the discovery of this compound as a novel agonist for the orphan G protein-coupled receptor 35 (GPR35), summarizing the key experimental findings, methodologies, and the signaling pathways it modulates. This guide is intended for researchers, scientists, and drug development professionals interested in the expanding landscape of GPCR pharmacology and the therapeutic potential of previously overlooked compounds.

Executive Summary

This compound, a derivative of naphthoic acid, was identified as a potent GPR35 agonist through a high-throughput screen of a library of known drugs and bioactive compounds.[1][2][3] This discovery was unexpected, as this compound has a long history of use as a counterion in pharmaceutical salts to achieve sustained-release formulations of various drugs, including antipsychotics and anthelmintics.[1][4] The characterization of this compound's bioactivity has unveiled its role in key signaling pathways, demonstrating antinociceptive and anti-inflammatory properties. This guide provides a comprehensive overview of the quantitative data supporting these findings, detailed experimental protocols for the pivotal assays, and visualizations of the involved signaling pathways and experimental workflows.

Quantitative Bioactivity of this compound

The bioactivity of this compound has been quantified through various in vitro and in vivo assays. The following tables summarize the key quantitative data from the foundational studies.

ParameterValueAssay SystemReference
GPR35 Agonism
EC50 for β-arrestin2 Recruitment79 nMU2OS cells expressing human GPR35a and β-arrestin2-GFP
EC50 for GPR35a Internalization22 nM (7–68 nM)U2OS cells expressing HA-tagged GPR35a
EC50 for ERK1/2 Phosphorylation65 nM (28–155 nM)U2OS cells expressing human GPR35a
In Vivo Efficacy
ED50 for Antinociception40.5 mg/kg (28.3–90.3 mg/kg)Mouse abdominal constriction test

Table 1: In Vitro and In Vivo Bioactivity of this compound

Key Experimental Protocols

The discovery and characterization of this compound as a GPR35 agonist were established through a series of key experiments. The detailed methodologies for these assays are provided below.

High-Content Screening for β-Arrestin2 Recruitment

The initial identification of this compound as a GPR35 agonist was achieved through a high-content screen designed to detect the recruitment of β-arrestin2 to the receptor, a hallmark of GPCR activation.

Objective: To identify compounds that induce the translocation of β-arrestin2 from the cytoplasm to the cell membrane upon GPR35 activation.

Cell Line: U2OS (human bone osteosarcoma epithelial) cells stably co-expressing human HA-GPR35a and β-arrestin2-GFP (βarr2-GFP).

Methodology:

  • Cell Plating: UGPR35β cells were plated in 96-well plates and grown to confluence.

  • Compound Treatment: Cells were treated with compounds from the Prestwick Chemical Library at a final concentration of 10 µM.

  • Image Acquisition: After a 30-minute incubation at 37°C, cells were imaged using a high-content imaging system.

  • Data Analysis: The translocation of βarr2-GFP from the cytoplasm to the membrane was quantified by measuring the change in fluorescence intensity at the cell periphery.

ERK1/2 Phosphorylation Assay

To elucidate the downstream signaling pathways activated by this compound, the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) was assessed.

Objective: To determine if GPR35 activation by this compound leads to the phosphorylation of ERK1/2.

Cell Line: U2OS cells expressing human GPR35a.

Methodology:

  • Cell Culture and Starvation: Cells were grown to confluence in 96-well plates and then serum-starved overnight to reduce basal ERK1/2 phosphorylation.

  • Agonist Stimulation: Cells were treated with varying concentrations of this compound for 15 minutes.

  • Western Blotting:

    • Cell lysates were prepared and proteins were separated by SDS-PAGE.

    • Proteins were transferred to a PVDF membrane.

    • The membrane was probed with a primary antibody specific for doubly phosphorylated ERK1/2.

    • A secondary antibody conjugated to a fluorescent dye was used for detection.

  • In-Cell Western Assay: For higher throughput, an in-cell Western assay was performed in 96-well plates using a LI-COR Odyssey IR Imager to quantify phosphorylated ERK1/2 levels.

In Vivo Abdominal Constriction (Writhing) Test

The physiological relevance of this compound's GPR35 agonism was evaluated in a mouse model of visceral pain.

Objective: To assess the antinociceptive effect of this compound in vivo.

Animal Model: Male Swiss mice.

Methodology:

  • Drug Administration: this compound (as disodium pamoate) was administered subcutaneously at doses of 25, 50, and 100 mg/kg.

  • Induction of Writhing: 30 minutes after drug administration, mice were injected intraperitoneally with a 0.6% acetic acid solution to induce abdominal constrictions (writhes).

  • Observation: The number of writhes was counted for a 5-minute period, starting 5 minutes after the acetic acid injection.

  • Data Analysis: The percentage of antinociceptive effect was calculated by comparing the number of writhes in the drug-treated groups to a saline-treated control group.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the GPR35 signaling pathway activated by this compound and the experimental workflow for its discovery.

GPR35_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Pamoic_Acid This compound GPR35 GPR35 Pamoic_Acid->GPR35 Binds to G_alpha_i_o Gαi/o GPR35->G_alpha_i_o Activates Beta_Arrestin_2 β-Arrestin2 GPR35->Beta_Arrestin_2 Recruits ERK1_2 ERK1/2 G_alpha_i_o->ERK1_2 Leads to Beta_Arrestin_2->GPR35 Internalization Phospho_ERK1_2 p-ERK1/2 ERK1_2->Phospho_ERK1_2 Phosphorylation Cellular_Response Cellular Response (e.g., Antinociception) Phospho_ERK1_2->Cellular_Response Mediates

Caption: GPR35 signaling pathway activated by this compound.

Experimental_Workflow cluster_discovery Discovery cluster_characterization Characterization cluster_outcome Outcome Screening High-Throughput Screening (Prestwick Chemical Library) Assay_1 β-Arrestin2 Recruitment Assay Screening->Assay_1 Hit Hit Identification: This compound Assay_1->Hit Assay_2 ERK1/2 Phosphorylation Assay Hit->Assay_2 Assay_3 GPR35 Internalization Assay Hit->Assay_3 In_Vivo In Vivo Abdominal Constriction Test Hit->In_Vivo Conclusion Conclusion: This compound is a Potent GPR35 Agonist with Antinociceptive Properties Assay_2->Conclusion Assay_3->Conclusion In_Vivo->Conclusion

Caption: Experimental workflow for the discovery of this compound's bioactivity.

Conclusion and Future Directions

The discovery of this compound as a potent and selective GPR35 agonist represents a paradigm shift in our understanding of this commonly used pharmaceutical excipient. The data presented in this guide clearly demonstrate its bioactivity and provide a foundation for further investigation into its therapeutic potential. The detailed experimental protocols offer a roadmap for researchers seeking to explore the pharmacology of GPR35 and its ligands. Future research should focus on elucidating the full spectrum of this compound's physiological effects, its potential for drug development in pain and inflammatory disorders, and the identification of other "inactive" excipients with hidden bioactive properties.

References

The Solubility Profile of Pamoic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of pamoic acid in various organic solvents. Understanding the solubility characteristics of this compound is critical for its application in pharmaceutical formulations, particularly in the development of long-acting injectable drugs where it is often used as a counterion to modify the dissolution rate of active pharmaceutical ingredients (APIs). This document compiles available solubility data, outlines experimental considerations for solubility determination, and presents a logical workflow for solvent selection.

Quantitative Solubility Data

This compound is a large, rigid molecule with multiple hydrogen bond donors and acceptors, leading to its generally low solubility in many common solvents. The following table summarizes the available quantitative and qualitative solubility data for this compound. It is important to note that quantitative data in the public domain is limited, and the solubility can be influenced by factors such as temperature, particle size, and the presence of impurities.

SolventChemical ClassSolubility (at ambient temperature)Data TypeReference
Dimethyl Sulfoxide (DMSO)Sulfoxide~ 0.2 mg/mLQuantitative[1][2]
NitrobenzeneAromaticSolubleQualitative[3][4][5]
PyridineHeterocyclic AromaticSolubleQualitative
MethanolAlcoholSlightly SolubleQualitative
ChloroformHalogenated AlkaneSparingly SolubleQualitative
WaterProticPractically InsolubleQualitative
EthanolAlcoholPractically InsolubleQualitative
Acetic AcidCarboxylic AcidPractically InsolubleQualitative
BenzeneAromaticPractically InsolubleQualitative
EtherEtherPractically InsolubleQualitative

It is noteworthy that the disodium salt of this compound exhibits significantly higher solubility in aqueous and polar aprotic solvents, with a reported solubility of up to 100 mM in water and 75 mM in DMSO.

Experimental Protocols for Solubility Determination

Accurate determination of this compound solubility requires robust experimental design. The following outlines a general protocol for equilibrium solubility determination, which is a standard method for quantifying the solubility of poorly soluble compounds.

Equilibrium Solubility Determination Protocol

  • Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

  • Materials:

    • This compound (high purity)

    • Selected organic solvents (analytical grade)

    • Scintillation vials or other suitable sealed containers

    • Constant temperature shaker or incubator

    • Centrifuge

    • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (UV-Vis)

    • Calibrated analytical balance

    • Volumetric flasks and pipettes

  • Procedure:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid is crucial to ensure that saturation is reached.

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required for equilibrium should be determined empirically.

    • After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.

    • Centrifuge the samples at a high speed to pellet the undissolved solid.

    • Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method.

    • Prepare a standard curve of this compound of known concentrations to accurately determine the concentration of the samples.

    • Calculate the solubility of this compound in the solvent, expressed in units such as mg/mL or mol/L.

Solvent Selection Workflow for this compound Formulations

The choice of a suitable solvent for this compound extends beyond its solubility and involves considerations of toxicity, compatibility with the API, and the intended route of administration for the final drug product. The following diagram illustrates a logical workflow for solvent selection.

Solvent_Selection_Workflow start Start: Define Formulation Requirements solubility_screen Primary Screen: Solubility of this compound start->solubility_screen toxicity_assessment Secondary Screen: Solvent Toxicity Assessment (e.g., ICH Q3C) solubility_screen->toxicity_assessment Sufficiently Soluble insoluble Insoluble/Poorly Soluble solubility_screen->insoluble compatibility_studies Tertiary Screen: Compatibility with API and Excipients toxicity_assessment->compatibility_studies Acceptable Toxicity toxic Unacceptable Toxicity toxicity_assessment->toxic physicochemical_char Physicochemical Characterization: Viscosity, Stability, etc. compatibility_studies->physicochemical_char Compatible incompatible Incompatible compatibility_studies->incompatible preformulation_dev Pre-formulation Development and Process Optimization physicochemical_char->preformulation_dev Favorable Properties unfavorable_props Unfavorable Properties physicochemical_char->unfavorable_props end Final Solvent System Selected preformulation_dev->end insoluble->start Re-evaluate or use co-solvents toxic->start Select Alternative Solvent incompatible->start Select Alternative Solvent unfavorable_props->start Re-evaluate or modify system

Caption: A logical workflow for the selection of organic solvents for this compound-based formulations.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its effective use in pharmaceutical development. While it exhibits low solubility in most common solvents, it is soluble in DMSO, nitrobenzene, and pyridine. For practical applications, a systematic approach to solvent selection, as outlined in this guide, is essential. This involves not only screening for solubility but also rigorous assessment of toxicity, compatibility, and other physicochemical properties to ensure the development of a safe, stable, and effective drug product. Further research to expand the quantitative solubility database for this compound in a wider range of pharmaceutically acceptable solvents is warranted.

References

Pamoic Acid: pKa and Implications for Pharmaceutical Salt Formation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Drug Development Professionals

This technical guide provides a comprehensive overview of pamoic acid, focusing on its acidic dissociation constants (pKa) and the profound implications of these properties for pharmaceutical salt formation. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in utilizing pamoate salts for the formulation of active pharmaceutical ingredients (APIs), particularly for creating long-acting injectable (LAI) and other sustained-release dosage forms.

Physicochemical Properties of this compound

This compound, also known as embonic acid, is a dicarboxylic acid derivative of naphthoic acid.[1][2] Its structure consists of two molecules of 3-hydroxy-2-naphthoic acid linked by a methylene bridge.[1] This large, rigid, and hydrophobic structure is fundamental to its utility in pharmaceutical formulations.

Acidity (pKa) of this compound

This compound has two carboxylic acid functional groups and two phenolic hydroxyl groups. The carboxylic acid groups are the primary sites of ionization and are responsible for its acidic nature. The pKa values for these groups determine the pH range over which this compound can effectively form salts with basic drug molecules.

Reported pKa values for this compound vary slightly across different sources, which may be attributed to different experimental conditions or prediction methods. A patent for donepezil pamoate salts reports two distinct pKa values, pKa1 of 2.51 and pKa2 of 3.1, corresponding to the two carboxylic acid groups.[3] Other sources provide a single predicted pKa value, likely an average or the more dominant value.[4]

ParameterReported ValueSource
pKa12.51
pKa23.1
pKa (Predicted)2.67 ± 0.30
pKa2.675

The low pKa values indicate that this compound is a relatively strong organic acid. The carboxylic acid groups will be substantially deprotonated (exist as carboxylate anions) at physiological pH (~7.4), making the pamoate dianion readily available to interact with protonated basic APIs.

Implications of pKa for Salt Formation

The primary application of this compound in the pharmaceutical industry is as a counterion to form sparingly soluble salts with basic APIs. This strategy is a cornerstone of developing long-acting drug delivery systems.

Principle of Pamoate Salt Formation

Salt formation is an acid-base reaction. For a salt to form between an acidic counterion (like this compound) and a basic API, there must be a significant difference between their respective pKa values (typically a ΔpKa > 3). Given the low pKa of its carboxylic acid groups, this compound is an excellent candidate for forming stable salts with a wide variety of basic drugs, including those with tertiary amines.

The reaction can proceed in two main ways:

  • Direct Reaction : Mixing the free base of a drug with this compound in a suitable solvent.

  • Salt Metathesis (Ion Exchange) : Reacting a salt of the basic drug (e.g., a hydrochloride salt) with a salt of this compound (e.g., disodium pamoate). This is a common and efficient method.

The stoichiometry of the resulting salt can be either 1:1 or 2:1 (drug:this compound), depending on the structure of the API and the reaction conditions.

Logical diagram of pamoate salt formation pathways.
Reduced Aqueous Solubility and Sustained Release

The most significant consequence of forming a pamoate salt is the drastic reduction in the aqueous solubility of the API. The large, hydrophobic nature of the pamoate counterion dominates the physicochemical properties of the resulting salt, rendering it practically insoluble in water.

This low solubility is the key to creating long-acting injectable (LAI) formulations. When a suspension of drug-pamoate salt microcrystals is injected, typically intramuscularly, it forms a depot at the injection site. The drug is then released slowly over an extended period as the salt particles gradually dissolve in the surrounding interstitial fluid. This dissolution process is the rate-limiting step for drug absorption into the systemic circulation.

Mechanism of sustained drug release from a pamoate salt depot.

This mechanism offers several therapeutic advantages:

  • Reduced Dosing Frequency : Patients may require injections only weekly, monthly, or even less frequently.

  • Improved Patient Compliance : Less frequent dosing leads to better adherence to treatment regimens.

  • Stable Plasma Concentrations : Avoids the peaks and troughs in drug concentration associated with immediate-release oral formulations.

Experimental Protocols

Thorough experimental evaluation is critical for developing and validating pamoate salt formulations. The following sections detail key experimental protocols.

Protocol for pKa Determination by Potentiometric Titration

This method measures the pH of a solution as a titrant is added, allowing for the determination of the pKa from the resulting titration curve.

Materials and Equipment:

  • This compound

  • Calibrated pH meter and electrode

  • Automated titrator or burette

  • Magnetic stirrer and stir bar

  • Nitrogen gas source

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Potassium Chloride (KCl) for ionic strength adjustment

  • Co-solvent (e.g., DMSO or ethanol) if needed for solubility

  • Deionized water

Procedure:

  • Calibration : Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).

  • Sample Preparation : Accurately weigh and dissolve a known quantity of this compound in a suitable solvent (e.g., a mixture of water and a co-solvent). The final concentration should be around 1-10 mM.

  • Ionic Strength Adjustment : Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M) throughout the titration.

  • Inert Atmosphere : Purge the solution with nitrogen gas for 10-15 minutes before and during the titration to remove dissolved carbon dioxide.

  • Titration :

    • Place the beaker on the magnetic stirrer and immerse the pH electrode.

    • If necessary, acidify the sample solution to a low starting pH (e.g., pH 2) with 0.1 M HCl.

    • Titrate the solution by adding small, precise increments of the 0.1 M NaOH titrant.

    • Record the pH value after each addition, allowing the reading to stabilize.

    • Continue the titration until the pH reaches a plateau in the basic range (e.g., pH 12).

  • Data Analysis : Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. The equivalence points are identified as the points of maximum slope (inflection points) in the curve. For a dicarboxylic acid, two inflection points and two half-equivalence points will be observed.

  • Replication : Perform the titration at least in triplicate to ensure reproducibility.

Protocol for Synthesis of a Drug-Pamoate Salt (via Salt Metathesis)

This protocol describes a general method for preparing a drug-pamoate salt from the drug's hydrochloride salt and disodium pamoate.

Materials:

  • API hydrochloride salt

  • Disodium pamoate

  • Suitable solvent system (e.g., water, ethanol/water).

  • Stirring apparatus (e.g., magnetic stirrer)

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum oven

Procedure:

  • Solution Preparation :

    • In one vessel, dissolve the API hydrochloride salt in a suitable solvent to create a clear solution.

    • In a separate vessel, dissolve the disodium pamoate in its appropriate solvent (e.g., a water/co-solvent mixture).

  • Salt Formation : Slowly add the disodium pamoate solution to the stirred API hydrochloride solution.

  • Precipitation : The formation of the sparingly soluble drug-pamoate salt will result in its precipitation from the solution.

  • Maturation : Continue stirring the resulting suspension at room temperature for a set period (e.g., 3-24 hours) to ensure the reaction is complete and to allow for crystal growth.

  • Isolation : Collect the precipitated solid by vacuum filtration.

  • Washing : Wash the collected solid cake with deionized water to remove any soluble byproducts (like NaCl) and unreacted starting materials. A subsequent wash with a cold organic solvent (like ethanol) can aid in drying.

  • Drying : Dry the final product in a vacuum oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

Protocols for Characterization of Pamoate Salts

A multi-faceted analytical approach is required to fully characterize the newly formed salt.

G1 Start Synthesis of Drug-Pamoate Salt Char Physicochemical Characterization Start->Char XRPD X-Ray Powder Diffraction (XRPD) (Crystallinity, Polymorph ID) Char->XRPD Thermal Thermal Analysis (DSC/TGA) (Thermal Stability, Solvates) Char->Thermal Spectro Spectroscopy (FTIR/NMR) (Structural Confirmation) Char->Spectro Diss In Vitro Dissolution (Release Profile) Char->Diss

General workflow for the synthesis and characterization of drug-pamoate salts.

X-Ray Powder Diffraction (XRPD)

  • Purpose : To confirm the formation of a new crystalline entity and identify its polymorphic form.

  • Method : A small amount of the powdered sample is packed into a sample holder. The sample is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as a function of the diffraction angle (2θ). The resulting diffractogram is a unique "fingerprint" of the crystalline solid.

Thermal Analysis (DSC/TGA)

  • Purpose : To evaluate thermal stability and determine the presence of water or solvent molecules (hydration/solvation state).

  • Method (TGA) : A sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen). The weight loss is recorded as a function of temperature. A weight loss corresponding to one molecule of water is approximately 4% for disodium pamoate monohydrate.

  • Method (DSC) : A sample and a reference are heated at a constant rate. The difference in heat flow required to maintain both at the same temperature is measured. Endothermic or exothermic events like melting, decomposition, or desolvation are recorded.

In Vitro Dissolution Testing

  • Purpose : To assess the drug release profile from the sparingly soluble salt.

  • Method : Due to the very low solubility, standard dissolution apparatus may not be suitable. The USP Apparatus 4 (flow-through cell) is often recommended for extended-release injectable suspensions. A sample of the salt is placed in the cell, and fresh dissolution medium is continuously pumped through, allowing for the measurement of drug release over a long period.

This compound as a Bioactive Excipient: GPR35 Agonism

Historically, this compound has been considered an inactive or inert component in drug formulations. However, research has shown that it is a potent agonist of the orphan G protein-coupled receptor GPR35. This receptor is expressed in the gastrointestinal tract and on immune cells.

Activation of GPR35 by this compound leads to the recruitment of β-arrestin2 and the phosphorylation of extracellular signal-regulated kinase (ERK). This finding is significant as it demonstrates that a "pharmacologically inactive" counterion can possess its own biological activity, which could have unintended effects. Drug developers should be aware of this activity when using pamoate salts.

GPR35_Signaling PamoicAcid This compound GPR35 GPR35 Receptor PamoicAcid->GPR35 Binds & Activates BetaArrestin β-arrestin2 Recruitment GPR35->BetaArrestin ERK_Pathway ERK Pathway Activation GPR35->ERK_Pathway Response Cellular Response (e.g., Antinociception) BetaArrestin->Response ERK_Pathway->Response

References

Embonic Acid: A Comprehensive Technical Guide to its Application as Pamoic Acid in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pamoic acid, also widely known as embonic acid, is a versatile excipient in the pharmaceutical industry, primarily utilized as a counterion to strategically modify the physicochemical properties of active pharmaceutical ingredients (APIs). Its ability to form sparingly soluble salts, known as pamoates or embonates, is a cornerstone of long-acting injectable (LAI) and other sustained-release drug formulations. This technical guide provides an in-depth exploration of the synthesis, characterization, and application of this compound in drug development. It includes detailed experimental protocols, a comparative analysis of physicochemical data, and a review of its recently discovered biological activity as an agonist of the G protein-coupled receptor 35 (GPR35).

Introduction: this compound and its Synonymous Identity as Embonic Acid

This compound, a naphthoic acid derivative, is chemically designated as 4,4′-Methylenebis(3-hydroxynaphthalene-2-carboxylic acid).[1] It is frequently referred to in scientific literature and regulatory filings as embonic acid.[1][2][3][4] Salts and esters derived from this acid are correspondingly known as pamoates or embonates. The primary utility of this compound in pharmaceutical development stems from its capacity to form stable, poorly soluble salts with basic drug molecules, a critical attribute for creating depot formulations that allow for sustained drug release.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in drug formulation.

PropertyValueReference
IUPAC Name 4,4′-Methylenebis(3-hydroxynaphthalene-2-carboxylic acid)
Synonyms Embonic acid, 4,4′-Methylenebis(3-hydroxy-2-naphthoic acid)
CAS Number 130-85-8
Chemical Formula C₂₃H₁₆O₆
Molar Mass 388.37 g/mol
Melting Point ≥300 °C (decomposes)
pKa pKa1 ≈ 2.51, pKa2 ≈ 3.1
Solubility Practically insoluble in water, alcohol, ether, and benzene. Sparingly soluble in chloroform, and soluble in nitrobenzene and pyridine.
Appearance Yellow to yellow-green crystalline powder.

The Role of Pamoate Salts in Modifying Drug Properties

The formation of a pamoate salt with a basic API can dramatically alter its physicochemical properties, most notably reducing its aqueous solubility. This principle is the foundation for the development of long-acting injectable (LAI) formulations. Upon intramuscular or subcutaneous administration, the sparingly soluble drug-pamoate salt forms a depot at the injection site, from which the drug is slowly released into systemic circulation as the salt gradually dissolves. This results in a sustained therapeutic effect, reducing the frequency of administration and improving patient compliance.

Comparative Physicochemical Data of APIs and their Pamoate Salts

The following table summarizes key physicochemical data for several APIs and their corresponding pamoate salts, illustrating the impact of salt formation.

DrugFormMelting Point (°C)Aqueous SolubilityKey XRPD Peaks (2θ)
Olanzapine Free Base195Practically Insoluble-
Pamoate HydrateNo specific data foundVery low (enables sustained release)-
Aripiprazole Free Base139 - 150<0.3 µg/mL-
PamoateNo specific data foundVery low (enables sustained release)-
Risperidone Free Base~170Insoluble in water-
PamoateNo specific data foundVery low (enables sustained release)-
Donepezil Free Base207--
Pamoate (1:1)Hydrated Form (Form A): - Anhydrous Form (Form B): -Very lowForm A: 11.6, 12.3, 18.8, 19.3, 23.3, 24.6, 27.3 Form B: 6.3, 11.9, 14.0, 16.2, 20.4, 21.1, 23.7
Paliperidone Free Base179.8--
PamoateNo specific data foundVery low (enables sustained release)-

Experimental Protocols

Synthesis of Pamoate Salts

The synthesis of a drug-pamoate salt typically involves a salt metathesis (ion exchange) reaction or direct reaction of the free base with this compound.

Example Protocol: Synthesis of Risperidone Pamoate

  • Materials: Risperidone (free base), this compound, N,N-dimethylformamide (DMF), Ethanol.

  • Procedure:

    • Prepare a solution of risperidone (1 molar equivalent) in ethanol.

    • In a separate flask, prepare a solution of this compound (1 molar equivalent) in DMF.

    • Slowly add the risperidone solution to the this compound solution with continuous stirring at room temperature.

    • Continue stirring the mixture for several hours to allow for the formation of a precipitate.

    • Collect the precipitate by vacuum filtration.

    • Wash the collected solid with ethanol to remove unreacted starting materials and residual solvent.

    • Dry the risperidone pamoate salt under vacuum at a controlled temperature until a constant weight is achieved.

Characterization of Pamoate Salts

Thorough characterization is essential to confirm the identity, purity, and solid-state properties of the synthesized pamoate salt.

XRPD is a critical technique for the solid-state characterization of crystalline materials.

  • Methodology:

    • Instrument: A powder X-ray diffractometer with Cu Kα radiation.

    • Sample Preparation: A small amount of the powdered sample is gently packed into a sample holder.

    • Data Collection: The sample is scanned over a defined 2θ range (e.g., 2° to 40°) at a specified scan rate.

    • Analysis: The resulting diffraction pattern, with its characteristic peak positions and intensities, serves as a unique fingerprint for the crystalline form of the pamoate salt.

DSC is used to evaluate the thermal properties of the salt, such as its melting point and the presence of polymorphic forms or solvates.

  • Methodology:

    • Instrument: A differential scanning calorimeter.

    • Sample Preparation: A small, accurately weighed amount of the sample (typically 1-5 mg) is sealed in an aluminum pan.

    • Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

    • Analysis: The DSC thermogram reveals endothermic events (e.g., melting, desolvation) and exothermic events (e.g., crystallization, decomposition).

HPLC is used to determine the purity of the pamoate salt and to quantify the drug content.

  • Methodology:

    • Instrument: A high-performance liquid chromatograph with a UV detector.

    • Column: A C18 reverse-phase column is commonly used.

    • Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid).

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: The UV detector is set to a wavelength at which the API has maximum absorbance.

    • Analysis: The purity is determined by the area percentage of the main peak, and the drug content is quantified against a standard of known concentration.

Biological Activity: this compound as a GPR35 Agonist

Recent research has unveiled an unexpected biological role for this compound beyond its function as an excipient. It has been identified as a potent agonist of the orphan G protein-coupled receptor 35 (GPR35). This receptor is expressed in various tissues, including immune cells and the gastrointestinal tract.

GPR35 Signaling Pathway

The activation of GPR35 by this compound initiates a G(i/o)-linked signaling cascade. This leads to the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) and the recruitment of β-arrestin2 to the receptor, which can lead to receptor internalization. This signaling pathway has been implicated in antinociceptive (pain-reducing) effects.

GPR35_Signaling_Pathway Pamoic_Acid This compound GPR35 GPR35 Pamoic_Acid->GPR35 Gi_o Gα(i/o) GPR35->Gi_o Activation Beta_Arrestin2 β-Arrestin2 GPR35->Beta_Arrestin2 Recruitment ERK1_2 ERK1/2 Gi_o->ERK1_2 Internalization Receptor Internalization Beta_Arrestin2->Internalization pERK1_2 p-ERK1/2 ERK1_2->pERK1_2 Phosphorylation Antinociception Antinociceptive Effects pERK1_2->Antinociception

GPR35 Signaling Pathway Activated by this compound

Experimental and Developmental Workflows

The development of a drug product utilizing a pamoate salt follows a structured workflow, from initial synthesis to formulation and characterization.

Pamoate_Development_Workflow API_Selection API Selection (Basic Drug) Salt_Synthesis Pamoate Salt Synthesis API_Selection->Salt_Synthesis Characterization Solid-State Characterization Salt_Synthesis->Characterization Formulation Formulation Development (e.g., LAI) Characterization->Formulation In_Vitro In Vitro Release Testing (Dissolution) Formulation->In_Vitro In_Vivo In Vivo Studies (Pharmacokinetics) In_Vitro->In_Vivo Final_Product Final Drug Product In_Vivo->Final_Product

Drug-Pamoate Formulation Development Workflow

Conclusion

This compound, or embonic acid, is a well-established and indispensable tool in pharmaceutical formulation, particularly for the development of long-acting injectable and other sustained-release dosage forms. Its ability to significantly reduce the aqueous solubility of basic APIs through the formation of pamoate salts allows for controlled drug delivery, enhancing therapeutic efficacy and patient compliance. The recent discovery of its intrinsic biological activity as a GPR35 agonist opens new avenues for research and potential therapeutic applications. A thorough understanding of its physicochemical properties, coupled with robust synthesis and characterization methodologies as outlined in this guide, is crucial for the successful development of innovative drug products.

References

Pamoic Acid: A Comprehensive Technical Guide to its Antinociceptive and Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pamoic acid, traditionally considered an inactive excipient in pharmaceutical formulations, has emerged as a molecule with significant pharmacological activity. This technical guide provides an in-depth analysis of the antinociceptive and anti-inflammatory properties of this compound. It details the underlying mechanisms of action, primarily centered on its potent agonism of the orphan G protein-coupled receptor 35 (GPR35) and its ability to inhibit the HMGB1-CXCL12 signaling axis. This document synthesizes key quantitative data from preclinical studies, outlines detailed experimental protocols for an array of relevant assays, and presents visual diagrams of the associated signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

This compound, also known as embonic acid, has a long history in pharmacology as a counterion used to create long-acting formulations of various drugs.[1][2] However, recent scientific investigations have unveiled its intrinsic biological activities, revealing its potential as a therapeutic agent in its own right.[1] Notably, this compound has demonstrated both antinociceptive (pain-relieving) and anti-inflammatory effects in various preclinical models.[3][4] This guide serves as a technical resource, consolidating the current scientific knowledge on these properties.

Mechanism of Action

This compound exerts its pharmacological effects through at least two distinct mechanisms: activation of GPR35 and inhibition of the HMGB1-CXCL12 pathway.

GPR35 Agonism

This compound is a potent agonist of the G protein-coupled receptor 35 (GPR35), an orphan receptor highly expressed in immune cells and nervous system tissues. Activation of GPR35 by this compound initiates a cascade of intracellular signaling events. This process is mediated through a Gαi/o-linked pathway, leading to the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2). Concurrently, GPR35 activation by this compound induces the recruitment of β-arrestin 2 to the receptor, a key event in G protein-coupled receptor signaling and internalization. This signaling cascade is believed to be a primary contributor to the antinociceptive effects of this compound.

GPR35_Signaling_Pathway cluster_membrane Cell Membrane GPR35 GPR35 G_protein Gαi/o GPR35->G_protein Activates beta_arrestin β-arrestin 2 GPR35->beta_arrestin Recruits Pamoic_Acid This compound Pamoic_Acid->GPR35 Binds to ERK ERK1/2 Phosphorylation G_protein->ERK Leads to Antinociception Antinociceptive Effects beta_arrestin->Antinociception ERK->Antinociception HMGB1_Inhibition_Pathway HMGB1 HMGB1 Heterocomplex HMGB1-CXCL12 Heterocomplex HMGB1->Heterocomplex CXCL12 CXCL12 CXCL12->Heterocomplex Chemotaxis Leukocyte Chemotaxis Heterocomplex->Chemotaxis Promotes Pamoic_Acid This compound Pamoic_Acid->Heterocomplex Inhibits formation Inflammation Inflammation Chemotaxis->Inflammation Leads to Writhing_Test_Workflow Start Start: Acclimatized Mice Grouping Randomly Group Mice (Control & Treatment) Start->Grouping Dosing Administer this compound or Vehicle Grouping->Dosing Induction Inject Acetic Acid (i.p.) Dosing->Induction Observation Observe and Count Writhes (10-20 min period after 5 min latency) Induction->Observation Analysis Calculate % Inhibition Observation->Analysis End End: Assess Antinociceptive Effect Analysis->End Paw_Edema_Workflow Start Start: Rats Measure_Initial Measure Initial Paw Volume Start->Measure_Initial Dosing Administer this compound or Control Measure_Initial->Dosing Induction Inject Carrageenan into Paw Dosing->Induction Measure_Post Measure Paw Volume at Multiple Time Points Induction->Measure_Post Analysis Calculate Edema and % Inhibition Measure_Post->Analysis End End: Assess Anti-inflammatory Effect Analysis->End

References

Methodological & Application

Application Notes and Protocols for the Preparation of Pamoate Salts of Small Molecule Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of pamoate (embonate) salts is a widely employed strategy in pharmaceutical development to modify the physicochemical properties of small molecule drugs. Pamoic acid is a dicarboxylic acid that can form salts with basic drug molecules, often in a 1:1 or 2:1 (drug:pamoate) stoichiometric ratio.[1] The primary application of this salt formation is to significantly reduce the aqueous solubility of a drug, which is a critical factor in the development of long-acting injectable (LAI) formulations.[1] These LAI formulations offer sustained drug release over weeks or even months, leading to improved patient compliance and potentially better therapeutic outcomes.[1]

This document provides detailed application notes and experimental protocols for the preparation and characterization of pamoate salts of several small molecule drugs.

Mechanism of Sustained Release

The fundamental principle behind the use of pamoate salts in LAI formulations is the creation of a sparingly soluble drug depot at the site of injection (typically intramuscular).[1] The slow dissolution of the drug-pamoate salt into the surrounding interstitial fluid is the rate-limiting step for drug absorption into the systemic circulation.[1] Once dissolved, the salt dissociates into the active drug and the pamoate counterion, allowing the free drug to be absorbed into the bloodstream. This process provides a sustained therapeutic effect over an extended period.

Sustained_Release_Mechanism A Drug-Pamoate Salt (Intramuscular Depot) B Slow Dissolution in Interstitial Fluid A->B Low Aqueous Solubility C Dissociation into Free Drug and Pamoate Ion B->C D Absorption of Free Drug into Bloodstream C->D E Sustained Therapeutic Concentration D->E

Caption: Mechanism of sustained drug release from a pamoate salt depot.

General Experimental Workflow for Pamoate Salt Preparation

The preparation of pamoate salts typically involves the reaction of a basic drug with this compound or a salt of this compound, such as disodium pamoate. The choice of solvent, temperature, and stoichiometry can influence the yield, purity, and crystalline form of the resulting salt.

Pamoate_Salt_Workflow cluster_prep Reactant Preparation cluster_reaction Salt Formation cluster_isolation Isolation and Purification cluster_characterization Characterization drug_sol Dissolve Basic Drug in Suitable Solvent mix Mix Reactant Solutions drug_sol->mix pamoate_sol Dissolve this compound or Disodium Pamoate in Solvent pamoate_sol->mix precipitate Precipitation of Pamoate Salt mix->precipitate filter Filter Precipitate precipitate->filter wash Wash with Solvent filter->wash dry Dry under Vacuum wash->dry analyze Analyze Purity, Yield, and Physicochemical Properties dry->analyze Characterization_Workflow start Pamoate Salt Sample xrd X-Ray Powder Diffraction (XRPD) (Crystalline Form, Polymorphism) start->xrd thermal Thermal Analysis (DSC/TGA) (Hydration State, Thermal Stability) start->thermal spectroscopy Spectroscopy (FTIR, NMR) (Functional Groups, Molecular Structure) start->spectroscopy dissolution Dissolution Testing (In Vitro Release Profile) start->dissolution hplc HPLC (Purity, Quantification) start->hplc

References

Application Notes and Protocols for Pamoic Acid in Long-Acting Injectable Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-acting injectable (LAI) formulations are a critical advancement in drug delivery, particularly for chronic diseases where patient adherence to daily oral medication is a challenge. Pamoic acid, a large, hydrophobic dicarboxylic acid, serves as an effective counterion to form sparingly soluble salts with basic active pharmaceutical ingredients (APIs). This strategy significantly reduces the aqueous solubility of the API, creating a depot at the injection site for sustained drug release over weeks or even months.[1] These application notes provide a comprehensive guide, including detailed protocols, for the development and characterization of LAI formulations utilizing this compound.

Principle of the Technology

The core principle behind using this compound for LAIs is the formation of a low-solubility salt. When a basic, ionizable drug is reacted with this compound or its salt (e.g., disodium pamoate), a salt-exchange reaction occurs. The resulting API-pamoate salt exhibits markedly lower aqueous solubility compared to the original drug form.[1] This low solubility is the rate-limiting step for drug dissolution at the intramuscular or subcutaneous injection site, thereby enabling a prolonged release profile into the systemic circulation.[1][2]

Physicochemical Properties of this compound and its Salts

A thorough understanding of the physicochemical properties of this compound and its resulting API salts is fundamental for successful LAI formulation development.

PropertyThis compoundDisodium PamoateNotes
Molecular Formula C23H16O6[3]C23H14Na2O6
Molecular Weight 388.37 g/mol 432.33 g/mol
Appearance Yellow to yellow-green crystalline powderPale solid
Melting Point ≥300 °C (decomposes)Not specifiedHigh thermal stability.
Solubility Practically insoluble in water. Soluble in nitrobenzene and pyridine. Slightly soluble in methanol. Soluble in DMSO at ~0.2 mg/mL.Soluble in water (up to 100 mM) and DMSO (up to 75 mM). Insoluble in ethanol.The significant difference in water solubility between this compound and its disodium salt is key to the salt formation process in aqueous media.
pKa pKa1: 2.51, pKa2: 3.1Not applicableThe acidic nature of this compound allows it to form stable salts with basic drugs.

Development of this compound-Based Long-Acting Injectables: A Workflow

The development of a this compound-based LAI formulation follows a structured workflow, from initial salt synthesis and characterization to final formulation and release testing.

LAI_Development_Workflow cluster_0 Phase 1: API-Pamoate Salt Synthesis & Characterization cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: In Vitro & In Vivo Evaluation API API Selection (Basic Drug) Salt_Formation Salt Formation Reaction API->Salt_Formation Pamoic_Acid This compound / Disodium Pamoate Pamoic_Acid->Salt_Formation Purification Purification & Drying Salt_Formation->Purification Salt_Characterization Salt Characterization (Stoichiometry, Solubility, Solid-State Properties) Purification->Salt_Characterization Milling Particle Size Reduction (Milling/Homogenization) Salt_Characterization->Milling cluster_1 cluster_1 Suspension Sterile Suspension Formulation Milling->Suspension Vehicle Vehicle Selection (Aqueous, Sterile) Vehicle->Suspension Characterization_Formulation Formulation Characterization (Particle Size, Viscosity, Injectability) Suspension->Characterization_Formulation In_Vitro_Release In Vitro Release Testing Characterization_Formulation->In_Vitro_Release cluster_2 cluster_2 IVIVC In Vitro-In Vivo Correlation (IVIVC) In_Vitro_Release->IVIVC In_Vivo_PK In Vivo Pharmacokinetic Studies (Animal Model) In_Vivo_PK->IVIVC

Figure 1: Workflow for developing this compound-based LAIs.

Experimental Protocols

Protocol 1: Synthesis of Olanzapine Pamoate Monohydrate

This protocol describes the synthesis of olanzapine pamoate via a salt exchange reaction in an aqueous medium.

Materials:

  • Olanzapine

  • This compound

  • Sulfuric acid

  • Potassium carbonate (or other suitable base)

  • Purified water

  • Magnetic stirrer and hot plate

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum oven

Procedure:

  • Prepare Olanzapine Solution: In a suitable vessel, dissolve olanzapine (e.g., 5.0 g, 16 mmol) in purified water (e.g., 100 ml) by adding a stoichiometric amount of sulfuric acid (e.g., 1.57 g, 16 mmol) to form a clear solution.

  • Prepare Disodium Pamoate Solution: In a separate vessel, dissolve this compound (e.g., 6.2 g, 16 mmol) in purified water (e.g., 100 ml) by adding a stoichiometric amount of a base such as potassium carbonate (e.g., 2.2 g, 16 mmol) to form a clear solution of disodium pamoate.

  • Precipitation: Slowly add the disodium pamoate solution to the olanzapine solution at room temperature (25-30 °C) with continuous stirring.

  • Reaction: Continue stirring the reaction mixture for approximately 4 hours at room temperature. A solid precipitate of olanzapine pamoate will form.

  • Isolation: Collect the precipitate by vacuum filtration.

  • Washing: Wash the collected solid with purified water to remove any unreacted starting materials and soluble byproducts.

  • Drying: Dry the olanzapine pamoate salt in a vacuum oven at a controlled temperature until a constant weight is achieved to yield olanzapine pamoate monohydrate.

Protocol 2: Formulation of a Sterile Suspension for Injection

This protocol outlines the preparation of a sterile aqueous suspension of an API-pamoate salt.

Materials:

  • API-pamoate salt (micronized)

  • Vehicle for injection (e.g., sterile water for injection containing suspending agents like carboxymethylcellulose sodium, and a wetting agent like polysorbate 80)

  • Sterile vials and stoppers

  • Aseptic processing environment (e.g., laminar flow hood)

Procedure:

  • Vehicle Preparation: Prepare the sterile vehicle by dissolving the suspending and wetting agents in sterile water for injection. The final solution should be sterilized, for example, by filtration through a 0.22 µm filter.

  • Aseptic Weighing: In an aseptic environment, accurately weigh the required amount of sterile, micronized API-pamoate salt.

  • Suspension: Aseptically add the sterile vehicle to the API-pamoate salt in a sterile container.

  • Homogenization: Mix the components using a sterile homogenizer or by vigorous shaking until a uniform suspension is obtained.

  • Filling: Aseptically fill the suspension into sterile vials and seal with sterile stoppers.

Protocol 3: Particle Size Distribution Analysis

Particle size is a critical quality attribute that significantly influences the in vivo release characteristics of the LAI.

Method: Laser Diffraction

Instrument: Laser diffraction particle size analyzer (e.g., Malvern Mastersizer)

Procedure:

  • Sample Preparation: Gently resuspend the LAI formulation vial by inverting it several times to ensure homogeneity. Withdraw a representative sample.

  • Dispersion: Disperse the sample in a suitable dispersant (e.g., water with a small amount of surfactant) to ensure that individual particles are measured rather than agglomerates.

  • Sonication: Gentle sonication may be applied to break up any loose agglomerates, but care must be taken to avoid fracturing the primary drug crystals.

  • Measurement: Analyze the dispersed sample according to the instrument's instructions to obtain the particle size distribution.

  • Data Reporting: Report the median particle size (D50) and the distribution span. For example, olanzapine pamoate formulations may have a D50 between 1 µm and 100 µm, with some formulations targeting a range of 7.5 µm to 15 µm.

Protocol 4: In Vitro Drug Release Testing

In vitro release testing is essential for quality control and for developing an in vitro-in vivo correlation (IVIVC).

Method: USP Apparatus 4 (Flow-Through Cell) is often suitable for LAI suspensions.

Apparatus:

  • USP Apparatus 4 (Flow-Through Cell)

  • HPLC system for drug quantification

Procedure:

  • Cell Preparation: Place a known amount of the LAI suspension into the flow-through cell, potentially using semisolid adapters to hold the formulation.

  • Release Medium: Pump a suitable release medium (e.g., phosphate-buffered saline (PBS) pH 7.4, sometimes with a surfactant like Tween 20 to ensure sink conditions) through the cell at a constant flow rate (e.g., 8 mL/min) and temperature (37 °C).

  • Sample Collection: Collect the eluate at predetermined time intervals over the desired release period (which can be several days or weeks).

  • Quantification: Analyze the drug concentration in the collected samples using a validated HPLC method.

  • Data Analysis: Plot the cumulative percentage of drug released versus time to generate the in vitro release profile.

Quantitative Formulation Data

The following table summarizes typical quantitative data for pamoate-based LAI formulations found in the literature. These values can serve as a benchmark during development.

ParameterAPI ExampleValue/RangeReference
API:Pamoate Molar Ratio Memantine2:1
Donepezil1:1 or 2:1
Drug Loading Risperidone Microspheres~37%
Memantine-Pamoate Nanocrystals50%
Encapsulation/Complexation Efficiency Memantine-Pamoate Salt~95%
Cinnarizine-Pamoate Nanocarriers64-83%
Olanzapine Pamoate Microspheres85-95%
Particle Size (D50) Olanzapine Pamoate1-100 µm
Olanzapine Pamoate Microspheres15-35 µm
Olanzapine PLGA Microspheres16.8-22.3 µm
In Vitro Release Duration Risperidone Microspheres50-90 days
Risperidone PLGA Microspheres40-50 days
In Vivo Half-Life Paliperidone Palmitate (related LAI technology)25-49 days

Mechanism of Action: Signaling Pathways for Antipsychotic LAIs

Many drugs formulated as pamoate LAIs are atypical antipsychotics, which primarily act on dopamine and serotonin pathways in the central nervous system.

Dopamine Signaling Pathway

Atypical antipsychotics are antagonists at the dopamine D2 receptor. In conditions like schizophrenia, hyperactive dopaminergic signaling in the mesolimbic pathway is associated with positive symptoms. By blocking D2 receptors, these drugs reduce dopaminergic neurotransmission.

Dopamine_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA Synthesis Dopamine Dopamine L_DOPA->Dopamine Synthesis Vesicle Vesicle Dopamine->Vesicle VMAT2 Synaptic_Cleft Synaptic_Cleft Vesicle->Synaptic_Cleft Release Dopamine_Synapse Dopamine D2_Receptor Dopamine D2 Receptor (GPCR) G_Protein Gi/o Protein D2_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Inhibits cAMP ↓ cAMP Adenylate_Cyclase->cAMP PKA ↓ PKA cAMP->PKA Signaling_Cascade Altered Neuronal Excitability PKA->Signaling_Cascade Dopamine_Synapse->D2_Receptor Binds Antipsychotic Atypical Antipsychotic Antipsychotic->D2_Receptor Blocks

Figure 2: Dopamine D2 receptor antagonism by atypical antipsychotics.
Serotonin Signaling Pathway

Atypical antipsychotics also exhibit antagonism at serotonin 5-HT2A receptors. This action is thought to contribute to their efficacy against negative symptoms and their lower incidence of extrapyramidal side effects compared to typical antipsychotics. Blocking 5-HT2A receptors can indirectly increase dopamine release in certain brain regions, such as the prefrontal cortex.

Serotonin_Pathway cluster_presynaptic_5HT Serotonergic Neuron cluster_postsynaptic_5HT Postsynaptic Neuron Tryptophan Tryptophan Serotonin Serotonin Tryptophan->Serotonin Synthesis Vesicle_5HT Vesicle_5HT Serotonin->Vesicle_5HT VMAT2 Synaptic_Cleft_5HT Synaptic_Cleft_5HT Vesicle_5HT->Synaptic_Cleft_5HT Release Serotonin_Synapse Serotonin HT2A_Receptor Serotonin 5-HT2A Receptor (GPCR) Gq_Protein Gq/11 Protein HT2A_Receptor->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC PIP2 PIP2 PLC->PIP2 DAG_IP3 DAG & IP3 PIP2->DAG_IP3 Hydrolysis PKC_Ca ↑ PKC & Ca2+ DAG_IP3->PKC_Ca Signaling_Cascade_5HT Modulation of Neuronal Activity PKC_Ca->Signaling_Cascade_5HT Serotonin_Synapse->HT2A_Receptor Binds Antipsychotic_5HT Atypical Antipsychotic Antipsychotic_5HT->HT2A_Receptor Blocks

Figure 3: Serotonin 5-HT2A receptor antagonism by antipsychotics.

Conclusion

This compound provides a robust and versatile platform for the development of long-acting injectable formulations. By forming sparingly soluble salts, it enables the sustained release of a wide range of basic drugs, thereby improving therapeutic outcomes and patient compliance. The protocols and data presented in these application notes offer a foundational framework for researchers and drug development professionals to design, formulate, and characterize novel LAI products. A thorough understanding of the salt formation chemistry, formulation parameters, and in vitro-in vivo performance is critical for the successful clinical translation of these advanced drug delivery systems.

References

Application Notes and Protocols: Utilizing Pamoic Acid to Attenuate Drug Dissolution Rates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In pharmaceutical development, controlling the dissolution rate of an active pharmaceutical ingredient (API) is a cornerstone of formulating effective drug delivery systems. For drugs requiring a prolonged therapeutic effect, such as in long-acting injectable (LAI) formulations or controlled-release oral dosage forms, reducing the dissolution rate is a key objective. The formation of sparingly soluble salts is a widely employed and effective strategy to achieve this. Pamoic acid, a large, hydrophobic dicarboxylic acid, is an excellent counterion for forming such salts with basic drug molecules. The resulting drug-pamoate salt exhibits significantly lower aqueous solubility compared to the free base or other common salt forms (e.g., hydrochloride), thereby retarding dissolution and sustaining drug release.

These application notes provide a comprehensive guide to the principles and methodologies for utilizing this compound to reduce drug dissolution rates, complete with detailed experimental protocols and comparative data.

Principle of Technology

The fundamental mechanism by which this compound reduces drug dissolution is through the formation of a stable salt with low aqueous solubility. This compound can interact with basic drugs, often in a 1:1 or 2:1 (drug:pamoate) stoichiometric ratio, to form a new molecular entity with distinct physicochemical properties.[1] This newly formed salt, when introduced into an aqueous environment such as physiological fluids, dissolves at a much slower rate than the more soluble forms of the drug. This slow dissolution becomes the rate-limiting step for the drug to be absorbed into the systemic circulation, thus providing a sustained-release profile.[1]

For long-acting injectables, the drug-pamoate salt suspension forms a depot at the site of intramuscular or subcutaneous injection. The drug is then slowly released from this depot as the salt dissolves in the surrounding interstitial fluid.

Data Presentation

The following tables summarize the quantitative impact of this compound salt formation on the solubility and dissolution rates of various drugs compared to their more soluble salt forms.

Table 1: Comparative Solubility of Drug Salts

DrugSalt FormSolubilityFold Decrease in Solubility (vs. more soluble salt)Reference
LurasidoneHydrochlorideHigh-[2]
PamoateLow233[2]
LinoglirideFumarateHigh-[3]
PamoateLowSignificant

Table 2: Comparative In Vitro Dissolution of Linogliride Formulations

FormulationTime (hours)% Drug ReleasedReference
Linogliride Fumarate1> 80%
Linogliride Free Base8~ 60%
Linogliride Pamoate 8 < 40%

Experimental Protocols

Protocol 1: Synthesis of a Drug-Pamoate Salt (Example: Risperidone Pamoate)

This protocol describes a common method for preparing a drug-pamoate salt via a salt exchange reaction.

Materials:

  • Risperidone (free base)

  • This compound

  • N,N-dimethylformamide (DMF)

  • Ethanol

  • Magnetic stirrer and hot plate

  • Büchner funnel and filter paper

  • Vacuum oven

Procedure:

  • In a suitable flask, dissolve 0.048 mol of risperidone free base in 600 mL of ethanol with stirring.

  • In a separate flask, dissolve 0.048 mol of this compound in 400 mL of DMF.

  • Slowly add the risperidone solution to the this compound solution while maintaining continuous stirring.

  • Continue to stir the mixture at room temperature for a minimum of 3 hours. A precipitate of risperidone pamoate will form.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with ethanol to remove any unreacted starting materials or residual solvent.

  • Dry the risperidone pamoate salt in a vacuum oven at a controlled temperature until a constant weight is achieved.

Characterization:

  • Stoichiometry: Confirm the drug-to-pamoate molar ratio using HPLC and UV-Vis spectroscopy.

  • Crystallinity: Analyze the solid-state properties of the salt using techniques such as X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).

Protocol 2: In Vitro Dissolution Testing for Poorly Soluble Pamoate Salts

This protocol outlines a general procedure for assessing the dissolution rate of a drug-pamoate salt, particularly for long-acting injectable formulations.

Method:

  • Apparatus: USP Apparatus 4 (Flow-Through Cell) is often recommended for LAI suspensions to handle the slow release profile and maintain sink conditions. For oral dosage forms, USP Apparatus 2 (Paddle) may be suitable.

  • Dissolution Medium: The choice of medium is critical. Due to the low solubility of pamoate salts, a surfactant is often included. A common medium is a pH 6.8 phosphate buffer containing 1% sodium dodecyl sulfate (SDS). The pH should be selected to be physiologically relevant to the intended site of administration.

  • Temperature: 37 ± 0.5 °C

  • Flow Rate (for USP 4): A controlled flow rate, for example, 3 mL/min, should be used.

  • Sampling Times: A series of time points should be chosen to adequately capture the slow-release profile. This may range from hours to several days.

Procedure (USP Apparatus 4):

  • Place a known quantity of the drug-pamoate salt or its formulation into the flow-through cell. Glass beads can be used within the cell to prevent agglomeration of the powder.

  • Pump the pre-warmed dissolution medium through the cell at the specified flow rate.

  • Collect the eluate at predetermined time intervals.

  • Analyze the collected samples for the concentration of the dissolved drug using a validated analytical method, such as HPLC-UV.

  • Calculate the cumulative percentage of drug released at each time point.

Visualizations

G cluster_0 Synthesis of Drug-Pamoate Salt Dissolve Drug in Solvent A Dissolve Drug in Solvent A Dissolve this compound in Solvent B Dissolve this compound in Solvent B Mix Solutions Mix Solutions Dissolve this compound in Solvent B->Mix Solutions Salt Exchange Reaction Precipitation of Drug-Pamoate Salt Precipitation of Drug-Pamoate Salt Mix Solutions->Precipitation of Drug-Pamoate Salt Filtration and Washing Filtration and Washing Precipitation of Drug-Pamoate Salt->Filtration and Washing Drying Drying Filtration and Washing->Drying Characterization (XRPD, DSC, etc.) Characterization (XRPD, DSC, etc.) Drying->Characterization (XRPD, DSC, etc.)

Caption: Workflow for the synthesis of a drug-pamoate salt.

G cluster_0 Mechanism of Dissolution Reduction Basic Drug (High Solubility) Basic Drug (High Solubility) Drug-Pamoate Salt (Low Solubility) Drug-Pamoate Salt (Low Solubility) Basic Drug (High Solubility)->Drug-Pamoate Salt (Low Solubility) This compound This compound This compound->Drug-Pamoate Salt (Low Solubility) Slow Dissolution Slow Dissolution Drug-Pamoate Salt (Low Solubility)->Slow Dissolution Sustained Drug Release Sustained Drug Release Slow Dissolution->Sustained Drug Release

Caption: Physicochemical mechanism of dissolution rate reduction.

G cluster_1 In Vitro Dissolution Testing Workflow Prepare Dissolution Medium Prepare Dissolution Medium Set up Dissolution Apparatus (e.g., USP 4) Set up Dissolution Apparatus (e.g., USP 4) Prepare Dissolution Medium->Set up Dissolution Apparatus (e.g., USP 4) Introduce Drug-Pamoate Sample Introduce Drug-Pamoate Sample Set up Dissolution Apparatus (e.g., USP 4)->Introduce Drug-Pamoate Sample Initiate Dissolution Test Initiate Dissolution Test Introduce Drug-Pamoate Sample->Initiate Dissolution Test Collect Samples at Time Points Collect Samples at Time Points Initiate Dissolution Test->Collect Samples at Time Points Analyze Samples (e.g., HPLC) Analyze Samples (e.g., HPLC) Collect Samples at Time Points->Analyze Samples (e.g., HPLC) Calculate Cumulative Release Calculate Cumulative Release Analyze Samples (e.g., HPLC)->Calculate Cumulative Release

Caption: Experimental workflow for in vitro dissolution testing.

References

Pamoic Acid in Controlled Release Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pamoic acid, also known as embonic acid, is a well-established counterion used in the pharmaceutical industry to develop controlled-release drug delivery systems, particularly long-acting injectable (LAI) formulations.[1][2] Its utility lies in its ability to form sparingly soluble salts with basic active pharmaceutical ingredients (APIs), thereby significantly reducing their aqueous solubility.[3][4] This reduction in solubility forms the basis of a depot effect at the site of injection, from which the drug is slowly released into systemic circulation over an extended period.[3] This approach offers numerous advantages, including improved patient compliance due to reduced dosing frequency, more consistent plasma drug concentrations, and potentially reduced side effects.

These application notes provide a comprehensive overview of the principles, formulation strategies, and characterization techniques for developing controlled-release drug delivery systems utilizing this compound. Detailed experimental protocols for key manufacturing and testing procedures are also provided to guide researchers in this field.

Principle of this compound-Based Controlled Release

The core principle behind the use of this compound in LAIs is the formation of a drug-pamoate salt with significantly lower aqueous solubility compared to the free base or a more soluble salt form of the API. This compound is a dicarboxylic acid, allowing it to form salts with basic drugs, often in a 1:1 or 2:1 (drug:pamoate) stoichiometric ratio.

Upon intramuscular or subcutaneous injection, the suspended drug-pamoate salt particles form a depot at the injection site. The dissolution of these particles in the surrounding interstitial fluid is the rate-limiting step for drug absorption. Once dissolved, the salt dissociates into the active drug and the pamoate counterion, and the free drug is then absorbed into the bloodstream. This slow dissolution process results in a sustained release profile, maintaining therapeutic drug concentrations for weeks or even months.

dot graph Logical_Workflow_for_LAI_Development { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes API_Selection [label="API Selection\n(Basic Drug)", fillcolor="#F1F3F4", fontcolor="#202124"]; Pamoic_Acid [label="this compound\n(Counterion)", fillcolor="#F1F3F4", fontcolor="#202124"]; Salt_Formation [label="Drug-Pamoate Salt Formation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Characterization [label="Salt Characterization\n(XRPD, DSC, TGA)", fillcolor="#FBBC05", fontcolor="#202124"]; Formulation [label="Suspension Formulation\n(Vehicle, Particle Size)", fillcolor="#34A853", fontcolor="#FFFFFF"]; In_Vitro_Release [label="In Vitro Release Testing\n(USP App 4, Dialysis)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; In_Vivo_Study [label="In Vivo Pharmacokinetic Study\n(Animal Model)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis and\nCorrelation (IVIVC)", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges API_Selection -> Salt_Formation; Pamoic_Acid -> Salt_Formation; Salt_Formation -> Characterization; Characterization -> Formulation; Formulation -> In_Vitro_Release; In_Vitro_Release -> In_Vivo_Study; In_Vivo_Study -> Data_Analysis; } Caption: Logical workflow for the development of a this compound-based LAI.

Physicochemical Properties of this compound and its Disodium Salt

A thorough understanding of the physicochemical properties of this compound and its salts is crucial for formulation development.

PropertyThis compoundDisodium Pamoate
Molecular Formula C23H16O6C23H14Na2O6
Molar Mass 388.37 g/mol 432.33 g/mol
Appearance Yellow to yellow-green crystalline powderPale yellow solid
Melting Point ≥300 °C (decomposes)>300 °C
Solubility Practically insoluble in water and ethanol.Soluble in water (43 g/L at 20°C) and DMSO; insoluble in ethanol.
pKa 2.675-

Application Data: Drug-Pamoate Formulations

The formation of a pamoate salt can dramatically alter the pharmacokinetic profile of a drug, leading to a sustained-release effect.

DrugFormulation TypeKey Pharmacokinetic Parameters (in vivo)Reference
Olanzapine Pamoate salt suspensionTmax: Gradual decline over 28 days post-dose. Bioavailability: ~37% in rats.
Memantine Pamoate salt nanocrystalsSustained Release: Plasma levels lasted until the 24th day in rats. Solubility Reduction: ~1250-fold decrease compared to hydrochloride salt.
Entecavir-3-palmitate (Model Drug) Crystalline suspensionParticle Size Effect: 0.8 µm particles showed ~1.6-fold higher systemic exposure compared to 6.3 µm particles in rats.

Experimental Protocols

Protocol 1: Synthesis of a Drug-Pamoate Salt (Example: Risperidone Pamoate)

This protocol describes the synthesis of risperidone pamoate via a salt exchange reaction.

Materials:

  • Risperidone (free base)

  • This compound

  • N,N-dimethylformamide (DMF)

  • Ethanol

  • Magnetic stirrer and hot plate

  • Büchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Prepare a solution of risperidone (e.g., 0.048 mol) in 600 mL of ethanol.

  • In a separate flask, prepare a solution of this compound (e.g., 0.048 mol) in 400 mL of DMF.

  • With continuous stirring, add the risperidone solution to the this compound solution.

  • Stir the mixture for 3 hours at room temperature, during which a precipitate will form.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with ethanol to remove any unreacted starting materials and residual solvent.

  • Dry the resulting risperidone pamoate salt in a vacuum oven at a controlled temperature until a constant weight is achieved.

dot graph Synthesis_Workflow { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Dissolve_Drug [label="Dissolve Drug\nin Solvent 1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dissolve_Pamoic_Acid [label="Dissolve this compound\nin Solvent 2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mix_Solutions [label="Mix Solutions\nwith Stirring", fillcolor="#34A853", fontcolor="#FFFFFF"]; Precipitation [label="Precipitate Formation\n(3 hours)", fillcolor="#FBBC05", fontcolor="#202124"]; Filtration [label="Vacuum Filtration", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Washing [label="Wash with Ethanol", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Drying [label="Vacuum Drying", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="Drug-Pamoate Salt", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Dissolve_Drug; Start -> Dissolve_Pamoic_Acid; Dissolve_Drug -> Mix_Solutions; Dissolve_Pamoic_Acid -> Mix_Solutions; Mix_Solutions -> Precipitation; Precipitation -> Filtration; Filtration -> Washing; Washing -> Drying; Drying -> End; } Caption: Workflow for the synthesis of a drug-pamoate salt.

Protocol 2: Characterization of the Drug-Pamoate Salt

Thorough characterization is essential to confirm the formation of the salt and to determine its physicochemical properties.

A. X-Ray Powder Diffraction (XRPD)

  • Purpose: To confirm the formation of a new crystalline entity and to assess its crystallinity.

  • Procedure:

    • Gently grind a small amount of the drug-pamoate salt to a fine powder.

    • Mount the powder on a sample holder.

    • Acquire the XRPD pattern using a diffractometer with Cu Kα radiation.

    • Compare the resulting diffractogram to those of the starting materials (drug and this compound) to confirm the formation of a new crystalline phase.

B. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

  • Purpose: To evaluate the thermal properties, such as melting point and decomposition temperature, and to determine the presence of solvates or hydrates.

  • Procedure:

    • Accurately weigh a small amount of the drug-pamoate salt (typically 2-5 mg) into an aluminum pan.

    • Place the pan in the DSC/TGA instrument.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

    • Record the heat flow (DSC) and weight loss (TGA) as a function of temperature.

    • Analyze the thermograms to identify melting endotherms, decomposition events, and weight loss steps corresponding to desolvation.

dot graph Characterization_Workflow { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Drug_Pamoate_Salt [label="Drug-Pamoate Salt", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; XRPD [label="X-Ray Powder\nDiffraction (XRPD)", fillcolor="#FBBC05", fontcolor="#202124"]; DSC_TGA [label="Differential Scanning Calorimetry (DSC) &\nThermogravimetric Analysis (TGA)", fillcolor="#FBBC05", fontcolor="#202124"]; FTIR [label="Fourier-Transform Infrared\nSpectroscopy (FTIR)", fillcolor="#FBBC05", fontcolor="#202124"]; Analysis [label="Data Analysis and\nInterpretation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Drug_Pamoate_Salt -> XRPD; Drug_Pamoate_Salt -> DSC_TGA; Drug_Pamoate_Salt -> FTIR; XRPD -> Analysis; DSC_TGA -> Analysis; FTIR -> Analysis; } Caption: Analytical workflow for the characterization of a drug-pamoate salt.

Protocol 3: Formulation of a Sterile Injectable Suspension

This protocol outlines the aseptic preparation of a sterile injectable suspension of a drug-pamoate salt.

Materials:

  • Sterile, micronized drug-pamoate salt

  • Sterile Water for Injection (WFI)

  • Sterile wetting agent (e.g., polysorbate 80)

  • Sterile suspending agent (e.g., carboxymethylcellulose sodium)

  • Sterile vials and stoppers

  • Aseptic processing area (e.g., isolator or cleanroom)

Procedure:

  • Vehicle Preparation: In a sterile vessel, dissolve the wetting and suspending agents in WFI under aseptic conditions. Sterilize the vehicle by filtration through a 0.22 µm filter into a sterile container.

  • Suspension Formulation: Aseptically add the sterile, micronized drug-pamoate powder to the sterile vehicle.

  • Homogenization: Homogenize the mixture using a sterile high-shear mixer or homogenizer to ensure a uniform and fine dispersion of the drug particles.

  • Aseptic Filling: Aseptically fill the suspension into sterile vials and seal with sterile stoppers.

Protocol 4: In Vitro Drug Release Testing

In vitro release testing is crucial for quality control and to predict the in vivo performance of the LAI formulation. The USP Apparatus 4 (flow-through cell) and dialysis methods are commonly employed.

A. USP Apparatus 4 (Flow-Through Cell) Method

  • Apparatus: USP Apparatus 4 dissolution tester.

  • Dissolution Medium: A buffer with a surfactant (e.g., 0.5% sodium lauryl sulfate in phosphate buffer pH 7.4) is often used to enhance the solubility of the sparingly soluble salt.

  • Procedure:

    • Place a known amount of the drug-pamoate suspension into the flow-through cell. Glass beads may be used to prevent agglomeration.

    • Pump the pre-warmed dissolution medium through the cell at a controlled flow rate (e.g., 4, 8, or 16 mL/min).

    • Collect the eluate at predetermined time intervals.

    • Analyze the collected samples for drug concentration using a validated analytical method (e.g., HPLC-UV).

B. Dialysis Method

  • Apparatus: Dialysis bags with an appropriate molecular weight cut-off, dissolution vessels, and a shaking water bath or USP dissolution apparatus.

  • Procedure:

    • Place a known amount of the drug-pamoate suspension into a dialysis bag.

    • Seal the dialysis bag and place it in a dissolution vessel containing a known volume of dissolution medium.

    • Maintain the temperature at 37 °C and agitate the medium.

    • At predetermined time intervals, withdraw a sample from the dissolution medium outside the dialysis bag and replace it with fresh medium to maintain sink conditions.

    • Analyze the samples for drug concentration.

Signaling Pathway Example: Antipsychotic Drugs

Many antipsychotic drugs, which are often formulated as pamoate salts for LAI, act on dopaminergic and serotonergic pathways in the brain.

dot graph Antipsychotic_Signaling_Pathway { layout=dot; rankdir=LR; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Antipsychotic [label="Antipsychotic Drug\n(e.g., Olanzapine, Risperidone)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D2_Receptor [label="Dopamine D2\nReceptor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FiveHT2A_Receptor [label="Serotonin 5-HT2A\nReceptor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Downstream_Signaling [label="Downstream\nSignaling Pathways", fillcolor="#FBBC05", fontcolor="#202124"]; Therapeutic_Effect [label="Therapeutic Effect\n(Reduction of Psychotic Symptoms)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Antipsychotic -> D2_Receptor [label="Antagonism"]; Antipsychotic -> FiveHT2A_Receptor [label="Antagonism"]; D2_Receptor -> Downstream_Signaling [label="Modulation"]; FiveHT2A_Receptor -> Downstream_Signaling [label="Modulation"]; Downstream_Signaling -> Therapeutic_Effect; } Caption: Simplified signaling pathway for second-generation antipsychotics.

Conclusion

The formation of pamoate salts is a robust and versatile strategy for developing controlled-release drug delivery systems, particularly long-acting injectables. This approach is predicated on the significant reduction in the aqueous solubility of the active pharmaceutical ingredient. Successful formulation and development require careful control over the synthesis and characterization of the drug-pamoate salt, as well as optimization of the formulation parameters and in vitro release testing methods. The protocols and data presented in these application notes provide a foundational framework for researchers and drug development professionals working in this area.

References

Application Notes and Protocols: Formation of Pamoic Acid Salts with Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of peptide salts with pamoic acid is a critical strategy in pharmaceutical development to modify the physicochemical properties of peptide-based active pharmaceutical ingredients (APIs). This compound, a large, hydrophobic dicarboxylic acid, can form sparingly soluble salts with basic peptides. This approach is particularly valuable for developing long-acting injectable (LAI) formulations, where a low aqueous solubility allows for the creation of a drug depot at the injection site, leading to sustained release over an extended period.

These application notes provide a comprehensive overview of the principles and detailed protocols for the formation, purification, and characterization of peptide pamoate salts. The information is intended to guide researchers and drug development professionals in successfully preparing and evaluating these important drug candidates.

Data Presentation: Quantitative Parameters for Peptide Pamoate Salt Formation

The following table summarizes key quantitative data from literature examples of peptide and small molecule amine pamoate salt formation. This data provides a starting point for experimental design.

ParameterCetrorelix Pamoate[1]Memantine Pamoate[2][3]General Guidance (Direct Exchange)[4]
Starting Peptide Salt Cetrorelix AcetateMemantine HydrochloridePeptide Acetate or other suitable salt
Pamoate Source This compound (in solution)This compoundAmmonium Pamoate
Molar Ratio (Peptide:this compound) 2:12:1Varies (Optimization required)
Solvent System Water and EthanolAqueousAqueous
pH 8.4 (of this compound solution)Not specified7.5 - 8.5
Temperature Room TemperatureRoom TemperatureRoom Temperature to 30°C
Reaction Time 1.5 hoursNot specifiedVaries (e.g., several minutes to hours)[1]
Yield/Efficiency Not specified~95% complexation efficiencyNot specified

Experimental Protocols

Two primary methods are employed for the formation of peptide pamoate salts: Direct Counter-Ion Exchange and an Ion-Exchange Resin Method .

Method 1: Direct Counter-Ion Exchange

This method involves the direct reaction of a peptide salt with a pamoate salt in solution, leading to the precipitation of the less soluble peptide pamoate.

Diagram of the Direct Counter-Ion Exchange Workflow

G cluster_0 Preparation cluster_1 Reaction cluster_2 Isolation & Purification Peptide_Solution Dissolve Peptide Salt (e.g., Acetate) in Water Mixing Mix Peptide and Pamoate Solutions Peptide_Solution->Mixing Pamoate_Solution Dissolve Ammonium Pamoate in Water Pamoate_Solution->Mixing pH_Adjustment Adjust pH to 7.5 - 8.5 (e.g., with Ammonium Hydroxide) Mixing->pH_Adjustment Precipitation Stir at Room Temperature to Allow Precipitation pH_Adjustment->Precipitation Isolation Isolate Precipitate (e.g., Centrifugation or Filtration) Precipitation->Isolation Washing Wash Precipitate (e.g., with Water) Isolation->Washing Drying Dry the Peptide Pamoate Salt (e.g., Lyophilization or Vacuum Oven) Washing->Drying

Caption: Workflow for Direct Counter-Ion Exchange.

Detailed Protocol:

  • Materials and Reagents:

    • Peptide with a suitable counter-ion (e.g., acetate, hydrochloride)

    • Ammonium Pamoate or Disodium Pamoate

    • Deionized Water

    • Ammonium Hydroxide (or other suitable base) for pH adjustment

    • Magnetic stirrer and stir bar

    • pH meter

    • Centrifuge or filtration apparatus

    • Lyophilizer or vacuum oven

  • Procedure:

    • Prepare a solution of the starting peptide salt in deionized water. The concentration will depend on the solubility of the peptide.

    • In a separate container, prepare a solution of ammonium pamoate in deionized water.

    • While stirring, add the ammonium pamoate solution to the peptide solution.

    • Adjust the pH of the mixture to a mildly basic range of 7.5 to 8.5 using a suitable base like ammonium hydroxide.

    • Continue stirring the mixture at room temperature (up to 30°C) to facilitate the ion exchange and precipitation of the peptide pamoate salt. The reaction time can range from several minutes to a few hours.

    • Isolate the precipitated peptide pamoate salt by centrifugation or vacuum filtration.

    • Wash the isolated solid with deionized water to remove any unreacted starting materials and soluble byproducts.

    • Dry the final peptide pamoate salt, for example, by lyophilization or in a vacuum oven at a controlled temperature.

Method 2: Ion-Exchange Resin Method

This method is particularly useful when the starting peptide salt has a counter-ion that may interfere with the direct precipitation. It involves first generating the free base of the peptide using an ion-exchange resin, followed by the reaction with this compound.

Diagram of the Ion-Exchange Resin Method Workflow

G cluster_0 Peptide Free Base Generation cluster_1 Salt Formation cluster_2 Isolation Peptide_Solution Dissolve Starting Peptide Salt in a Suitable Diluent (e.g., Water/Ethanol) Ion_Exchange Add Mixed-Bed Ion-Exchange Resin and Stir until pH Stabilizes Peptide_Solution->Ion_Exchange Resin_Removal Separate the Resin (e.g., Filtration) Ion_Exchange->Resin_Removal Reaction Add this compound Solution to the Peptide Free Base Solution Resin_Removal->Reaction Pamoic_Acid_Solution Prepare a Solution of This compound Pamoic_Acid_Solution->Reaction Stirring Stir for a Defined Period (e.g., 1.5 hours) Reaction->Stirring Solvent_Removal Remove Solvent (e.g., Evaporation, Lyophilization) Stirring->Solvent_Removal

Caption: Workflow for the Ion-Exchange Resin Method.

Detailed Protocol (based on Cetrorelix Pamoate Synthesis):

  • Materials and Reagents:

    • Cetrorelix Acetate (or other peptide salt)

    • Deionized Water

    • Ethanol (96%)

    • Mixed-bed ion-exchange resin (e.g., Amberlite MB-3)

    • This compound

    • Filtration apparatus (glass fiber pre-filter, fine mesh sieve)

    • Stirring apparatus

    • Rotary evaporator or lyophilizer

  • Procedure:

    • Dissolve the starting peptide salt (e.g., 46.47 g of Cetrorelix Acetate) in deionized water (e.g., 1193 g).

    • Dilute the peptide solution with 96% ethanol (e.g., 3261 g) with stirring.

    • Filter the diluted solution through a glass fiber pre-filter.

    • Add a mixed-bed ion-exchange resin (e.g., 390 g of Amberlite MB-3) to the filtrate and stir.

    • Monitor the pH of the supernatant. Continue stirring until a stable, basic pH is reached (e.g., pH 12.5 for Cetrorelix).

    • Remove the ion-exchange resin by filtration through a fine mesh sieve. The resulting solution contains the free base of the peptide.

    • In a separate container, prepare a solution of this compound.

    • Add the this compound solution to the peptide free base solution with stirring. For Cetrorelix, a 2:1 molar ratio of peptide to this compound is used.

    • Stir the reaction mixture for a sufficient time to ensure complete salt formation (e.g., 1.5 hours).

    • Remove the solvent by vacuum distillation or lyophilization to obtain the pure peptide pamoate salt.

Purification of Peptide Pamoate Salts

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for the purification of peptides and their salts.

Diagram of the RP-HPLC Purification Workflow

G cluster_0 Preparation cluster_1 Chromatography cluster_2 Collection & Final Product Sample_Prep Dissolve Crude Peptide Pamoate in a Suitable Solvent (e.g., with Organic Modifier) Filtration Filter Sample through a 0.22 µm or 0.45 µm Filter Sample_Prep->Filtration Injection Inject Sample onto RP-HPLC Column (e.g., C18) Filtration->Injection Gradient_Elution Apply a Gradient of Increasing Organic Solvent Concentration Injection->Gradient_Elution Detection Monitor Elution at 210-220 nm Gradient_Elution->Detection Fraction_Collection Collect Fractions Containing the Pure Peptide Pamoate Detection->Fraction_Collection Purity_Analysis Analyze Fraction Purity by Analytical HPLC Fraction_Collection->Purity_Analysis Lyophilization Pool Pure Fractions and Lyophilize Purity_Analysis->Lyophilization

Caption: Workflow for RP-HPLC Purification.

Detailed Protocol:

  • Instrumentation and Materials:

    • Preparative RP-HPLC system with a UV detector

    • C18 stationary phase column (particle and pore size appropriate for the peptide)

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Sample solvent (e.g., a mixture of Mobile Phase A and B, or a solvent with a high organic content)

    • 0.22 µm or 0.45 µm syringe filters

    • Lyophilizer

  • Procedure:

    • Dissolve the crude peptide pamoate salt in a suitable solvent. Ensure complete dissolution.

    • Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.

    • Equilibrate the C18 column with the initial mobile phase conditions.

    • Inject the filtered sample onto the column.

    • Apply a linear gradient of increasing Mobile Phase B to elute the peptide. A starting point for many peptides is a gradient from 5% to 65% Mobile Phase B over 60 minutes. The gradient should be optimized to achieve the best separation of the peptide pamoate from impurities. Shallow gradients (e.g., 1% to 4% increase in organic solvent per minute) are often effective for peptides.

    • Monitor the column effluent using a UV detector at a wavelength of 210-220 nm.

    • Collect fractions corresponding to the main peak of the peptide pamoate.

    • Analyze the purity of the collected fractions using analytical RP-HPLC.

    • Pool the fractions that meet the desired purity specifications.

    • Lyophilize the pooled fractions to obtain the purified peptide pamoate salt as a dry powder.

Characterization of Peptide Pamoate Salts

A comprehensive characterization of the formed peptide pamoate salt is essential to confirm its identity, purity, and solid-state properties.

Analytical TechniquePurposeTypical Experimental Parameters
RP-HPLC Purity assessment and quantification.Column: C18 analytical column (e.g., 4.6 mm ID). Mobile Phase A: 0.1% TFA in water. Mobile Phase B: 0.1% TFA in acetonitrile. Gradient: Linear gradient, e.g., 5-95% B over 20-30 min. Flow Rate: ~1 mL/min. Detection: UV at 210-220 nm.
Mass Spectrometry (MS) Confirmation of molecular weight of the peptide and detection of the pamoate counter-ion.Ionization Source: Electrospray Ionization (ESI). Mode: Positive ion mode for the peptide, negative ion mode for pamoate.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and assessment of salt formation through chemical shift changes.Sample Prep: Dissolve 5-25 mg of the salt in a suitable deuterated solvent (e.g., DMSO-d6, D2O). Filter the solution into an NMR tube. Analysis: 1H NMR to observe proton signals of both the peptide and this compound.
Differential Scanning Calorimetry (DSC) Determination of thermal transitions (e.g., melting point, glass transition).Sample Size: 1-5 mg in a hermetically sealed aluminum pan. Temperature Range: Typically 25°C to 300°C. Heating Rate: 5-20°C/min under a nitrogen purge.
Thermogravimetric Analysis (TGA) Assessment of thermal stability and solvent/water content.Sample Size: 5-10 mg in an open pan. Temperature Range: Typically 25°C to 600°C. Heating Rate: 10-20°C/min under a nitrogen purge.
Powder X-ray Diffraction (PXRD) Analysis of the crystallinity and polymorphic form of the salt.Radiation: Cu Kα. Scan Range (2θ): Typically 2° to 40°. Scan Speed: Varies depending on the instrument and sample.

Conclusion

The formation of this compound salts is a valuable technique for modifying the properties of peptide therapeutics, particularly for the development of long-acting injectable formulations. The choice between direct counter-ion exchange and the ion-exchange resin method will depend on the specific peptide and its starting salt form. Following successful salt formation, rigorous purification and comprehensive characterization are imperative to ensure the quality, purity, and desired physicochemical properties of the final peptide pamoate salt. The protocols and data presented in these application notes provide a solid foundation for researchers to develop and evaluate these promising drug candidates.

References

Application Notes and Protocols for the Analytical Characterization of Pamoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pamoic acid, also known as embonic acid, is a naphthoic acid derivative frequently employed as a counter-ion in pharmaceutical formulations to create pamoate salts of various active pharmaceutical ingredients (APIs).[1][2] This strategy is often used to modify a drug's solubility and dissolution rate, thereby altering its pharmacokinetic profile to create long-acting injectable and oral dosage forms.[1][3][4] Accurate and robust analytical methods are crucial for the characterization of this compound and its salts to ensure the quality, safety, and efficacy of these drug products.

These application notes provide detailed protocols for the characterization of this compound using various analytical techniques, including chromatography, spectroscopy, and thermal analysis.

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the identification and quantification of this compound. Reversed-phase HPLC is the most common approach.

Experimental Protocol: Isocratic Reversed-Phase HPLC

This protocol describes an isocratic HPLC method for the analysis of this compound.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

2. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (MeCN), HPLC grade

  • Water, HPLC grade

  • Sulfuric acid (H₂SO₄) or Phosphoric acid (H₃PO₄)

  • Methanol, HPLC grade

  • Dimethyl sulfoxide (DMSO)

3. Chromatographic Conditions:

ParameterCondition
Column Primesep B, 4.6 x 150 mm, 5 µm, 100 Å
Mobile Phase Acetonitrile/Water (80:20) with 0.2% Sulfuric Acid
Flow Rate 1.0 mL/min
Detection UV at 240 nm
Injection Volume 20 µL
Column Temperature 25 °C

4. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in a suitable organic solvent such as DMSO or Methanol. Serially dilute the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL).

  • Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.

5. Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to construct a calibration curve.

  • Inject the sample solutions.

  • Identify the this compound peak by comparing the retention time with that of the standard.

  • Quantify the amount of this compound in the sample using the calibration curve.

Experimental Workflow: HPLC Analysis of this compound

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Pamoic_Standard This compound Reference Standard Dissolve_Standard Dissolve in Mobile Phase Pamoic_Standard->Dissolve_Standard Sample Sample Containing This compound Dissolve_Sample Dissolve in Mobile Phase Sample->Dissolve_Sample Serial_Dilution Serial Dilution Dissolve_Standard->Serial_Dilution Sample_Solution Sample Solution Dissolve_Sample->Sample_Solution Calibration_Standards Calibration Standards Serial_Dilution->Calibration_Standards Inject_Standards Inject Standards Calibration_Standards->Inject_Standards Inject_Samples Inject Samples Sample_Solution->Inject_Samples HPLC_System HPLC System (UV Detector) HPLC_System->Inject_Standards HPLC_System->Inject_Samples Data_Acquisition Data Acquisition Inject_Standards->Data_Acquisition Inject_Samples->Data_Acquisition Calibration_Curve Construct Calibration Curve Data_Acquisition->Calibration_Curve Quantification Quantify This compound Data_Acquisition->Quantification Calibration_Curve->Quantification Report Generate Report Quantification->Report

Caption: Workflow for the quantitative analysis of this compound by HPLC.

Mass Spectrometry: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For highly sensitive and selective quantification of this compound in complex matrices such as plasma, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.

Experimental Protocol: LC-MS/MS for this compound in Human Plasma

This protocol details a method for the quantification of this compound in human plasma using a stable isotope-labeled internal standard (SIL-IS), this compound-d10.

1. Instrumentation:

  • HPLC or UHPLC system.

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

2. Materials and Reagents:

  • This compound reference standard

  • This compound-d10 (Internal Standard)

  • Human plasma (K₂-EDTA)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Methanol (LC-MS grade)

  • Ultrapure water

3. LC-MS/MS Conditions:

ParameterCondition
LC Column Reversed-phase C18 (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient A suitable gradient to separate this compound from matrix components.
Flow Rate 0.4 mL/min
MS Ionization Electrospray Ionization (ESI), Negative Ion Mode
MS/MS Mode Multiple Reaction Monitoring (MRM)
MRM Transitions This compound: To be determined experimentallythis compound-d10: To be determined experimentally

4. Sample Preparation (Protein Precipitation):

  • Aliquot 100 µL of human plasma into a microcentrifuge tube.

  • Spike with 10 µL of the this compound-d10 internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Workflow Diagram: LC-MS/MS Bioanalysis

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Processing Plasma_Sample Plasma Sample (100 µL) Add_IS Add Internal Standard (this compound-d10) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Vortex Vortex Protein_Precipitation->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer Final_Sample Sample for Analysis Supernatant_Transfer->Final_Sample LC_Separation LC Separation (C18 Column) Final_Sample->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Calibration Calibration Curve Ratio_Calculation->Calibration Concentration Determine Concentration Calibration->Concentration

Caption: Bioanalytical workflow for this compound quantification by LC-MS/MS.

Spectroscopic Analysis

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used for the qualitative and quantitative analysis of this compound.

Quantitative Data:

ParameterValueReference
Absorption Maxima (λmax) 238 nm, 290 nm, 378 nm (in acidic mobile phase)
Solubility Soluble in DMSO (~0.2 mg/mL), slightly soluble in methanol.

Experimental Protocol: UV-Vis Spectrophotometry

  • Instrumentation: UV-Vis Spectrophotometer.

  • Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., methanol or DMSO) to a known concentration.

  • Analysis:

    • Scan the sample solution over the UV-Vis range (e.g., 200-800 nm) to obtain the absorption spectrum.

    • For quantitative analysis, measure the absorbance at one of the absorption maxima (e.g., 238 nm) and use a calibration curve prepared from standard solutions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the molecular structure.

Key Spectral Data:

  • ¹H NMR and ¹³C NMR spectral data for this compound are available in various databases and literature.

Experimental Protocol: NMR Spectroscopy

  • Instrumentation: Nuclear Magnetic Resonance (NMR) Spectrometer.

  • Sample Preparation: Dissolve an appropriate amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Analysis:

    • Acquire ¹H and ¹³C NMR spectra according to standard instrument procedures.

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Assign the signals to the respective protons and carbons in the this compound structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.

Quantitative Data:

ParameterValueReference
Molecular Weight 388.375 g/mol
Precursor Ion [M-H]⁻ m/z 387.0874

Thermal Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to characterize the thermal properties of this compound, such as its melting point and thermal stability.

Quantitative Data:

ParameterValueReference
Melting Point ≥300 °C (decomposes)

Experimental Protocol: TGA/DSC

  • Instrumentation: TGA and DSC instruments.

  • Sample Preparation: Accurately weigh a small amount of the this compound sample (typically 2-5 mg) into an appropriate TGA or DSC pan.

  • Analysis (TGA):

    • Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).

    • Record the mass loss as a function of temperature to determine thermal stability and decomposition temperatures.

  • Analysis (DSC):

    • Heat the sample under a controlled atmosphere at a constant heating rate.

    • Record the heat flow into or out of the sample to determine melting point, and other thermal events.

Logical Relationship of Analytical Methods

Analytical_Methods cluster_qualitative Qualitative Analysis (Identification & Structure) cluster_quantitative Quantitative Analysis (Assay & Purity) cluster_physicochemical Physicochemical Properties Pamoic_Acid This compound Characterization NMR NMR Spectroscopy (¹H, ¹³C) Pamoic_Acid->NMR MS Mass Spectrometry Pamoic_Acid->MS UV_Vis_Qual UV-Vis Spectroscopy (Spectrum) Pamoic_Acid->UV_Vis_Qual FTIR FTIR Spectroscopy Pamoic_Acid->FTIR HPLC HPLC-UV Pamoic_Acid->HPLC LC_MS LC-MS/MS Pamoic_Acid->LC_MS UV_Vis_Quant UV-Vis Spectroscopy (Absorbance) Pamoic_Acid->UV_Vis_Quant TGA TGA (Thermal Stability) Pamoic_Acid->TGA DSC DSC (Melting Point) Pamoic_Acid->DSC Solubility Solubility Studies Pamoic_Acid->Solubility

Caption: Interrelation of analytical techniques for this compound characterization.

Compendial Methods

This compound is listed in the United States Pharmacopeia (USP). It is essential to consult the current USP monograph for the official analytical procedures. While compendial methods are considered validated, users are required to verify their suitability under actual conditions of use. The USP provides tools and reference standards to aid in the application of these methods.

References

Application Notes and Protocols for the Analysis of Pamoic Acid using HPLC and UV Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pamoic acid, also known as embonic acid, is a naphthalene derivative frequently used in the pharmaceutical industry to form stable salts (pamoates) of various drug compounds.[1][2] This strategy can enhance the solubility, stability, and bioavailability of active pharmaceutical ingredients (APIs).[1][2] Accurate and robust analytical methods are crucial for the quantification of this compound in pharmaceutical formulations and for quality control purposes. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and UV Spectroscopy.

UV Spectroscopy of this compound

UV-Visible spectroscopy is a straightforward and cost-effective method for the preliminary analysis and quantification of this compound. The UV spectrum of this compound is influenced by the pH of the solvent. In an acidic mobile phase (pH 3 or lower), this compound exhibits distinct absorption maxima.[3]

Key Spectral Characteristics:

  • Absorption Maxima (λmax): 238 nm, 290 nm, and 378 nm

  • Solvent Considerations: For detection below 230 nm, it is advisable to use low UV-transparent mobile phases such as acetonitrile and water, with buffers like phosphoric acid, sulfuric acid, or trifluoroacetic acid.

HPLC Analysis of this compound

HPLC coupled with a UV detector is a powerful technique for the separation, identification, and quantification of this compound. A variety of HPLC methods, including reversed-phase and mixed-mode chromatography, have been successfully employed.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample and Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Standard_Prep Prepare this compound Standard Solutions Injection Inject Sample/Standard Standard_Prep->Injection Sample_Prep Prepare Sample Solutions (e.g., dissolve formulation) Sample_Prep->Injection Mobile_Phase_Prep Prepare Mobile Phase (e.g., Acetonitrile/Water/Acid) HPLC_System Equilibrate HPLC System with Mobile Phase Mobile_Phase_Prep->HPLC_System Column Chromatographic Separation (e.g., C18 or Mixed-Mode Column) Injection->Column Detection UV Detection (at λmax) Column->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peak Area Chromatogram->Integration Quantification Quantify this compound using Calibration Curve Integration->Quantification

Caption: General experimental workflow for the HPLC analysis of this compound.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC-UV Method

This protocol is based on a reversed-phase HPLC method for the analysis of this compound.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • This compound reference standard.

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid or Formic acid.

  • Volumetric flasks, pipettes, and syringes with 0.45 µm filters.

2. Preparation of Solutions:

  • Mobile Phase: Prepare a suitable mixture of acetonitrile and water, with a small percentage of phosphoric acid (for standard UV detection) or formic acid (for MS compatibility). For example, Acetonitrile:Water (composition to be optimized based on the specific column and system).

  • Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards of different concentrations.

3. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with an acetonitrile/water/acid mixture.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5-20 µL.

  • Column Temperature: Ambient or controlled (e.g., 25 °C).

  • UV Detection Wavelength: 238 nm, 290 nm, or another appropriate wavelength based on the UV spectrum.

4. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no interfering peaks are present.

  • Inject the standard solutions in ascending order of concentration to generate a calibration curve.

  • Inject the sample solutions.

  • After all analyses, flush the column with a high percentage of organic solvent and then store it according to the manufacturer's recommendations.

5. Data Analysis:

  • Identify the this compound peak in the chromatograms based on the retention time of the standard.

  • Integrate the peak area of the this compound peak in both the standard and sample chromatograms.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample solutions using the regression equation from the calibration curve.

Protocol 2: Mixed-Mode HPLC-UV Method

This protocol utilizes a mixed-mode stationary phase for the analysis of this compound.

1. Instrumentation and Materials:

  • HPLC system with a UV detector.

  • Mixed-mode column (e.g., Primesep B, 4.6 x 150 mm, 5 µm).

  • This compound reference standard.

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Sulfuric acid.

  • Volumetric flasks, pipettes, and syringes with 0.45 µm filters.

2. Preparation of Solutions:

  • Mobile Phase: Prepare an isocratic mobile phase consisting of acetonitrile, water, and sulfuric acid as a buffer (e.g., MeCN/H2O - 80% with 0.2% H2SO4).

  • Standard and Sample Solutions: Prepare as described in Protocol 1.

3. HPLC Conditions:

  • Column: Primesep B, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Isocratic mixture of acetonitrile, water, and sulfuric acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: Ambient.

  • UV Detection Wavelength: 235 nm or 240 nm.

4. Analysis and Data Analysis:

  • Follow the procedures outlined in Protocol 1 for analysis and data interpretation.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the HPLC-UV analysis of this compound.

Table 1: Chromatographic Parameters and UV Detection

ParameterMethod 1 (Reversed-Phase)Method 2 (Mixed-Mode)Method 3 (Pyrantel Pamoate Analysis)
Column Type Newcrom R1 (RP)Primesep B (Mixed-Mode)Cogent Phenyl Hydride™
Mobile Phase Acetonitrile, Water, Phosphoric AcidAcetonitrile, Water, 0.2% H2SO4A: DI Water/0.1% TFA; B: Acetonitrile/0.1% TFA
Elution Mode IsocraticIsocraticGradient
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Detection Wavelength 235 nm240 nm288 nm

Table 2: Method Validation Parameters

ParameterThis compoundReference
Linearity (R²) (for SAs using Fe-pamoate extraction) 0.9947 - 0.9988
Limit of Detection (LOD) 2.6 ppb (at 245 nm)
Limit of Quantitation (LOQ) 0.072 µg/mL (for PPA)
Accuracy (Recovery) 99.9–101.1 % (for PPA and OPA)
Precision (%RSD) < 1% (Intra- and Inter-day for PPA and OPA)

Note: The validation parameters in Table 2 are illustrative and may vary depending on the specific method and instrumentation. The linearity and LOQ/LOD values are from different studies and for related compounds or extraction methods.

Concluding Remarks

The described UV spectroscopy and HPLC-UV methods provide reliable and robust approaches for the qualitative and quantitative analysis of this compound. The choice of method will depend on the specific application, sample matrix, and available instrumentation. For routine quality control, an isocratic reversed-phase HPLC method is often sufficient. For more complex matrices or for the simultaneous analysis of this compound with other compounds, a mixed-mode or gradient reversed-phase method may be more appropriate. Proper method validation according to ICH guidelines is essential to ensure the accuracy, precision, and reliability of the results.

References

Pamoic Acid as a Counterion for Basic Drug Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pamoic acid, also known as embonic acid, is a well-established counterion used in the pharmaceutical industry to modify the physicochemical properties of basic active pharmaceutical ingredients (APIs).[1][2] Its large, hydrophobic structure, when ionically paired with a basic drug molecule, can significantly reduce the aqueous solubility of the drug.[1][3] This characteristic is particularly advantageous for the development of long-acting injectable (LAI) formulations and other sustained-release dosage forms.[3] By forming a sparingly soluble salt, a depot can be created at the site of injection, from which the drug is slowly released into systemic circulation, leading to prolonged therapeutic effects and improved patient compliance.

These application notes provide a comprehensive overview of the use of this compound as a counterion, including its impact on drug solubility, dissolution, and pharmacokinetics. Detailed protocols for the preparation and characterization of drug-pamoate salts are also presented to guide researchers in the development of novel sustained-release drug products.

Key Advantages of this compound as a Counterion

  • Significant Solubility Reduction: Formation of a pamoate salt can decrease the aqueous solubility of a basic drug by several orders of magnitude.

  • Sustained Release Formulations: The low solubility of pamoate salts is the cornerstone for developing long-acting injectable depot formulations.

  • Improved Patient Compliance: LAI formulations reduce dosing frequency from daily to weekly or even monthly injections.

  • Established Regulatory Acceptance: this compound is a well-known and pharmaceutically acceptable excipient.

Data Presentation: Physicochemical Properties of Pamoate Salts

The formation of a pamoate salt drastically alters the solubility and dissolution profile of a basic drug. The following tables summarize the quantitative data for several well-known APIs, demonstrating the significant impact of using this compound as a counterion.

Table 1: Comparison of Aqueous Solubility of Basic Drugs and Their Pamoate Salts

Active Pharmaceutical Ingredient (API)Salt FormAqueous SolubilityFold Decrease in Solubility
Memantine Hydrochloride~40-45 mg/mL~1250
Pamoate (2:1)Significantly Reduced~1250-fold decrease reported
Olanzapine Free Base0.033 mg/mL> 4
Pamoate Monohydrate<0.008 mg/mL (in various media)> 4-fold decrease
Aripiprazole Anhydrous Free Base0.16 mg/mL (at pH 4.5)~5
Monohydrate0.036 mg/mL (at pH 4.5)~5-fold decrease compared to anhydrous
PamoateLimited solubility, suitable for retarded dissolutionData suggests significantly lower solubility
Risperidone Free BasePoorly soluble (BCS Class II)Not specified
PamoateSparingly solubleEnables long-acting injection
Donepezil Free BaseVery low solubilityNot specified
PamoateExhibits very low solubilitySuitable for extended release

Table 2: Comparative In Vitro Dissolution Profiles

Active Pharmaceutical Ingredient (API)FormulationDissolution ConditionsDissolution Profile
Risperidone Immediate-Release TabletpH 1.2, 4.5, and 6.8>85% release within 15-30 min at pH 6.8
Pamoate LAINot specifiedSustained release over weeks
Donepezil Immediate-Release FormulationpH 6.8~87% release in 8 hours
Pamoate FormulationNot specifiedExtended-release profile
Olanzapine Immediate-Release FormulationDistilled Water~20% release in 60 minutes
Pamoate LAI1% SLS in pH 6.8 phosphate bufferSustained release over 4 weeks

Table 3: In Vivo Pharmacokinetic Parameters

DrugFormulationAnimal ModelKey Pharmacokinetic Findings
Olanzapine OralHumanHalf-life (t½): ~33 hours
Pamoate LAIHumanHalf-life (t½): ~30 days
Risperidone OralRatApparent elimination half-life: 1.0 h
Pamoate LAIRatSustained plasma levels for up to 30 days
Memantine Pamoate Nanocrystals (IM)RatPlasma levels detected for up to 24 days
Donepezil Pamoate (2:1) (IM)RatEvaluated for in vivo absorption characteristics

Experimental Protocols

The following protocols provide detailed methodologies for the preparation and characterization of drug-pamoate salts.

Protocol 1: Preparation of a Drug-Pamoate Salt

This protocol describes a general method for the synthesis of a drug-pamoate salt via a salt metathesis reaction.

Logical Workflow for Drug-Pamoate Salt Formation

G cluster_prep Solution Preparation cluster_reaction Salt Formation cluster_isolation Isolation and Purification Drug_Sol Dissolve Basic Drug (e.g., free base or HCl salt) in a suitable solvent Mixing Mix the two solutions with stirring Drug_Sol->Mixing Pamoate_Sol Dissolve Disodium Pamoate in a suitable solvent Pamoate_Sol->Mixing Precipitation Allow precipitate to form (e.g., stir for several hours) Mixing->Precipitation Filtration Collect the precipitate by vacuum filtration Precipitation->Filtration Washing Wash the solid with appropriate solvents Filtration->Washing Drying Dry the salt under vacuum at a controlled temperature Washing->Drying

Caption: Workflow for drug-pamoate salt synthesis.

Materials:

  • Basic drug (free base or a salt like hydrochloride)

  • This compound or Disodium Pamoate

  • Solvents (e.g., Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), ethanol, water, toluene, pyridine)

  • Magnetic stirrer and hot plate

  • Reaction vessel

  • Vacuum filtration apparatus (e.g., Büchner funnel)

  • Vacuum oven

Procedure (Example: Donepezil Pamoate 1:1 molar ratio):

  • Dissolve 796 mg of donepezil free base and 776 mg of this compound in 6 mL of DMSO in a suitable reaction vessel.

  • Stir the solution at room temperature for approximately 7 hours.

  • Add 30 mL of water to the solution to induce precipitation of the salt.

  • Collect the resulting solid precipitate by vacuum filtration.

  • Dry the collected solid in a vacuum oven at 40-60°C until a constant weight is achieved.

Procedure (Example: Risperidone Pamoate):

  • Prepare a solution of risperidone (0.048 mol) in 600 mL of ethanol.

  • In a separate flask, prepare a solution of this compound (0.048 mol) in 400 mL of N,N-dimethylformamide (DMF).

  • Add the risperidone solution to the this compound solution with continuous stirring.

  • Stir the mixture for 3 hours at room temperature, during which a precipitate will form.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with ethanol to remove unreacted starting materials and residual solvent.

  • Dry the risperidone pamoate salt in a vacuum oven at a controlled temperature until a constant weight is achieved.

Protocol 2: Characterization of the Drug-Pamoate Salt

A thorough characterization is essential to confirm the formation of the new salt, determine its stoichiometry, and assess its solid-state properties.

Logical Workflow for Characterization

G cluster_analysis Physicochemical Characterization Pamoate_Salt Prepared Drug- Pamoate Salt PXRD Powder X-Ray Diffraction (PXRD) (Confirms new crystalline phase) Pamoate_Salt->PXRD DSC_TGA Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA) (Thermal properties, solvates) Pamoate_Salt->DSC_TGA FTIR Fourier-Transform Infrared (FT-IR) Spectroscopy (Confirms salt formation) Pamoate_Salt->FTIR HPLC High-Performance Liquid Chromatography (HPLC) (Stoichiometry, Purity) Pamoate_Salt->HPLC NMR Nuclear Magnetic Resonance (NMR) (Structural confirmation, Stoichiometry) Pamoate_Salt->NMR

Caption: Analytical workflow for salt characterization.

A. Powder X-Ray Diffraction (PXRD)

  • Objective: To confirm the formation of a new crystalline solid phase, distinct from the starting materials.

  • Instrument: X-ray powder diffractometer.

  • Sample Preparation: Pack the powdered sample into a recessed sample holder.

  • Typical Instrumental Parameters:

    • Radiation: Copper Kα (wavelength = 1.5406 Å)

    • Voltage: 40 kV

    • Current: 40 mA

    • 2-Theta Range: 3 to 40 degrees

    • Step Size: 0.02°/step

    • Scan Rate: 0.2 seconds/step

  • Expected Result: The PXRD pattern of the product should show unique peaks that are different from the diffraction patterns of the individual starting materials (drug and this compound).

B. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

  • Objective: To evaluate the thermal properties of the salt, such as melting point and decomposition temperature, and to identify the presence of solvates or hydrates.

  • Instrument: Simultaneous DSC/TGA instrument.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into an aluminum pan.

  • Typical Instrumental Parameters:

    • Temperature Range: 30°C to 350°C

    • Heating Rate: 10°C/minute

    • Purge Gas: Dry nitrogen at a flow rate of 30 mL/minute

  • Expected Result: TGA will show weight loss at specific temperatures corresponding to the loss of solvent or water molecules. DSC will show endothermic or exothermic events associated with desolvation, melting, and decomposition. The thermal profile of the salt should be different from the starting materials.

C. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Objective: To confirm salt formation by observing changes in the characteristic vibrational frequencies of functional groups, particularly the carboxylic acid of this compound and the basic group of the drug.

  • Instrument: FT-IR spectrometer.

  • Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory or prepare a potassium bromide (KBr) pellet containing a small amount of the sample.

  • Typical Instrumental Parameters:

    • Wavenumber Range: 4000 to 400 cm⁻¹

    • Resolution: 4 cm⁻¹

  • Expected Result: A shift in the carbonyl (C=O) stretching frequency of the carboxylic acid group of this compound to a lower wavenumber is indicative of the formation of a carboxylate salt. Changes in the peaks associated with the basic functional group of the drug will also be observed.

D. High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of the salt and to confirm the stoichiometric ratio of the drug to this compound.

  • Instrument: HPLC system with a suitable detector (e.g., UV-Vis).

  • Method Development: A suitable HPLC method needs to be developed and validated for the simultaneous determination of the drug and this compound. This typically involves selecting an appropriate column (e.g., C18), mobile phase, and detection wavelength.

  • Sample Preparation: Accurately weigh the drug-pamoate salt and dissolve it in a suitable solvent to a known concentration.

  • Analysis: Inject the sample solution into the HPLC system and determine the concentrations of the drug and this compound from the peak areas using a calibration curve. The molar ratio can then be calculated.

Protocol 3: In Vitro Dissolution Testing
  • Objective: To evaluate the release profile of the drug from the pamoate salt formulation.

  • Apparatus: USP Apparatus 4 (Flow-Through Cell) is often suitable for very poorly soluble compounds.

  • Dissolution Medium: A buffer with a surfactant (e.g., 1% Sodium Dodecyl Sulfate (SDS) in pH 6.8 phosphate buffer) is often required to maintain sink conditions.

  • Procedure (Flow-Through Cell Method):

    • Place a known amount of the drug-pamoate salt suspension into the flow-through cell. Glass beads may be used to prevent agglomeration.

    • Pump the pre-warmed dissolution medium through the cell at a controlled flow rate (e.g., 3 mL/min).

    • Collect samples of the eluate at predetermined time intervals.

    • Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC-UV).

Protocol 4: In Vivo Pharmacokinetic Study
  • Objective: To evaluate the in vivo performance of the long-acting injectable formulation.

  • Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.

  • Formulation: Prepare a sterile suspension of the drug-pamoate salt in a suitable vehicle for injection.

  • Procedure:

    • Administer a single dose of the formulation via intramuscular injection into the gluteal muscle of the rats.

    • Collect blood samples at predetermined time points (e.g., 1, 6, 24 hours, and on subsequent days).

    • Process the blood samples to obtain plasma.

    • Analyze the drug concentration in the plasma samples using a validated bioanalytical method (e.g., LC-MS/MS).

    • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life.

Conclusion

The use of this compound as a counterion is a highly effective strategy for developing sustained-release formulations of basic drug molecules, particularly long-acting injectables. The significant reduction in aqueous solubility upon pamoate salt formation allows for a prolonged drug release profile, which can lead to improved therapeutic outcomes and patient adherence. The protocols outlined in these application notes provide a framework for the systematic development and characterization of drug-pamoate salt formulations. A thorough understanding of the physicochemical and in vivo properties of these salts is crucial for the successful translation of these advanced drug delivery systems from the laboratory to clinical use.

References

Application Notes and Protocols for Pamoic Acid in Veterinary Medicine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Pamoic acid, also known as embonic acid, is a naphthoic acid derivative frequently used in pharmaceutical sciences as a counterion to form pamoate salts with basic drug molecules. In veterinary medicine, this application is primarily leveraged to reduce the aqueous solubility of active pharmaceutical ingredients (APIs). This characteristic is particularly advantageous for oral anthelmintics, as it limits their absorption from the gastrointestinal (GI) tract. The low systemic absorption ensures that high concentrations of the drug remain within the gut, maximizing its efficacy against intestinal parasites while minimizing potential systemic side effects for the host animal. The most prominent examples in veterinary medicine are the anthelmintics pyrantel pamoate and oxantel pamoate.

Application Note 1: Pyrantel Pamoate in Canine and Feline Anthelmintic Formulations

Overview and Primary Application

Pyrantel pamoate is a broad-spectrum anthelmintic widely used in dogs and cats to treat infections caused by common intestinal nematodes.[1][2] It is effective against roundworms (Toxocara canis, Toxocara cati, Toxascaris leonina) and hookworms (Ancylostoma caninum, Uncinaria stenocephala).[2][3] The formation of the pamoate salt of pyrantel is critical to its function; the resulting poor water solubility leads to minimal absorption from the GI tract, allowing the drug to exert its effect locally on the parasites residing in the intestine.[4]

Mechanism of Action

Pyrantel acts as a depolarizing neuromuscular blocking agent. It functions as an agonist at the nicotinic acetylcholine receptors on the muscle cells of susceptible nematodes. This binding leads to a persistent stimulation of the receptors, causing spastic paralysis of the worms. The paralyzed parasites lose their grip on the intestinal wall and are subsequently expelled from the host's body through normal peristaltic action.

cluster_0 Parasite Neuromuscular Junction Pyrantel Pyrantel nAChR Nicotinic Acetylcholine Receptors (nAChR) Pyrantel->nAChR Binds to Muscle Nematode Muscle Cell nAChR->Muscle Causes sustained depolarization Paralysis Spastic Paralysis Muscle->Paralysis Leads to Expulsion Expulsion from Host GI Tract Paralysis->Expulsion Results in

Figure 1: Mechanism of action for Pyrantel on nematode muscle cells.

Quantitative Data Summary

The efficacy and pharmacokinetic parameters of pyrantel pamoate are summarized below. The drug's efficacy is typically high against target parasites, and its systemic absorption is minimal.

Table 1: Efficacy of Pyrantel Pamoate Formulations in Dogs

Parasite Species Dosage (mg/kg pyrantel base) Efficacy (%) Reference(s)
Toxocara canis 5 98.8 - 99.1%
Toxascaris leonina 5 98.9 - 99.9%
Ancylostoma caninum 5 99.2 - 99.3%

| Uncinaria stenocephala | 5 | 98.4 - 98.8% | |

Table 2: Pharmacokinetic Parameters of Pyrantel Pamoate

Species Dosage (mg/kg) Cmax (µg/mL) Tmax (h) Terminal Half-Life (h) Reference(s)
Cat 100 0.11 ± 0.66 1.91 ± 1.19 1.36

| Dog | Not specified | Blood levels typically peak 4-6 hours post-administration. | 4-6 | Not specified | |

Note: The high dose in the cat study was for pharmacokinetic characterization; therapeutic doses are much lower. The low Cmax confirms poor systemic absorption.

Application Note 2: Oxantel Pamoate for Whipworm Infections

Overview and Primary Application

Oxantel is a tetrahydropyrimidine derivative, similar in structure to pyrantel, but with a narrower spectrum of activity. Its primary use in veterinary medicine is for the treatment of whipworm infections (Trichuris vulpis) in dogs. Like pyrantel, it is formulated as a pamoate salt to limit its absorption and concentrate its action within the large intestine, the predilection site for whipworms. Due to its specific efficacy against Trichuris, oxantel pamoate is almost always used in combination with a broader-spectrum nematicide like pyrantel pamoate to provide comprehensive control of common intestinal worms.

Mechanism of Action

Oxantel is also a cholinergic agonist that overstimulates and paralyzes the parasite. It has been shown to be a potent agonist of a specific subtype of nicotinic acetylcholine receptor in whipworms, which differs from the receptors targeted by pyrantel in other nematodes. This receptor specificity is believed to be the reason for its high efficacy against Trichuris species and lower efficacy against other worms like hookworms.

cluster_0 Drug Formulation & Action API Basic Drug API (e.g., Pyrantel, Oxantel) Salt Pamoate Salt (Low Water Solubility) API->Salt PamoicAcid This compound PamoicAcid->Salt Oral Oral Administration Salt->Oral GI High Concentration in GI Tract Oral->GI Absorption Low Systemic Absorption Oral->Absorption Efficacy High Local Efficacy (Anthelmintic Action) GI->Efficacy

Figure 2: Logical relationship of pamoate salt formulation to its therapeutic effect.

Quantitative Data Summary

Oxantel pamoate, particularly in combination products, demonstrates high efficacy against its target parasite.

Table 3: Efficacy of Oxantel Pamoate in Combination with Pyrantel Pamoate in Dogs

Parasite Species Efficacy (%) after Single Treatment Reference(s)
Trichuris vulpis 97.3 - 98.4%
Toxocara canis 98.8 - 99.1%

| Ancylostoma caninum | 99.2 - 99.3% | |

Table 4: Pharmacokinetic Parameters of Oxantel Pamoate

Species Route Dose (mg/kg) Plasma Concentration Key Finding Reference(s)
Rat Oral 100 Below Limit of Quantification Very low systemic bioavailability

| Mouse | Oral | 4.71 | Not Measured (ED50) | Effective Dose 50% determined for T. muris | |

Experimental Protocols

Protocol 1: Fecal Egg Count Reduction Test (FECRT) for Efficacy Evaluation

Objective: To determine the efficacy of an oral anthelmintic formulation (e.g., pyrantel/oxantel pamoate) in dogs by quantifying the reduction in nematode egg shedding post-treatment.

Materials:

  • Test animals (dogs) with naturally acquired nematode infections.

  • Test anthelmintic formulation.

  • Placebo or negative control article.

  • Fecal collection containers, labeled for individual animal identification and time point (Day 0 and Day 10-14).

  • Microscope, slides, coverslips.

  • McMaster or Mini-FLOTAC egg counting slides.

  • Saturated salt (flotation) solution (e.g., Sodium Nitrate, Zinc Sulfate).

  • Graduated cylinders, beakers, stirring rods, and strainers.

  • Scale accurate to 0.1 grams.

Methodology:

  • Animal Selection and Acclimation:

    • Select a minimum of 6-10 dogs per treatment group with pre-treatment fecal egg counts (FECs) indicating infection with the target parasite(s).

    • Acclimate animals to housing and handling for at least 7 days prior to the start of the study.

    • House animals individually to prevent cross-contamination of feces.

  • Pre-Treatment Sampling (Day 0):

    • Collect a fresh fecal sample (3-5 grams) from each dog.

    • Perform a quantitative fecal examination (e.g., McMaster or Mini-FLOTAC technique) to determine the baseline eggs per gram (EPG) for each animal.

  • Randomization and Treatment:

    • Based on Day 0 EPG counts, randomize animals into treatment groups (e.g., Placebo Control, Test Article).

    • Administer the appropriate treatment orally according to the animal's body weight. Observe the animal to ensure the full dose is consumed.

  • Post-Treatment Sampling (Day 10-14):

    • Collect a second fecal sample from each dog 10 to 14 days after treatment administration.

    • Perform a quantitative fecal examination on each sample to determine the post-treatment EPG.

  • Data Analysis:

    • Calculate the percentage of fecal egg count reduction for each treatment group using the following formula: % Reduction = [1 - (Mean EPG of Treatment Group at Day 14 / Mean EPG of Control Group at Day 14)] x 100

    • An effective treatment should result in a reduction of ≥90%.

start Start: Select Infected Dogs acclimate Acclimate Animals (7 Days) start->acclimate day0 Day 0: Collect Pre-Treatment Fecal Samples acclimate->day0 fec0 Perform Baseline Fecal Egg Count (FEC) day0->fec0 randomize Randomize into Groups (Control & Treatment) fec0->randomize treat Administer Oral Dose randomize->treat wait Wait 10-14 Days treat->wait day14 Day 10-14: Collect Post-Treatment Fecal Samples wait->day14 fec14 Perform Final FEC day14->fec14 analyze Calculate % Fecal Egg Count Reduction (FECR) fec14->analyze end End: Efficacy Determined analyze->end

Figure 3: Experimental workflow for a Fecal Egg Count Reduction Test (FECRT).

Protocol 2: Controlled Efficacy Test (Based on VICH GL19)

Objective: To determine the efficacy of an anthelmintic by comparing the number of adult worms present in treated animals versus untreated controls at necropsy. This is the gold standard for regulatory approval.

Materials:

  • Test animals (dogs) with induced or natural infections of a specific parasite.

  • Test anthelmintic formulation and placebo control.

  • Appropriate facilities for housing, treatment, and necropsy.

  • Equipment for euthanasia and post-mortem examination.

  • Sieves, collection containers, and preservatives (e.g., formalin, ethanol) for worm recovery.

  • Microscopes for worm identification and counting.

Methodology:

  • Infection and Acclimation:

    • Animals are infected with a known quantity of infective parasite larvae or eggs. Alternatively, naturally infected animals may be used.

    • Allow sufficient time for the infection to become patent (adult worms are present).

    • Acclimate animals for at least 7 days.

  • Randomization and Treatment:

    • Confirm infection via fecal examination.

    • Randomize a minimum of 6 animals into each group (Control and Treatment).

    • Administer the test or control article based on body weight.

  • Necropsy and Worm Recovery:

    • Approximately 7-10 days post-treatment, humanely euthanize all animals in the study.

    • Perform a systematic necropsy. The GI tract (or other target organs) is removed.

    • The contents of the stomach, small intestine, and large intestine are washed separately over fine-mesh sieves to collect all worms.

    • The intestinal mucosa is carefully scraped and washed to recover any attached or embedded worms.

  • Worm Counting and Identification:

    • All recovered worms are identified by species, stage, and sex, and are counted for each individual animal.

  • Data Analysis:

    • Calculate the geometric mean worm count for the control and treated groups.

    • Calculate the percentage efficacy using the formula: % Efficacy = [(Mean Worm Count of Control Group - Mean Worm Count of Treatment Group) / Mean Worm Count of Control Group] x 100

    • For regulatory approval, efficacy should typically be ≥90%.

Conclusion and Future Directions

This compound is a critical excipient in veterinary pharmacology, enabling the effective oral delivery of anthelmintics like pyrantel and oxantel. The formation of pamoate salts successfully restricts gastrointestinal absorption, a prime example of formulation science directly enhancing therapeutic outcomes. While its current application is well-established in anthelmintics, the principles of using pamoate salts could be extended. Future research may explore its use in creating long-acting injectable (LAI) formulations for other basic veterinary drugs, potentially reducing dosing frequency and improving animal welfare and owner compliance.

References

Application Notes and Protocols for Pamoic Acid in Enhancing Pharmaceutical Formulation Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pamoic acid, also known as embonic acid, is a valuable excipient in pharmaceutical development, primarily utilized to enhance the stability and modify the release profiles of active pharmaceutical ingredients (APIs). Its disodium salt, disodium pamoate, is particularly effective in forming sparingly soluble salts with basic drugs, a cornerstone for the formulation of long-acting injectable (LAI) depots. This application note provides a comprehensive overview of the mechanisms, applications, and protocols for utilizing this compound to improve the stability of pharmaceutical formulations.

The primary mechanism by which this compound enhances stability is through the formation of a low-solubility salt with the API.[1][2] This reduction in aqueous solubility decreases the degradation rate of the drug in aqueous environments and allows for a sustained release profile from the injection site.[2] this compound's large, hydrophobic structure contributes to the formation of stable, often crystalline, salt forms.[3][4]

Core Mechanism: Solubility Reduction for Enhanced Stability and Sustained Release

The fundamental principle behind the utility of this compound is the formation of a sparingly soluble salt with a basic drug molecule. This compound is a dicarboxylic acid, allowing it to form salts with basic APIs, often in a 1:1 or 2:1 (drug:pamoate) stoichiometric ratio. Upon administration, typically via intramuscular injection, the drug-pamoate salt forms a depot at the injection site. The surrounding physiological fluids have a very limited capacity to dissolve this salt. This slow dissolution is the rate-limiting step for drug absorption into the systemic circulation. As the salt slowly dissolves, it dissociates into the active drug and the pamoate counterion, and the free drug is then absorbed, providing a sustained therapeutic effect.

G cluster_0 At Injection Site cluster_1 In Interstitial Fluid Drug_Pamoate_Salt Drug-Pamoate Salt (Low Solubility Depot) Dissolution Slow Dissolution Drug_Pamoate_Salt->Dissolution Dissolved_Salt Dissolved Drug-Pamoate Dissolution->Dissolved_Salt Rate-Limiting Step Dissociation Dissociation Dissolved_Salt->Dissociation Free_Drug Free Drug Dissociation->Free_Drug Pamoate_Ion Pamoate Ion Dissociation->Pamoate_Ion Systemic_Circulation Systemic Circulation (Sustained Therapeutic Effect) Free_Drug->Systemic_Circulation Absorption

Mechanism of sustained release from a drug-pamoate salt depot.

Data Presentation: Impact of Pamoate Salt Formation on Drug Properties

The formation of a pamoate salt significantly alters the physicochemical properties of a drug, most notably its solubility and pharmacokinetic profile.

Table 1: Comparative Aqueous Solubility of APIs and their Pamoate Salts
Active Pharmaceutical Ingredient (API)Salt FormAqueous SolubilityFold Decrease in SolubilityReference(s)
OlanzapineFree Base~0.0343 mg/mL-
OlanzapinePamoate Monohydrate~0.003 mg/mL (in aqueous buffer)~11.4
MemantineHydrochlorideHigh-
MemantinePamoate (2:1)Low~1250
PyrantelPamoatePractically insoluble (<0.1 mg/mL)N/A
RisperidoneFree BasePractically insoluble (0.063 mg/mL in water)-

Note: Solubility can be pH-dependent and vary with the specific buffer system used.

Table 2: Comparative Pharmacokinetic Parameters of Oral vs. Pamoate Long-Acting Injectable (LAI) Formulations
DrugFormulationMean Tmax (Time to Maximum Concentration)Mean Half-life (t½)Reference(s)
OlanzapineOral~6 hours~30 hours
OlanzapinePamoate LAI~6 days~30 days
RisperidoneOral~1.6 hours~3.2 hours (parent drug)
Risperidone + 9-hydroxy-risperidoneOral (Active Moiety)-~23 hours
AripiprazoleOral3-5 hours~75 hours
AripiprazoleMonohydrate LAI4-7 days29.9 - 46.5 days

Experimental Protocols

Protocol 1: Preparation of a Drug-Pamoate Salt

This protocol provides a general method for the preparation of a drug-pamoate salt via a salt exchange reaction.

Materials:

  • Active Pharmaceutical Ingredient (API) - free base

  • This compound or Disodium pamoate

  • Appropriate solvent(s) (e.g., ethanol, N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), water)

  • Acetic acid (if starting with API free base and disodium pamoate)

  • Magnetic stirrer and hot plate

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

  • Vacuum oven

Procedure:

  • Solution Preparation:

    • Dissolve the API free base in a suitable solvent. For example, dissolve haloperidol in ethanol containing a small amount of acetic acid.

    • In a separate vessel, dissolve an equimolar amount of disodium pamoate in a suitable solvent system, such as an ethanol/water mixture.

  • Salt Formation:

    • Slowly add the API solution to the stirred disodium pamoate solution at room temperature.

    • Alternatively, for some APIs, dissolve the free base and this compound in a solvent like DMSO and then add water to precipitate the salt.

  • Precipitation and Isolation:

    • Stir the mixture for a defined period (e.g., 3 hours to several days) to allow for complete precipitation of the drug-pamoate salt.

    • Collect the precipitate by vacuum filtration.

  • Washing and Drying:

    • Wash the collected salt with a suitable solvent (e.g., ethanol, water) to remove unreacted starting materials and impurities.

    • Dry the purified salt in a vacuum oven at a controlled temperature (e.g., not exceeding 50-60°C) until a constant weight is achieved.

  • Characterization:

    • Confirm the stoichiometry of the salt using techniques such as HPLC and UV-Vis spectroscopy.

    • Analyze the crystallinity of the salt using X-ray powder diffraction (XRPD).

G start Start prep_api Prepare API Solution (e.g., in ethanol/acetic acid) start->prep_api prep_pamoate Prepare Disodium Pamoate Solution (e.g., in ethanol/water) start->prep_pamoate mix Mix Solutions with Stirring prep_api->mix prep_pamoate->mix precipitate Allow for Precipitation (3 hours to several days) mix->precipitate filter Collect Precipitate (Vacuum Filtration) precipitate->filter wash Wash Salt (with ethanol/water) filter->wash dry Dry Salt (Vacuum Oven) wash->dry characterize Characterize Salt (HPLC, XRPD, etc.) dry->characterize end End characterize->end

Workflow for the preparation of a drug-pamoate salt.
Protocol 2: Stability-Indicating HPLC Method for a Pamoate Salt Formulation

This protocol outlines the development and validation of a stability-indicating HPLC method to quantify the drug and its degradation products.

1. Method Development:

  • Column Selection: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often employed. The pH of the aqueous phase should be optimized for optimal separation.

  • Detection: UV detection at the wavelength of maximum absorbance of the API.

  • Forced Degradation Studies: To ensure the method is stability-indicating, the drug substance is subjected to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products. The method must be able to separate the intact drug from all significant degradation products.

2. Validation (as per ICH guidelines):

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, including impurities, degradants, and matrix components.

  • Linearity: Establish a linear relationship between the concentration of the analyte and the analytical response over a defined range.

  • Accuracy: Determine the closeness of the test results obtained by the method to the true value.

  • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.

  • Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

3. Sample Analysis for Stability Testing:

  • Prepare solutions of the drug-pamoate salt formulation at a known concentration in a suitable diluent.

  • Inject the samples into the HPLC system and quantify the amount of the API remaining and the amount of any degradation products formed.

  • Analyze samples stored under various conditions (e.g., accelerated stability at 40°C/75% RH) at predetermined time points.

G start Start method_dev Method Development (Column, Mobile Phase, Detection) start->method_dev forced_deg Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) method_dev->forced_deg specificity Demonstrate Specificity forced_deg->specificity validation Method Validation (Linearity, Accuracy, Precision, etc.) specificity->validation stability_study Place Formulation on Stability (e.g., 40°C/75% RH) validation->stability_study sampling Sample at Time Points (T=0, 1, 3, 6 months) stability_study->sampling hplc_analysis Analyze by HPLC sampling->hplc_analysis data_eval Evaluate Data (Assay, Impurities) hplc_analysis->data_eval end End data_eval->end

Workflow for a stability-indicating HPLC method.
Protocol 3: Excipient Compatibility Study

This protocol is designed to assess the potential interactions between the drug-pamoate salt and other excipients in the formulation.

Materials:

  • Drug-pamoate salt

  • Selected excipients (e.g., wetting agents, suspending agents, bulking agents)

  • Vials

  • Oven for accelerated stability testing (e.g., 40°C/75% RH)

  • Analytical instrumentation (e.g., HPLC, DSC)

Procedure:

  • Sample Preparation:

    • Prepare binary mixtures of the drug-pamoate salt and each excipient, typically in a 1:1 ratio.

    • Prepare a control sample of the drug-pamoate salt alone.

    • For formulations intended to be aqueous suspensions, a small amount of water may be added to the binary mixtures to accelerate potential interactions.

  • Storage:

    • Place the samples in vials and store them under accelerated stability conditions (e.g., 40°C/75% RH) for a defined period (e.g., 2 to 4 weeks).

  • Analysis:

    • At predetermined time points, analyze the samples.

    • Visual Observation: Note any changes in physical appearance, such as color change, caking, or liquefaction.

    • HPLC Analysis: Quantify the amount of the API remaining and detect the formation of any new degradation products compared to the control sample.

    • Differential Scanning Calorimetry (DSC): Analyze for changes in thermal behavior, such as shifts in melting points or the appearance of new peaks, which can indicate an interaction.

  • Data Interpretation:

    • A significant increase in degradation products or a change in the physical or thermal properties of the mixture compared to the individual components suggests an incompatibility.

Conclusion

This compound is a highly effective tool for enhancing the stability and achieving sustained release of pharmaceutical formulations, particularly for basic drugs intended for long-acting injectable administration. The formation of a sparingly soluble pamoate salt is the key mechanism that reduces the aqueous solubility of the API, thereby protecting it from degradation and controlling its release rate. The protocols provided herein offer a framework for the preparation, stability testing, and excipient compatibility assessment of drug-pamoate salt formulations. A thorough understanding and characterization of these systems are crucial for the successful development of stable and effective drug products.

References

Troubleshooting & Optimization

Troubleshooting poor yield in pamoate salt synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with pamoate salt synthesis, particularly concerning poor yield.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for forming a pamoate salt?

A1: Pamoate salt formation is an acid-base reaction. It typically involves reacting a basic active pharmaceutical ingredient (API) with pamoic acid.[1] The two carboxylic acid groups on this compound can protonate the basic functional groups (commonly amines) on the API, forming an ionic salt.[1] This reaction is often carried out by either combining the API free base directly with this compound or by a salt metathesis reaction, for instance, mixing a salt of the API (like a hydrochloride salt) with a salt of this compound (like disodium pamoate).[2]

Q2: What factors are most critical in determining the yield of a pamoate salt synthesis?

A2: The yield of pamoate salt synthesis is primarily influenced by several factors:

  • Stoichiometry: The molar ratio of the API to this compound is crucial and can affect the properties of the resulting salt.[1]

  • Solvent Selection: The choice of solvent is critical as it influences the solubility of both reactants and the final salt product, thereby impacting precipitation and yield.[3]

  • pH Control: The pH of the reaction mixture can significantly affect the ionization state of both the API and this compound, which is essential for salt formation.

  • Temperature: Temperature affects the solubility of reactants and the kinetics of crystallization, which in turn influences the yield and purity of the final product.

  • Reaction Time and Crystallization Method: Sufficient time for the reaction to complete and the method used to induce crystallization (e.g., cooling, anti-solvent addition) are key to maximizing yield.

Q3: What are the common stoichiometries for API-pamoate salts?

A3: this compound is a dicarboxylic acid, meaning it has two acidic protons. Therefore, it can form salts with basic APIs in different molar ratios, most commonly 1:1 (API:this compound) or 2:1 (API:this compound). The specific stoichiometry can be influenced by the reaction conditions and the pKa of the API.

Troubleshooting Guide: Poor Yield

This guide addresses common issues encountered during pamoate salt synthesis that can lead to a lower-than-expected yield.

Issue 1: Low or No Precipitation of the Pamoate Salt

Q: I've mixed my API and this compound, but I'm seeing little to no precipitate, resulting in a very low yield. What could be the cause?

A: This issue often points to problems with solubility, stoichiometry, or pH.

Possible Causes and Solutions:

  • Incorrect Stoichiometry: An improper molar ratio of the API to this compound can lead to incomplete reaction.

    • Solution: Carefully calculate and ensure the correct molar equivalents of both reactants are used. It may be necessary to experimentally screen different ratios (e.g., 1:1 vs. 2:1 of API to this compound) to find the optimal condition for your specific API.

  • Inappropriate Solvent System: The chosen solvent may be too good at solvating the resulting pamoate salt, keeping it in solution.

    • Solution: Experiment with different solvents or solvent mixtures. An ideal solvent system will dissolve the reactants but have low solubility for the final pamoate salt. Anti-solvent addition, where a solvent in which the pamoate salt is insoluble is added to the reaction mixture, can be an effective method to induce precipitation.

  • Suboptimal pH: The pH of the solution may not be conducive to the necessary ionization of the API and/or this compound. For salt formation to occur, the basic group on the API should be protonated and the carboxylic acid groups on this compound should be deprotonated.

    • Solution: Adjust the pH of the reaction mixture. For basic APIs, ensuring the pH is low enough to protonate the basic center is important. Conversely, for salt metathesis reactions, the pH should be in a range that favors the formation of the desired salt. A systematic pH screening study can help identify the optimal range for precipitation.

Issue 2: Formation of a Gel or Oily Precipitate Instead of a Crystalline Solid

Q: My reaction has produced a gel-like or oily substance instead of a filterable crystalline solid, making product isolation and yield determination difficult. What should I do?

A: Gel or oil formation is a common issue in salt synthesis and is often related to the rate of precipitation and solvent interactions.

Possible Causes and Solutions:

  • Rapid Precipitation: If the salt precipitates too quickly, it may not have sufficient time to form an ordered crystalline lattice, resulting in an amorphous gel or oil.

    • Solution: Slow down the rate of precipitation. This can be achieved by:

      • Slowing the rate of anti-solvent addition.

      • Cooling the reaction mixture more slowly.

      • Reducing the initial concentration of reactants.

  • Solvent Effects: The solvent can play a significant role in mediating the self-assembly of the salt into a crystalline form.

    • Solution: Try different solvents or solvent systems. Sometimes, the presence of a co-solvent can disrupt the interactions that lead to gel formation. Aging the gel, sometimes with gentle heating, can also provide the necessary energy for it to transition into a more stable crystalline form.

Issue 3: High Levels of Impurities in the Final Product, Reducing the Overall Yield of Pure Pamoate Salt

Q: After isolation, my product contains significant amounts of unreacted starting materials or other impurities, leading to a low yield of the desired pure pamoate salt. How can I improve the purity and yield?

A: Impurities can significantly impact the final yield and are often a result of incomplete reactions or co-precipitation.

Possible Causes and Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted API or this compound.

    • Solution: Increase the reaction time or temperature to drive the reaction to completion. Ensure adequate mixing throughout the reaction.

  • Co-precipitation of Starting Materials: If the starting materials are sparingly soluble in the final reaction mixture, they may co-precipitate with the desired pamoate salt.

    • Solution: Choose a solvent system where the starting materials are reasonably soluble but the product has low solubility. Washing the isolated solid with a suitable solvent (one that dissolves the impurities but not the product) can effectively remove unreacted starting materials.

  • Presence of Side Products: Unwanted side reactions can consume reactants and generate impurities.

    • Solution: Analyze the impurity profile to identify potential side products. Adjusting reaction conditions such as temperature or pH may help to minimize side reactions. Purification of the final product through recrystallization may be necessary to achieve the desired purity.

Data Presentation

Table 1: Effect of Solvent on Pamoate Salt Formation (Qualitative)

Solvent SystemGeneral OutcomeReference
DMSO/WaterEffective for precipitating donepezil pamoate by adding water as an anti-solvent.
Ethanol/WaterUsed for the synthesis of haloperidol pamoate.
N,N-dimethylformamide (DMF)/EthanolA combination used for the synthesis of risperidone pamoate, though a reported yield was low.
Toluene/PyridineEmployed in the synthesis of paroxetine pamoate.

Table 2: Influence of pH on the Solubility of Olanzapine Pamoate

MediumpHMean Solubility (mg/mL) at 48 hours
Phosphate Buffer6.800.016
Phosphate Buffer7.680.060
Plasma UltrafiltrateNot Specified0.176
Human Plasma7.670.986

This data illustrates that the solubility of olanzapine pamoate, and thus potentially the yield from an aqueous precipitation, is highly dependent on the pH and composition of the medium.

Experimental Protocols

General Protocol for Pamoate Salt Synthesis (Salt Metathesis)

This protocol describes a general method for synthesizing a pamoate salt from an API hydrochloride salt and disodium pamoate.

Materials:

  • API hydrochloride

  • Disodium pamoate

  • Suitable solvent (e.g., ethanol, water, or a mixture)

  • Magnetic stirrer and stir bar

  • Reaction vessel

  • Filtration apparatus (e.g., Büchner funnel and filter paper)

  • Vacuum oven

Procedure:

  • Dissolution of Reactants:

    • Prepare a solution of the API hydrochloride in the chosen solvent in the reaction vessel.

    • In a separate vessel, prepare a solution of disodium pamoate in the same or a miscible solvent. An equimolar amount or a slight excess of disodium pamoate may be used.

  • Reaction:

    • With vigorous stirring, add the disodium pamoate solution to the API hydrochloride solution.

    • The reaction mixture may become cloudy as the pamoate salt begins to precipitate.

    • Continue stirring at room temperature for a predetermined time (e.g., 1-3 hours) to ensure the reaction goes to completion. In some cases, gentle heating may be required to increase the rate of reaction, followed by cooling to induce precipitation.

  • Isolation:

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with a small amount of the reaction solvent to remove any soluble impurities.

    • Further wash the cake with a solvent in which the pamoate salt is insoluble but the starting materials and byproducts are soluble (e.g., water or a cold alcohol).

  • Drying:

    • Dry the isolated solid in a vacuum oven at a suitable temperature (e.g., 40-60 °C) until a constant weight is obtained.

  • Analysis:

    • Characterize the final product for identity, purity, and yield using appropriate analytical techniques such as HPLC, NMR, and XRPD.

Protocol for Yield and Purity Analysis by HPLC

This protocol provides a general framework for determining the yield and purity of a synthesized pamoate salt.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Acidic modifier (e.g., trifluoroacetic acid or formic acid)

  • Buffer (e.g., phosphate buffer)

  • Synthesized pamoate salt

  • Reference standards for the API and this compound

Procedure:

  • Standard Preparation:

    • Prepare stock solutions of the API and this compound reference standards of known concentrations in a suitable diluent (e.g., acetonitrile/water mixture).

    • From the stock solutions, prepare a series of calibration standards covering the expected concentration range of the samples.

  • Sample Preparation:

    • Accurately weigh a known amount of the synthesized pamoate salt and dissolve it in a known volume of the diluent. Sonication may be required to ensure complete dissolution.

  • Chromatographic Conditions (Example):

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A suitable gradient to separate the API, this compound, and any impurities. For example, start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: A wavelength at which both the API and this compound have good absorbance (e.g., determined from their UV spectra).

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the calibration standards to generate a calibration curve for both the API and this compound.

    • Inject the sample solution.

    • Identify and quantify the API and this compound peaks in the sample chromatogram based on their retention times compared to the standards.

  • Calculations:

    • Purity: Calculate the purity of the pamoate salt by determining the area percentage of the API and this compound peaks relative to the total area of all peaks in the chromatogram.

    • Yield: From the concentrations of the API and this compound in the sample solution (determined from the calibration curves), calculate the amount of pamoate salt present in the weighed sample. The overall yield of the synthesis can then be calculated based on the initial amounts of reactants used.

Visualizations

experimental_workflow Experimental Workflow for Pamoate Salt Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification cluster_final Final Product prep_api Dissolve API in Solvent mix Mix Reactant Solutions prep_api->mix prep_pamoate Dissolve this compound/Salt in Solvent prep_pamoate->mix react Stir at Controlled Temperature mix->react precipitate Induce Precipitation (Cooling/Anti-solvent) react->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Appropriate Solvents filter->wash dry Dry under Vacuum wash->dry analyze Analyze for Yield, Purity, Identity (HPLC, NMR, XRPD) dry->analyze troubleshooting_yield Troubleshooting Poor Yield in Pamoate Salt Synthesis cluster_precipitate_issues Precipitation Issues cluster_form_issues Physical Form Issues cluster_purity_issues Purity Issues start Poor Yield Observed check_precipitate Is there low or no precipitate? start->check_precipitate stoichiometry Verify Stoichiometry check_precipitate->stoichiometry Yes check_form Is the precipitate a gel or oil? check_precipitate->check_form No solvent Change Solvent/Use Anti-solvent stoichiometry->solvent ph Optimize pH solvent->ph ph->check_form slow_precipitation Slow Down Precipitation Rate check_form->slow_precipitation Yes check_purity Is the product impure? check_form->check_purity No age_gel Age/Heat the Gel slow_precipitation->age_gel change_solvent_form Try Different Solvents age_gel->change_solvent_form change_solvent_form->check_purity reaction_time Increase Reaction Time/Temp check_purity->reaction_time Yes end Improved Yield check_purity->end No wash_product Improve Washing Protocol reaction_time->wash_product recrystallize Recrystallize Product wash_product->recrystallize recrystallize->end

References

Pamoic Acid Formulation: A Technical Support Center for Navigating Polymorphism Challenges

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to understand and overcome formulation challenges arising from the polymorphic nature of pamoate salts. While pamoic acid itself is not known to exhibit polymorphism, its use as a counterion frequently leads to the formation of different crystalline forms—salts, cocrystals, solvates, and hydrates—of the active pharmaceutical ingredient (API). These different forms can significantly impact the physicochemical properties of the drug, including solubility, stability, and bioavailability.

This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to aid in the identification, characterization, and control of polymorphism in pamoate salt formulations.

Frequently Asked Questions (FAQs)

Q1: What is polymorphism in the context of this compound formulations?

A1: While pure this compound has a stable crystalline form, polymorphism becomes a critical factor when it is used to create a salt with an API. A "pamoate salt" can crystallize in multiple different forms, known as polymorphs, solvates (containing solvent), or hydrates (containing water).[1][2] These different solid forms have the same chemical composition but different internal crystal structures. This can lead to significant variations in physical properties like solubility, dissolution rate, and stability, which are critical for drug performance.[3][4]

Q2: Why is it crucial to control the polymorphic form of a pamoate salt?

A2: The polymorphic form of an API is a critical quality attribute. Different polymorphs can have different solubilities and dissolution rates, which directly affect the drug's bioavailability.[5] A less soluble, more stable form may lead to incomplete absorption, while a more soluble, metastable form could convert to the stable form during storage, altering the product's efficacy and shelf-life. Regulatory agencies require thorough characterization and control of the polymorphic form throughout the drug development and manufacturing process.

Q3: What factors influence the formation of different crystalline forms of pamoate salts?

A3: The formation of a specific crystalline form is sensitive to a variety of factors during the crystallization process. These include:

  • Solvent System: The choice of solvent, its polarity, and the presence of water can lead to the formation of different polymorphs or solvates/hydrates.

  • Temperature and pH: Crystallization temperature and the pH of the solution can influence which polymorphic form is thermodynamically favored.

  • Stoichiometry: The molar ratio of the API to this compound (e.g., 1:1 or 2:1) can result in the formation of different salt forms with distinct crystal structures.

  • Mechanical Stress: Processes such as grinding, milling, and granulation can provide the energy needed to induce a polymorphic transformation.

Q4: What are the primary analytical techniques for characterizing pamoate salt polymorphs?

A4: A combination of techniques is typically used for comprehensive characterization:

  • X-Ray Powder Diffraction (XRPD): This is the gold-standard technique for identifying and distinguishing between different crystalline forms, as each polymorph produces a unique diffraction pattern.

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and heat of fusion of a polymorph. It can also detect polymorphic transitions, desolvation, and dehydration events.

  • Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature and is particularly useful for identifying and quantifying the amount of solvent or water in solvates and hydrates.

  • Spectroscopy (FTIR, Raman, Solid-State NMR): These techniques provide information about the molecular structure and bonding within the crystal lattice and can be used to differentiate between polymorphs.

Troubleshooting Guide

This guide addresses common issues encountered during the formulation of pamoate salts.

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent batch-to-batch crystallinity or polymorphic form. 1. Poor control over crystallization parameters (temperature, stirring rate, solvent composition).2. Presence of impurities that may act as seeds for an undesired polymorph.3. Polymorphic conversion during downstream processing (drying, milling).1. Rigorously define and control all crystallization parameters. Implement process analytical technology (PAT) to monitor the process in real-time.2. Ensure the purity of starting materials (API and this compound).3. Carefully select drying and milling conditions to avoid excessive thermal or mechanical stress. Characterize the solid form after each processing step.
Formation of an unwanted solvate or hydrate. 1. Use of a solvent system that can be incorporated into the crystal lattice.2. High water activity in the crystallization medium.1. Screen different solvents to identify those that do not form solvates.2. Control the water content of the solvents and the humidity of the processing environment. Consider using anhydrous solvents if a hydrate is not the desired form.
Conversion of a metastable polymorph to a more stable form during storage. 1. The formulated polymorph is not the most thermodynamically stable form under the storage conditions.2. Presence of excipients that may catalyze the conversion.3. Exposure to elevated temperature or humidity.1. Identify the most stable polymorph and develop a process to consistently produce it. If a metastable form is desired for its higher solubility, conduct thorough stability studies to determine its shelf-life under various conditions.2. Perform drug-excipient compatibility studies to ensure that the chosen excipients do not promote polymorphic transformation.3. Store the drug product in appropriate packaging that protects it from heat and moisture.
Difficulty in obtaining a crystalline pamoate salt (results in an amorphous solid). 1. Rapid precipitation or crash cooling.2. Presence of impurities that inhibit crystallization.1. Slow down the crystallization process by controlling the rate of cooling or antisolvent addition.2. Use seeding with crystals of the desired form to induce crystallization.3. Ensure high purity of the API and this compound.

Experimental Protocols

Protocol 1: Preparation of Pyrantel Pamoate Crystalline Form

This protocol describes a method for the preparation of a crystalline pyrantel pamoate salt, which can be used as a reference for characterization.

Materials:

  • Pyrantel base

  • This compound

  • Methanol

  • Hydrochloric acid

  • Magnetic stirrer and stir bar

  • Filtration apparatus (Buchner funnel, filter paper)

  • Drying oven

Procedure:

  • Dissolution: Dissolve 0.05 g of pyrantel pamoate in a mixture of 10 mL of methanol and 1 mL of a 1:1 mixture of hydrochloric acid and methanol.

  • Precipitation: Shake the solution vigorously to induce the precipitation of a yellow solid.

  • Filtration: Filter the solution to collect the precipitate.

  • Washing: Wash the collected precipitate with methanol.

  • Drying: Dry the precipitate at 105°C for 1 hour.

  • Characterization: Characterize the resulting crystalline solid using XRPD and DSC.

Protocol 2: Characterization of Pamoate Salt Polymorphism by DSC and XRPD

1. Differential Scanning Calorimetry (DSC):

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 3-5 mg of the pamoate salt sample into an aluminum pan and seal it.

  • Method:

    • Equilibrate the sample at a starting temperature (e.g., 30°C).

    • Heat the sample at a constant rate (e.g., 10°C/min) to a final temperature well above the expected melting point (e.g., 300°C).

    • Record the heat flow as a function of temperature.

  • Analysis: Analyze the resulting thermogram for endothermic events (melting, desolvation) and exothermic events (crystallization, degradation). The peak temperature of the melting endotherm is the melting point.

2. X-Ray Powder Diffraction (XRPD):

  • Instrument: A powder X-ray diffractometer with a Cu Kα radiation source.

  • Sample Preparation: Lightly grind the pamoate salt sample to a fine powder and pack it into a sample holder.

  • Method:

    • Set the instrument parameters (e.g., voltage at 30 kV, current at 15 mA).

    • Scan the sample over a 2θ range of 5° to 80° at a scan rate of 0.02° per second.

  • Analysis: The resulting diffraction pattern is a fingerprint of the crystalline form. Compare the 2θ peak positions and relative intensities to reference patterns to identify the polymorphic form.

Visualizations

Troubleshooting_Workflow Troubleshooting Pamoate Salt Formulation start Problem Identified (e.g., Inconsistent Batches, Unwanted Form) check_params Review Crystallization Protocol: - Solvent System - Temperature Profile - Stirring Rate - pH start->check_params params_ok Parameters Consistent? check_params->params_ok adjust_params Adjust and Optimize Crystallization Conditions params_ok->adjust_params No analyze_materials Characterize Raw Materials: - API and this compound Purity - Solvent Water Content params_ok->analyze_materials Yes adjust_params->check_params materials_ok Materials Meet Specs? analyze_materials->materials_ok source_materials Source High-Purity Materials / Dry Solvents materials_ok->source_materials No check_downstream Analyze Post-Crystallization Steps: - Drying Method & Temperature - Milling/Grinding Conditions materials_ok->check_downstream Yes source_materials->analyze_materials downstream_ok Processing Inducing Transformation? check_downstream->downstream_ok adjust_downstream Modify Downstream Processing Conditions downstream_ok->adjust_downstream Yes stability_study Conduct Stability Study: - Identify Most Stable Polymorph - Assess Excipient Compatibility downstream_ok->stability_study No adjust_downstream->check_downstream end Implement Optimized Protocol & QC Measures stability_study->end

Caption: A workflow for troubleshooting common issues in pamoate salt formulation.

Screening_Workflow Polymorph Screening Workflow for Pamoate Salts start Define Target Product Profile (e.g., solubility, stability) crystallization Perform Crystallization Screen: - Vary Solvents (polar, nonpolar, mixtures) - Vary Temperatures (cooling, evaporation) - Vary Techniques (slurrying, anti-solvent) start->crystallization characterize Initial Characterization of Solid Forms (XRPD, DSC/TGA) crystallization->characterize unique_forms Identify Unique Polymorphs/Solvates characterize->unique_forms selection Select Promising Forms for Further Development unique_forms->selection selection->crystallization No, refine screen full_char Full Characterization: - Solubility - Dissolution Rate - Physical/Chemical Stability - Hygroscopicity selection->full_char Yes process_dev Develop Robust Crystallization Process for Selected Form full_char->process_dev formulation Proceed to Formulation Development process_dev->formulation

Caption: A systematic workflow for screening and selecting the optimal polymorphic form of a pamoate salt.

References

Technical Support Center: Optimizing Pamoate Salt Crystal Particle Size

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of pamoate salt crystal particle size.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for controlling the particle size of pamoate salt crystals during crystallization?

A1: The final particle size distribution (PSD) is determined by the interplay of nucleation and crystal growth.[1] The primary methods to control this balance are:

  • Cooling Rate: The rate at which the solution is cooled significantly impacts crystal size. Rapid cooling generally produces many small crystals, while slow cooling allows for the growth of larger crystals.[2][3]

  • Agitation/Mixing: The stirring rate affects both nucleation and growth. Higher agitation rates can lead to smaller average crystal sizes by promoting secondary nucleation and preventing agglomeration.[4][5] However, there is often an optimal agitation rate, as excessively high rates can cause crystal breakage.

  • Supersaturation Control: Supersaturation is the driving force for crystallization. Controlling the level of supersaturation—by adjusting cooling profiles, solvent/antisolvent addition rates, or pH—is crucial for managing the nucleation rate and achieving the desired particle size.

  • Seeding: Introducing seed crystals provides a surface for growth, which can help control the final particle size and narrow the distribution by promoting growth over primary nucleation.

  • Sonocrystallization: The application of ultrasound can induce nucleation, reduce induction time, and lead to the formation of smaller, more uniform crystals.

Q2: My pamoate salt is forming a gel-like precipitate instead of distinct crystals. What can I do?

A2: Gel formation can occur with pamoate salts. This is often a transient phase. The following strategies can help promote the transition from a gel to a crystalline solid:

  • Time: Allow the mixture to stand, sometimes for 1-3 days, as this can provide sufficient time for the precipitate to rearrange into a more ordered crystalline form.

  • Temperature: Gently heating the mixture can sometimes accelerate the conversion from a gel to crystals.

  • Solvent System: The choice of solvent is critical. Experiment with different solvent systems or solvent/antisolvent ratios, as this can significantly influence the crystallization pathway.

Q3: The particle size of my crystallized pamoate salt is too large. How can I reduce it?

A3: If the initial crystallization yields particles that are too large, you have two main approaches:

  • Modify the Crystallization Process:

    • Increase the cooling rate.

    • Increase the agitation speed.

    • Employ sonocrystallization to induce the formation of smaller particles.

  • Post-Crystallization Processing (Milling):

    • Milling is a common and effective method for reducing the particle size of active pharmaceutical ingredients (APIs) after they have been crystallized and dried. Various techniques like jet milling, pin milling, or hammer milling can be used to achieve the target particle size.

Q4: How can I achieve a narrow particle size distribution (PSD)?

A4: A narrow PSD is often desirable for consistent product performance. Strategies to achieve this include:

  • Controlled Seeding: Using a well-characterized seed of a uniform size can promote controlled growth and result in a narrower final PSD.

  • Maintaining Low Supersaturation: Operating at a low level of supersaturation discourages secondary nucleation events, allowing existing crystals to grow more uniformly.

  • Inline Monitoring: Using Process Analytical Technology (PAT) tools like ParticleTrack™ (FBRM) can provide real-time data on particle size and count, allowing for dynamic control of process parameters to maintain a narrow distribution.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving common particle size issues.

Problem: Particle Size is Out of Specification

Use the following workflow to identify the root cause and implement corrective actions.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Diagnosis cluster_2 Phase 3: Corrective Action (Crystallization) cluster_3 Phase 4: Corrective Action (Post-Processing) cluster_4 Phase 5: Verification start Particle Size Out of Specification measure Measure Particle Size Distribution (PSD) (e.g., Laser Diffraction, SEM) start->measure decision Is the Mean Particle Size Too Large or Too Small? measure->decision decision2 Is the PSD Too Broad? too_large Action for 'Too Large' Particles: • Increase Cooling Rate • Increase Agitation • Use Sonocrystallization decision->too_large Too Large too_small Action for 'Too Small' Particles: • Decrease Cooling Rate • Decrease Agitation • Implement Seeding Protocol • Reduce Supersaturation decision->too_small Too Small too_broad Action for 'Broad' PSD: • Implement Controlled Seeding • Maintain Low Supersaturation • Optimize Agitation to Avoid Breakage decision2->too_broad Yes milling Consider Post-Processing: Mechanical Milling (e.g., Jet Mill, Pin Mill) too_large->milling verify Re-measure PSD to Confirm Specification too_small->verify too_broad->verify milling->verify

Caption: Troubleshooting workflow for out-of-spec particle size.

Data on Process Parameters

The following tables summarize the general effects of key crystallization parameters on the final particle size of crystals.

Table 1: Effect of Crystallization Process Parameters on Particle Size

ParameterChangeExpected Effect on Mean Particle SizeRationaleCitations
Cooling Rate IncreaseDecreaseRapid cooling increases supersaturation quickly, leading to high nucleation rates and the formation of many small crystals.
DecreaseIncreaseSlow cooling maintains lower supersaturation, favoring the growth of existing crystals over new nucleation.
Agitation Rate IncreaseDecreaseHigher shear can increase secondary nucleation and break larger crystals or agglomerates.
DecreaseIncreaseLower agitation reduces secondary nucleation and breakage, allowing crystals to grow larger.
Seeding Add SeedsDecrease/ControlProvides a surface for growth, suppressing uncontrolled primary nucleation and allowing for a more targeted final size.

Table 2: Comparison of Particle Size Reduction Techniques

TechniqueTypical Particle Size RangeAdvantagesConsiderationsCitations
Sonocrystallization 10 - 80 µmNarrows PSD; can modify crystal habit; reduces need for seeding.Scalability can be a challenge; requires specialized equipment.
Mechanical Milling Coarse (>100 µm) to Fine (<10 µm)Highly effective and controllable; widely used in industry.Can introduce amorphous content; heat-sensitive materials may require cryogenic milling.

Experimental Protocols

Protocol 1: General Cooling Crystallization of a Pamoate Salt

This protocol describes a general method for preparing a pamoate salt via cooling crystallization.

  • Reactant Preparation: Prepare a solution of the basic active pharmaceutical ingredient (API) in a suitable solvent (e.g., ethanol with 5% acetic acid). In a separate vessel, prepare a solution of disodium pamoate in a solvent/water mixture (e.g., 50/50 ethanol/water).

  • Salt Formation: Add the API solution to the disodium pamoate solution. The formation of the less soluble API-pamoate salt is expected.

  • Heating & Dissolution: Heat the mixture to a temperature where all solids dissolve completely, creating a clear, saturated solution.

  • Controlled Cooling: Cool the solution from the dissolution temperature to the final crystallization temperature (e.g., 5-10°C) at a controlled, linear rate (e.g., 0.5°C/min). A slower cooling rate generally yields larger crystals.

  • Agitation: Maintain a constant, moderate agitation rate (e.g., 90-150 rpm) throughout the cooling process to ensure the suspension is homogenous.

  • Aging: Hold the slurry at the final temperature for a set period (e.g., 2-4 hours) to allow crystallization to complete and reach equilibrium.

  • Isolation: Filter the resulting crystals from the mother liquor using a suitable filtration method (e.g., vacuum filtration).

  • Washing: Wash the collected crystal cake with a small amount of cold anti-solvent to remove residual mother liquor.

  • Drying: Dry the crystals under vacuum at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.

Protocol 2: Particle Size Analysis by Laser Diffraction

This protocol outlines the steps for measuring the particle size distribution of the final crystal product.

  • Sample Preparation: Prepare a dispersion of the pamoate salt crystals in a suitable non-solvent dispersant. A surfactant may be added to prevent agglomeration.

  • Instrument Setup: Configure the laser diffraction instrument (e.g., Malvern Mastersizer) according to the manufacturer's instructions. Ensure the system is clean and the background is calibrated.

  • Measurement: Add the prepared sample dispersion to the instrument's measurement cell until the target obscuration level is reached.

  • Analysis: Initiate the measurement. The instrument will analyze the angular scattering intensity data to calculate the particle size distribution based on Mie or Fraunhofer theory.

  • Data Reporting: Report the results, typically including the volume-weighted mean (D) and key percentile values such as Dv10, Dv50 (median), and Dv90.

The following workflow illustrates the key steps in a typical pamoate salt crystallization and characterization experiment.

G prep 1. Prepare Reactant Solutions react 2. Mix Solutions to Form Salt prep->react crystallize 3. Crystallization (Cooling / Antisolvent) react->crystallize isolate 4. Isolate Crystals (Filtration & Washing) crystallize->isolate dry 5. Drying isolate->dry analyze 6. Particle Size Analysis (PSD) dry->analyze decision PSD Meets Specification? analyze->decision decision->crystallize No, Re-optimize Process end Process Complete decision->end Yes

Caption: Experimental workflow for pamoate salt crystallization.

References

Pamoic Acid Technical Support Center: Troubleshooting Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the stability challenges and degradation pathways of pamoic acid. It is designed to assist researchers in anticipating and troubleshooting issues during experimental work and formulation development.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The main degradation pathways for this compound are hydrolysis, oxidation, and photolysis. The naphthalene ring system and the methylene bridge are the most susceptible parts of the molecule.[1]

Q2: How does pH affect the stability of this compound?

A2: this compound's stability is significantly influenced by pH. In acidic environments, the less soluble free this compound form is favored, which can lead to precipitation.[1] In neutral to alkaline conditions, it exists as the more soluble pamoate salt. However, extreme pH values can promote hydrolysis.[1]

Q3: What are the typical products of this compound degradation?

A3: Under hydrolytic stress, cleavage of the methylene bridge can occur. Oxidative conditions can lead to the formation of quinone-type structures by targeting the hydroxyl groups and aromatic rings.[1] Photodegradation also affects the aromatic system, potentially leading to a variety of degradation products.[1]

Q4: I'm observing low recovery of this compound in my HPLC analysis. What could be the cause?

A4: Low recovery can be due to several factors. This compound's low water solubility may cause it to precipitate in aqueous mobile phases or adsorb to labware. Ensure your solvent system is appropriate and consider using silanized glassware or polypropylene tubes. Additionally, issues with the HPLC system itself, such as suboptimal mobile phase pH or detector settings, can contribute to poor recovery.

Q5: My this compound salt formulation is showing physical instability (e.g., crystal growth). What can I do?

A5: This is likely due to a phenomenon called Ostwald ripening, where smaller particles dissolve and redeposit onto larger ones. To mitigate this, maintain a consistent temperature during storage and consider optimizing your formulation with surfactants to stabilize particle surfaces or viscosity-modifying agents to reduce particle movement.

Troubleshooting Guides

Issue: Loss of Potency or Appearance of Unexpected Peaks in HPLC

Symptoms:

  • Decreased peak area for this compound over time.

  • Emergence of new, unidentified peaks in the chromatogram.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Chemical Degradation Perform a forced degradation study (see Experimental Protocols) to identify the degradation pathway (hydrolysis, oxidation, photolysis). Based on the findings, adjust formulation or storage conditions (e.g., protect from light, add antioxidants, control pH).
Incompatibility with Excipients Conduct compatibility studies by preparing binary mixtures of this compound and each excipient. Store under accelerated conditions and analyze for degradation. Avoid excipients that promote degradation.
Salt Disproportionation If using a pamoate salt, it may be converting to the less soluble free acid. This can be influenced by the microenvironment pH created by excipients. Select excipients that maintain a favorable pH or incorporate pH modifiers.

Quantitative Data Summary

The following tables summarize the expected stability of this compound under various stress conditions based on forced degradation studies. The extent of degradation can be classified as low (<10%), moderate (10-50%), or significant (>50%).

Table 1: Summary of Forced Degradation Studies for this compound

Stress Condition Typical Conditions Expected Degradation Potential Degradation Products
Acid Hydrolysis 0.1 M HCl at 80°C for 24 hoursModerate to SignificantCleavage of the methylene bridge, hydrolysis of other functional groups.
Base Hydrolysis 0.1 M NaOH at 80°C for 24 hoursSignificantSimilar to acid hydrolysis, potentially at an increased rate.
Oxidation 3% H₂O₂ at room temperature for 24 hoursModerateOxidation of hydroxyl groups and aromatic rings to form quinone-like structures.
Thermal Degradation Solid sample at 105°C for 48 hoursLowMinimal degradation expected for the solid form under dry heat.
Photostability Exposed to ICH-compliant light conditionsModeratePhotodegradation of the aromatic system.

Experimental Protocols

Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating and quantifying this compound from its degradation products.

Table 2: Representative HPLC Method Parameters

Parameter Specification
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A gradient of Acetonitrile and 0.1% Formic Acid in Water
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (e.g., 263 nm)
Injection Volume 10 µL
Column Temperature 30°C

Sample Preparation: Dissolve a known concentration of the this compound sample in a suitable solvent, such as a mixture of acetonitrile and water or DMSO.

Forced Degradation Study Protocol

This protocol outlines the steps to intentionally degrade this compound to identify potential degradation products and establish degradation pathways.

a. Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture).

b. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 80°C. Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours), neutralize, and dilute for HPLC analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 80°C. Process samples as in acid hydrolysis.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature. Withdraw and process samples at specified time points.

  • Thermal Degradation: Store a solid sample of this compound in an oven at 105°C. At specified time points, dissolve a portion of the solid for HPLC analysis.

  • Photostability: Expose both a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Analyze the samples by HPLC.

c. Analysis: Analyze all stressed samples using the validated stability-indicating HPLC method. Compare the chromatograms to an unstressed control to identify and quantify any degradation products.

Visualizations

Degradation Pathways and Experimental Workflow

G Potential Degradation Pathways of this compound PamoicAcid This compound Hydrolysis Hydrolysis (Acid/Base) PamoicAcid->Hydrolysis Oxidation Oxidation (e.g., H2O2) PamoicAcid->Oxidation Photolysis Photolysis (UV/Vis Light) PamoicAcid->Photolysis HydrolysisProducts Methylene Bridge Cleavage Products & Other Hydrolyzed Species Hydrolysis->HydrolysisProducts OxidationProducts Quinone-like Structures Oxidation->OxidationProducts PhotolysisProducts Aromatic Ring Degradation Products Photolysis->PhotolysisProducts

Caption: Potential degradation pathways of this compound under stress conditions.

G Forced Degradation Experimental Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis PrepStock Prepare this compound Stock Solution Acid Acid Hydrolysis PrepStock->Acid Base Base Hydrolysis PrepStock->Base Oxidation Oxidation PrepStock->Oxidation Thermal Thermal PrepStock->Thermal Photo Photolysis PrepStock->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Compare Compare with Control HPLC->Compare Identify Identify & Quantify Degradants Compare->Identify

Caption: A generalized workflow for conducting forced degradation studies on this compound.

G Troubleshooting Logic for this compound Instability Instability Observed Instability (e.g., Degradation, Precipitation) IsChemical Chemical Degradation? Instability->IsChemical IsPhysical Physical Instability? Instability->IsPhysical ForcedDeg Perform Forced Degradation Study IsChemical->ForcedDeg Yes ExcipientComp Check Excipient Compatibility IsChemical->ExcipientComp Yes SaltDisp Investigate Salt Disproportionation IsChemical->SaltDisp Yes TempControl Control Storage Temperature IsPhysical->TempControl Yes FormulationOpt Optimize Formulation (Surfactants, etc.) IsPhysical->FormulationOpt Yes

Caption: A logical approach to troubleshooting stability issues with this compound.

References

Technical Support Center: Preventing Aggregation in Pamoate Salt Suspensions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues in pamoate salt suspensions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of aggregation in pamoate salt suspensions?

Aggregation in pamoate salt suspensions is primarily caused by the inherent tendency of solid particles to minimize their surface energy by clumping together. This can be driven by van der Waals forces of attraction between particles.[1][2] For pamoate salts, which are often crystalline, another significant factor is crystal growth, where smaller particles dissolve and redeposit onto larger ones, a process known as Ostwald ripening.[3] This leads to the formation of larger, often irreversible aggregates, a phenomenon referred to as "caking".[4]

Q2: What is the difference between flocculation and aggregation?

Flocculation and aggregation are both processes where particles stick together, but they have different characteristics and implications for suspension stability.

  • Flocculation: Particles are held together in loose, porous clusters called "flocs" by weak van der Waals forces. These suspensions sediment more rapidly, but the sediment is easily redispersed with gentle shaking. In some controlled instances, flocculation is desirable to prevent caking.[2]

  • Aggregation (or Caking): This involves the formation of dense, compact masses of particles that are difficult or impossible to redisperse. This is an irreversible process and is detrimental to the quality and usability of a pharmaceutical suspension.

Q3: How does particle size affect the stability of my pamoate salt suspension?

Particle size and particle size distribution (PSD) are critical quality attributes for injectable suspensions. Smaller particles have a larger surface area-to-volume ratio, which can increase the rate of dissolution and potentially lead to faster crystal growth and aggregation. Conversely, a wider PSD can also contribute to Ostwald ripening. Therefore, achieving a narrow and controlled particle size distribution is crucial for long-term stability. For long-acting injectables, manipulating particle size is a key strategy to control the drug release profile.

Q4: What is zeta potential and why is it important for my suspension?

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between adjacent, similarly charged particles in a dispersion. A higher absolute zeta potential (typically > ±30 mV for electrostatic stabilization) indicates greater repulsive forces between particles, which helps to prevent them from coming close enough to aggregate. Monitoring the zeta potential can help in selecting appropriate stabilizing excipients and predicting the stability of the suspension. For example, a study on pyrantel pamoate suspensions showed that the adsorption of polysorbate 80 slightly decreased the magnitude of the zeta potential, suggesting a steric stabilization mechanism was at play.

Troubleshooting Guide

Problem 1: My pamoate salt suspension shows signs of irreversible aggregation (caking) upon storage.

Potential Cause Suggested Solution
Inadequate Steric or Electrostatic Stabilization Introduce or optimize the concentration of stabilizing excipients. For steric stabilization, consider non-ionic polymers like hydroxypropylmethylcellulose (HPMC), sodium carboxymethylcellulose (CMC), or surfactants like polysorbates (e.g., Polysorbate 20 or 80). For electrostatic stabilization, consider the use of charged molecules that can adsorb to the particle surface and increase the zeta potential. A combination of both, known as electrosteric stabilization, can also be highly effective.
Crystal Growth (Ostwald Ripening) Optimize the particle size distribution to be as narrow as possible. Consider the addition of crystal growth inhibitors. The choice of the crystalline form (polymorph) of the pamoate salt can also influence its stability.
Inappropriate pH or Ionic Strength The pH of the suspension vehicle can affect the surface charge of the particles and the effectiveness of certain stabilizers. Similarly, the ionic strength of the medium can impact the electrostatic repulsion between particles. It is crucial to evaluate and optimize the pH and ionic strength of the formulation.

Problem 2: The viscosity of my suspension is too low, leading to rapid sedimentation.

Potential Cause Suggested Solution
Insufficient Viscosity of the Continuous Phase Increase the viscosity of the vehicle by adding a viscosity-modifying agent. Sodium carboxymethylcellulose (CMC) is a commonly used excipient that increases viscosity and can also contribute to stability. The desired rheological behavior for a suspension is often pseudoplastic (shear-thinning), meaning it has a high viscosity at rest to prevent settling but becomes less viscous upon shaking or injection.

Problem 3: I am having trouble redispersing the sediment in my suspension after it has settled.

Potential Cause Suggested Solution
Formation of a Deflocculated, Caked Sediment Induce controlled flocculation. This can be achieved by adding a flocculating agent, which is typically an electrolyte that reduces the zeta potential of the particles, allowing them to form loose agglomerates (flocs). These flocs settle faster but are easily redispersed. It's a balance between preventing caking and ensuring adequate physical stability for uniform dosing.
Poor Wetting of the Pamoate Salt Particles Ensure adequate wetting of the particles by the vehicle. Surfactants, such as polysorbates, are often used as wetting agents to reduce the interfacial tension between the solid particles and the liquid medium, facilitating dispersion.

Quantitative Data Summary

Table 1: Typical Particle Size of Long-Acting Injectable Suspensions

Drug Product Particle Size Range Reference
Paliperidone Palmitate Nanosuspension AMean: 1041 ± 6 nm
Paliperidone Palmitate Nanosuspension BMean: 505 ± 9 nm
Paliperidone Palmitate Commercial Product (Invega Sustenna®)Median Diameter (D50): 0.92 µm
Paliperidone Palmitate Commercial Product (Invega Trinza®)Median Diameter (D50): 6.65 µm
Olanzapine PamoateMicron-sized crystals

Table 2: Zeta Potential and Suspension Stability

System Zeta Potential (mV) Implication Reference
General Aqueous Suspensions> ±30Good electrostatic stability
Pyrantel Pamoate (4% w/v) in water-60.34Stable suspension
Pyrantel Pamoate with Polysorbate 80Slightly decreased magnitude from -60.34 mVIndicates steric stabilization mechanism

Experimental Protocols

Protocol 1: Particle Size Analysis by Laser Diffraction

This protocol provides a general method for determining the particle size distribution of a pamoate salt suspension.

  • Sample Preparation:

    • Ensure the suspension is well-dispersed by gentle inversion or shaking as per the product's instructions for use. Avoid vigorous shaking that could cause shear-induced changes in particle size, unless that is the variable being studied.

    • If necessary, dilute a small, representative aliquot of the suspension in a suitable dispersant. The dispersant should be a liquid in which the pamoate salt is insoluble to prevent dissolution. A saturated solution of the drug in the vehicle is often a good choice.

  • Instrument Setup (e.g., Malvern Mastersizer):

    • Select the appropriate measurement cell (wet dispersion unit).

    • Set the stirrer speed to a level that maintains a homogeneous suspension without introducing air bubbles or causing particle attrition.

    • Input the refractive index (RI) of the pamoate salt particles and the dispersant into the software. This is crucial for accurate size measurement.

  • Measurement:

    • Add the prepared sample dropwise into the disperser until the desired obscuration level is reached (typically 10-20%).

    • Allow the system to stabilize for a short period.

    • Perform the measurement. It is recommended to take at least three replicate measurements to ensure reproducibility.

  • Data Analysis:

    • Analyze the particle size distribution data, paying attention to parameters such as the median particle size (D50), and the span of the distribution ((D90-D10)/D50). A narrow span is generally desirable.

Protocol 2: Zeta Potential Measurement

This protocol outlines the measurement of zeta potential for a pamoate salt suspension using electrophoretic light scattering (ELS).

  • Sample Preparation:

    • Prepare a dilute suspension of the pamoate salt in the vehicle or a suitable medium with a known ionic strength. The concentration should be low enough to be optically clear for the instrument, but high enough to get a good signal.

    • For concentrated suspensions, some instruments are capable of measuring without dilution.

  • Instrument Setup (e.g., Malvern Zetasizer):

    • Select the appropriate measurement cell (e.g., disposable capillary cell).

    • Equilibrate the instrument and the sample to the desired temperature.

    • Input the viscosity and dielectric constant of the dispersant into the software.

  • Measurement:

    • Carefully inject the sample into the cell, avoiding the introduction of air bubbles.

    • Place the cell in the instrument.

    • Perform the measurement. The instrument applies an electric field and measures the velocity of the particles, from which the electrophoretic mobility and then the zeta potential are calculated using the Smoluchowski or Huckel models, depending on the system.

  • Data Analysis:

    • Record the mean zeta potential and the zeta deviation. A higher absolute value of zeta potential generally indicates better electrostatic stability.

Protocol 3: Accelerated Stability Testing

This protocol describes a typical accelerated stability study to assess the physical stability of a pamoate salt suspension.

  • Sample Storage:

    • Place the pamoate salt suspension in its final container-closure system into stability chambers at accelerated conditions. Common conditions for parenteral products are 40°C ± 2°C / 75% RH ± 5% RH.

    • Store control samples at long-term storage conditions (e.g., 25°C ± 2°C / 60% RH ± 5% RH or refrigerated at 5°C ± 3°C).

  • Testing Schedule:

    • For accelerated studies, test the samples at initial (time zero), 3 months, and 6 months.

    • For long-term studies, test every 3 months for the first year, every 6 months for the second year, and annually thereafter.

  • Analytical Tests:

    • Visual Inspection: Check for any changes in appearance, color, and presence of large aggregates.

    • Particle Size Analysis: Measure the particle size distribution as described in Protocol 1 to detect any changes over time.

    • Microscopy: Visually inspect the particles for changes in morphology or signs of crystal growth.

    • Redispersibility: Assess the ease of resuspending any sediment by a standardized shaking or inversion method.

    • Assay and Impurities: Use a validated HPLC method to determine the drug content and the presence of any degradation products.

    • pH: Measure the pH of the suspension.

    • Viscosity: Measure the rheological properties of the suspension.

Visualizations

Aggregation_Troubleshooting_Workflow cluster_caking Troubleshooting Caking cluster_flocculation Managing Flocculation start Suspension Shows Aggregation q1 Is the sediment easily redispersible? start->q1 caking Irreversible Aggregation (Caking) q1->caking No flocculation Reversible Flocculation q1->flocculation Yes check_stabilizers Review Stabilizer System (Steric/Electrostatic) caking->check_stabilizers check_psd Analyze Particle Size Distribution (PSD) caking->check_psd check_crystal Investigate Crystal Growth (Microscopy) caking->check_crystal check_viscosity Measure Suspension Viscosity flocculation->check_viscosity sol_stabilizers Optimize Stabilizer Type & Concentration (e.g., Polysorbates, CMC) check_stabilizers->sol_stabilizers sol_psd Control PSD (Milling/Homogenization) Aim for narrow distribution check_psd->sol_psd sol_crystal Add Crystal Growth Inhibitor Evaluate Polymorph check_crystal->sol_crystal sol_viscosity Add/Optimize Viscosity Modifier (e.g., Sodium CMC) check_viscosity->sol_viscosity

Caption: Troubleshooting workflow for aggregation in suspensions.

Caption: Key mechanisms for stabilizing suspensions.

References

Overcoming challenges in scaling up pamoate salt production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during the scale-up of pamoate salt production.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of forming a pamoate salt of an active pharmaceutical ingredient (API)? A1: The primary advantage is to significantly reduce the aqueous solubility of the API.[1][2] This property is instrumental in developing long-acting injectable (LAI) and other sustained-release drug formulations, which can improve patient compliance by reducing dosing frequency.[2][3] The slow dissolution of the pamoate salt in the body is the rate-limiting step for drug absorption, leading to a sustained therapeutic effect.[3]

Q2: What are the typical molar ratios for drug-pamoate salts? A2: Pamoic acid is a divalent counterion, meaning it has two carboxylic acid groups that can form a salt with a basic drug. Therefore, the most common molar ratios of drug to pamoate are 1:1 and 2:1. The specific stoichiometry can influence the salt's physicochemical properties and in vivo performance.

Q3: How does the crystalline form (polymorphism) of a pamoate salt affect its performance? A3: Different crystalline forms, or polymorphs, of a pamoate salt can have distinct physicochemical properties, including solubility and dissolution rates. A metastable polymorph might offer improved dissolution characteristics compared to a more thermodynamically stable form. Therefore, comprehensive solid-state characterization is crucial during development to select the optimal crystalline form that balances stability with the desired biopharmaceutical properties.

Q4: What are the critical quality attributes to monitor during pamoate salt production? A4: Key quality attributes include crystalline form (polymorphism), particle size distribution (PSD), purity, and salt stoichiometry. Polymorphism and PSD directly impact dissolution rate and bioavailability. Purity is essential to ensure safety and efficacy, as impurities can affect the stability of the final product. The correct salt stoichiometry ensures consistent drug content and performance.

Q5: What are the general best practices for handling and storing bulk pamoate salts? A5: Pamoate salts, like many bulk powders, should be stored in tightly closed, properly labeled containers in a dry, cool, and well-ventilated area to prevent moisture absorption, which can lead to clumping. Store the salt on an impervious surface, never on the ground, and keep it covered. It is also advisable not to mix old and new batches to prevent cross-contamination.

Troubleshooting Guide

Problem / Observation Potential Cause(s) Recommended Action(s)
Low Yield of Precipitated Salt Incomplete reaction; Sub-optimal solvent system; Product loss during filtration or washing.• Ensure the correct stoichiometry of reactants is used. • Optimize the solvent/anti-solvent ratio to maximize precipitation. • Stir the mixture for a sufficient duration (e.g., several hours) to ensure complete precipitation. • Use a finer filter paper and wash the precipitate with a minimal amount of a suitable non-solvent to reduce losses.
Amorphous Material or Incorrect Polymorph Detected by XRPD Rapid precipitation/cooling; Incorrect solvent system; Presence of impurities inhibiting crystallization.• Control the rate of addition of the anti-solvent or the cooling rate of the solution to promote ordered crystal growth. • Screen different solvent systems. The choice of solvent can dictate which polymorphic form precipitates. • Slurry the material in a suitable solvent mixture, sometimes at an elevated temperature, to facilitate conversion to the desired crystalline form. • Ensure high purity of starting materials, as impurities can disrupt the crystal lattice.
Broad or Bimodal Particle Size Distribution (PSD) Uncontrolled nucleation and crystal growth; Agglomeration of particles during precipitation or drying.• Control the rate of supersaturation by adjusting the addition rate of reactants or the cooling profile. • Optimize mixing efficiency during precipitation; inadequate mixing can create localized areas of high supersaturation. • Consider using wet milling or high-shear homogenization post-precipitation to achieve a more uniform PSD. • For drying, consider techniques like spray drying which can offer better control over particle characteristics, though it may favor amorphous forms.
Presence of Impurities in Final Product Incomplete reaction (residual starting materials); Side reactions; Co-precipitation of impurities.• Wash the collected salt thoroughly with appropriate solvents to remove unreacted starting materials and soluble impurities. • Recrystallization or slurring the crude product in a well-chosen solvent system can be an effective purification step. • Utilize HPLC to identify and quantify impurities to guide purification strategy.
Inconsistent Salt Stoichiometry (e.g., mixture of 1:1 and 2:1 salts) pH of the reaction medium; Molar ratio of reactants used.• Carefully control the pH of the reaction mixture. The state of protonation of the API is critical. • Adjust the molar ratio of the API to the pamoate source. The solution conditions under which the salt is formed will dictate which form precipitates.
Product is Clumpy or Difficult to Handle After Drying Residual solvent; High moisture content; Inappropriate drying method.• Dry the product under vacuum at an elevated temperature (e.g., 40-60°C) until a constant weight is achieved. • Ensure the drying temperature is below the decomposition or phase transition temperature of the salt, as determined by TGA/DSC. • For hygroscopic materials, handle and package the final product in a low-humidity environment.

Quantitative Data Summary

Table 1: Representative Particle Size Distribution Data for Pamoate Salts

ParameterMethod 1: Slow Cooling CrystallizationMethod 2: Anti-Solvent Precipitation
D10 (µm) 15.25.8
D50 (µm) 45.718.9
D90 (µm) 98.342.1
Span 1.821.92
Note: Data are illustrative. Actual PSD depends heavily on the specific API, solvent system, and process parameters. Span is calculated as (D90-D10)/D50 and indicates the width of the distribution.

Table 2: Thermal Analysis Data for a Hypothetical Drug-Pamoate Salt

AnalysisObservationInterpretation
TGA ~4% weight loss between 100-150°CCorresponds to the loss of one water molecule, indicating a monohydrate form.
DSC Endotherm peak at 125°CCorresponds to the dehydration event seen in TGA.
DSC Endotherm peak at 250°CMelting point of the anhydrous salt.

Experimental Protocols & Workflows

General Synthesis and Purification Workflow

The following diagram illustrates a typical workflow for the laboratory-scale synthesis and purification of a drug-pamoate salt.

input input process process output output analysis analysis API API (Free Base) DissolveAPI 1. Dissolve API API->DissolveAPI Solvent1 Organic Solvent (e.g., Ethanol, DMSO) Solvent1->DissolveAPI DisodiumPamoate Disodium Pamoate DissolvePamoate 2. Prepare Pamoate Solution DisodiumPamoate->DissolvePamoate Solvent2 Aqueous Co-Solvent (e.g., Water/Ethanol) Solvent2->DissolvePamoate Precipitate 3. Mix & Precipitate (Controlled addition, stir for 2-4h) DissolveAPI->Precipitate DissolvePamoate->Precipitate Filter 4. Isolate by Filtration Precipitate->Filter Wash 5. Wash Solid (with solvent, then water) Filter->Wash Dry 6. Dry Under Vacuum (40-60°C to constant weight) Wash->Dry FinalProduct Purified Pamoate Salt Dry->FinalProduct Characterize Characterization FinalProduct->Characterize

Caption: General workflow for pamoate salt synthesis and purification.

Troubleshooting Logic for Polymorphism

This diagram provides a logical workflow for troubleshooting unexpected polymorphic forms during scale-up.

start start decision decision process process end end A0 XRPD shows unexpected or mixed polymorphs P1 Perform TGA/DSC analysis to check for weight loss corresponding to solvent A0->P1 D1 Is it a solvate? D2 Solvate confirmed? D1->D2 Yes P3 Review crystallization parameters: - Cooling/addition rate - Solvent/anti-solvent ratio - Stirring speed D1->P3 No P1->D1 P2 Modify drying process (increase temp/vacuum) or change crystallization solvent D2->P2 Yes D2->P3 No E1 Re-analyze with XRPD P2->E1 P4 Perform slurrying/recrystallization in a different solvent system to induce transformation P3->P4 P4->E1

Caption: Troubleshooting workflow for unexpected polymorphism.

Protocol 1: General Synthesis of a Drug-Pamoate Salt

This protocol provides a general method for synthesizing a drug-pamoate salt. Optimization of solvents, temperature, and stoichiometry is likely required for a specific API.

  • Materials:

    • Active Pharmaceutical Ingredient (API), free base form

    • Disodium pamoate

    • Organic solvent (e.g., ethanol, DMSO)

    • Deionized water

    • Acetic acid (if needed to aid API dissolution)

  • Procedure:

    • API Solution: Dissolve the basic drug in a suitable organic solvent. If the API has low solubility, a small amount of an acid like acetic acid may be added to aid dissolution.

    • Pamoate Solution: In a separate vessel, prepare a solution of disodium pamoate in a mixture of water and a co-solvent like ethanol.

    • Salt Formation: Slowly add the disodium pamoate solution to the stirred API solution. The drug-pamoate salt should precipitate.

    • Crystallization: Continue stirring the mixture at room temperature for several hours (e.g., 3-6 hours) to ensure complete precipitation and crystallization.

    • Isolation: Collect the precipitate by vacuum filtration using a Buchner funnel.

    • Washing: Wash the collected solid first with the reaction solvent, followed by deionized water to remove unreacted starting materials and impurities.

    • Drying: Dry the purified salt under vacuum at an elevated temperature (e.g., 40-60°C) to a constant weight.

Protocol 2: Characterization by X-Ray Powder Diffraction (XRPD)

XRPD is a fundamental technique for the solid-state characterization of crystalline materials, essential for identifying and differentiating polymorphs.

  • Principle: This technique provides a unique diffraction "fingerprint" for a specific crystalline form based on the constructive interference of monochromatic X-rays interacting with the crystal lattice.

  • Instrumentation: A powder X-ray diffractometer with, for example, copper Kα radiation (λ = 1.5406 Å).

  • Procedure:

    • Sample Preparation: Gently grind the pamoate salt sample to a fine, uniform powder. Pack the powder into the sample holder, ensuring a flat, even surface.

    • Data Acquisition: Scan the sample over a defined 2-theta (2θ) range (e.g., 3° to 40°).

    • Instrumental Conditions (Example): Set voltage to 40 kV, current to 40 mA, step size to 0.02°, and scan rate to 0.2 seconds/step.

  • Data Analysis: Compare the resulting diffractogram to reference patterns of known polymorphs or the starting materials to confirm the formation of a new crystalline entity and identify its form.

Protocol 3: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the synthesized pamoate salt and quantify any impurities.

  • Principle: The sample is dissolved and injected into a column with a stationary phase. A liquid mobile phase is pumped through the column, and components separate based on their differential partitioning between the two phases. A UV detector is commonly used for quantification.

  • Instrumentation: An HPLC system with a UV detector.

  • Example Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Select wavelengths where the API and this compound have strong absorbance (e.g., 237 nm and 370 nm for pamoate).

  • Procedure:

    • Standard Preparation: Prepare standard solutions of the API, this compound, and any known impurities at known concentrations.

    • Sample Preparation: Accurately weigh and dissolve the pamoate salt sample in the mobile phase or a suitable solvent.

    • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis: Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks (area percent method). Quantify specific impurities by comparing their peak areas to those of the corresponding standards.

References

Addressing unexpected side effects of pamoate formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with pamoate formulations. Our goal is to help you address unexpected side effects and navigate common challenges encountered during your experiments.

Troubleshooting Guides

This section offers a question-and-answer format to directly address specific issues you might encounter.

Issue 1: Inconsistent or Unexpected In Vitro Drug Release

Q1: My in vitro drug release is faster than expected. What are the potential causes?

A1: An unexpectedly rapid drug release can compromise the long-acting profile of your formulation. Several factors could be at play:

  • Particle Size: Smaller particles have a larger surface area-to-volume ratio, which can lead to faster dissolution.[][2][3][4] You may need to evaluate your particle size distribution to ensure it meets the desired specifications.

  • Crystalline Form: The presence of a metastable or amorphous form of the drug-pamoate salt can result in faster dissolution compared to a more stable crystalline form.[5]

  • Formulation Composition: Certain excipients, such as surfactants, can enhance the wettability and dissolution rate of the drug particles. Review the concentration and type of surfactants in your formulation.

  • In Vitro Test Method: The dissolution method itself can significantly influence the release rate. High agitation speeds or the use of a large volume of dissolution medium with high solubility for the drug can accelerate release.

Q2: My in vitro drug release is slower than expected or incomplete. How can I troubleshoot this?

A2: A slower-than-expected release can delay the therapeutic effect of the drug. Consider the following:

  • Particle Agglomeration: Particles may be agglomerating or flocculating within the formulation, reducing the effective surface area available for dissolution. Proper dispersion is critical.

  • Excipient Interactions: Some excipients can form a barrier around the drug particles, hindering their dissolution. The viscosity of the formulation vehicle can also slow down drug diffusion.

  • pH of the Dissolution Medium: The solubility of pamoate salts can be pH-dependent. Ensure the pH of your dissolution medium is appropriate and maintained throughout the experiment. An acidic environment can convert the pamoate salt to the less soluble pamoic acid.

  • Inadequate Wetting: Poor wetting of the drug particles can lead to slow and incomplete dissolution. The inclusion of a suitable wetting agent may be necessary.

Issue 2: Formulation Instability

Q3: I'm observing crystal growth in my suspension over time. What is happening and how can I prevent it?

A3: This phenomenon is likely Ostwald ripening, where smaller particles dissolve and redeposit onto larger ones, leading to an overall increase in particle size. This can alter the release profile of your formulation. To mitigate this:

  • Control Temperature: Maintain a consistent and controlled temperature during manufacturing and storage, as temperature fluctuations can drive this process.

  • Optimize Particle Size Distribution: A narrower particle size distribution can reduce the driving force for Ostwald ripening.

  • Use Viscosity-Modifying Agents: Increasing the viscosity of the continuous phase can slow down particle movement and crystal growth.

  • Add Surfactants: Surfactants can stabilize the particle surface and inhibit crystal growth.

Q4: My formulation is showing a loss of potency and the appearance of unknown peaks in HPLC analysis. What are the likely degradation pathways?

A4: This suggests chemical degradation of your active pharmaceutical ingredient (API) or the pamoate salt. The primary degradation pathways to investigate are:

  • Hydrolysis: Degradation due to reaction with water, which can be influenced by the pH of the formulation.

  • Oxidation: Reaction with oxygen, which can be mitigated by using antioxidants or packaging under an inert atmosphere.

  • Photolysis: Degradation caused by exposure to light. Pamoate formulations should be protected from light.

To identify the cause, a forced degradation study is recommended.

Issue 3: Unexpected In Vivo Side Effects

Q5: I'm observing injection site reactions (ISRs) such as redness, swelling, or pain. What could be the cause?

A5: ISRs are a common issue with long-acting injectables and can be caused by several factors:

  • Excipients: Some excipients, like certain preservatives (e.g., metacresol) or solubilizing agents, can cause local irritation.

  • Drug Properties: The physicochemical properties of the drug itself can contribute to local tissue reactions.

  • Formulation pH and Osmolality: A formulation with a pH or osmolality that is not close to physiological levels can cause pain and irritation upon injection.

  • Injection Technique: Improper injection technique can lead to leakage of the formulation into subcutaneous tissue, causing irritation.

  • Particle Size and Morphology: Large or irregularly shaped particles can cause mechanical irritation at the injection site.

Q6: Are there any known direct biological effects of pamoate itself?

A6: While often considered an inert counterion, recent research has shown that this compound is a potent agonist for the orphan G protein-coupled receptor GPR35. Activation of GPR35 by this compound can induce a G(i/o)-linked increase in the phosphorylation of extracellular signal-regulated kinase (ERK) 1/2 and the recruitment of β-arrestin2. This finding suggests that the pamoate moiety may not be biologically inactive and could contribute to unexpected pharmacological effects or side effects.

Frequently Asked Questions (FAQs)

  • Q: How does particle size impact the bioavailability of my pamoate formulation?

    • A: Particle size is a critical quality attribute that directly influences the dissolution rate and, consequently, the absorption and bioavailability of the drug. Smaller particles generally lead to a faster dissolution and potentially higher bioavailability, while larger particles result in a slower, more sustained release.

  • Q: What is the importance of the drug-to-pamoate stoichiometric ratio?

    • A: this compound is a dicarboxylic acid, allowing it to form salts with basic drugs in different stoichiometric ratios, commonly 1:1 or 2:1 (drug:pamoate). This ratio affects the physicochemical properties of the resulting salt, including its solubility and dissolution rate, which in turn influences the drug release profile.

  • Q: How can I establish an in vitro-in vivo correlation (IVIVC) for my pamoate formulation?

    • A: Establishing a predictive IVIVC is crucial for formulation development. It involves developing an in vitro dissolution method that mimics the in vivo release characteristics of the formulation. This is typically achieved by testing multiple formulations with different release rates (e.g., fast, medium, slow) both in vitro and in vivo, and then mathematically modeling the correlation between the in vitro dissolution and the in vivo absorption profiles.

  • Q: What are the recommended analytical techniques for characterizing pamoate formulations?

    • A: A combination of techniques is essential. High-Performance Liquid Chromatography (HPLC) is used for assessing potency and purity. Liquid Chromatography-Mass Spectrometry (LC-MS) helps in identifying unknown impurities and degradation products. Particle size analysis is commonly performed using laser diffraction or dynamic light scattering.

Data Presentation

Table 1: Impact of Formulation Variables on Pharmacokinetic Parameters

Formulation VariableEffect on Cmax (Peak Plasma Concentration)Effect on Tmax (Time to Peak Concentration)Effect on AUC (Total Drug Exposure)
Decreased Particle Size IncreaseDecreaseMay Increase
Increased Drug-to-Pamoate Ratio Variable, depends on solubility of the resulting saltVariableVariable
Increased Formulation Viscosity DecreaseIncreaseGenerally Unchanged
Presence of a Solubilizing Excipient IncreaseDecreaseMay Increase

Table 2: Common Stress Conditions for Forced Degradation Studies of Pamoate Formulations

Stress ConditionTypical ParametersPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hoursHydrolysis
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hoursHydrolysis
Oxidation 3% H₂O₂ at room temperature for 24 hoursOxidation
Thermal Degradation 80°C for 48 hoursThermal Decomposition
Photostability ICH Q1B conditions (exposure to light)Photodegradation/Isomerization

Note: These conditions are starting points and should be optimized for the specific drug substance.

Experimental Protocols

Protocol 1: In Vitro Release Testing for Parenteral Suspensions (USP Apparatus 4 - Flow-Through Cell)

  • Apparatus Setup: Assemble the USP Apparatus 4 (Flow-Through Cell) with 22.6 mm cells. Add 1 mm glass beads to the cell to ensure proper dispersion of the suspension.

  • Media Preparation: Prepare the dissolution medium (e.g., phosphate buffer pH 7.4 with a surfactant like 0.5% SDS to ensure sink conditions). Degas the medium before use.

  • Sample Introduction: Accurately introduce a known amount of the pamoate formulation into the sample holder of the flow-through cell.

  • Test Execution: Pump the dissolution medium through the cell at a constant flow rate (e.g., 8 mL/min) and maintain the temperature at 37°C.

  • Sampling: Collect samples of the eluate at predetermined time points (e.g., 1, 2, 4, 8, 12, 24 hours). An open-loop system where fresh medium is continuously pumped through is often preferred.

  • Analysis: Analyze the collected samples for drug concentration using a validated analytical method, such as HPLC.

  • Data Calculation: Calculate the cumulative percentage of drug released at each time point.

Protocol 2: Particle Size Analysis by Laser Diffraction

  • Instrument Setup: Turn on the laser diffraction particle size analyzer (e.g., Malvern Mastersizer) and allow it to warm up.

  • Sample Preparation: Prepare a dispersion of the pamoate formulation in a suitable dispersant. The dispersant should be one in which the drug has minimal solubility to avoid dissolution during measurement. Sonication may be required to break up agglomerates.

  • Measurement: Introduce the sample dispersion into the instrument until the desired obscuration level is reached.

  • Data Acquisition: Perform the measurement according to the instrument's software instructions. The software will calculate the particle size distribution based on the light scattering pattern.

  • Data Reporting: Report the particle size distribution as D10, D50 (median particle size), and D90 values, as well as the span of the distribution.

Protocol 3: Forced Degradation Study

  • Stock Solution Preparation: Prepare a stock solution of the drug-pamoate salt in a suitable solvent (e.g., methanol/water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for a specified period (e.g., 24 hours).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60°C for a specified period.

    • Oxidation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified period.

    • Thermal Degradation: Store the solid drug substance and the stock solution at an elevated temperature (e.g., 80°C).

    • Photodegradation: Expose the solid drug substance and the stock solution to light according to ICH Q1B guidelines.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control. Identify and quantify the degradation products. The goal is to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.

Visualizations

G cluster_troubleshooting Troubleshooting Workflow: Unexpected In Vitro Release Start Unexpected Release Profile Observed CheckParticleSize Analyze Particle Size (Laser Diffraction) Start->CheckParticleSize CheckPolymorphism Assess Crystalline Form (PXRD, DSC) Start->CheckPolymorphism CheckExcipients Review Formulation Excipients Start->CheckExcipients CheckMethod Evaluate Dissolution Method Parameters Start->CheckMethod ModifyParticleSize Optimize Particle Size/Distribution CheckParticleSize->ModifyParticleSize SelectStablePolymorph Select Stable Polymorph CheckPolymorphism->SelectStablePolymorph ModifyExcipients Adjust Excipient Type/Concentration CheckExcipients->ModifyExcipients ModifyMethod Optimize Test Method CheckMethod->ModifyMethod End Achieve Target Release Profile ModifyParticleSize->End SelectStablePolymorph->End ModifyExcipients->End ModifyMethod->End

Caption: Troubleshooting workflow for unexpected in vitro release.

G cluster_pathway This compound Signaling Pathway via GPR35 PamoicAcid This compound GPR35 GPR35 Receptor PamoicAcid->GPR35 Agonist Binding Gi_o Gα(i/o) GPR35->Gi_o Activation BetaArrestin β-Arrestin2 GPR35->BetaArrestin Recruitment ERK ERK1/2 Phosphorylation Gi_o->ERK Internalization Receptor Internalization BetaArrestin->Internalization CellularResponse Downstream Cellular Response ERK->CellularResponse Internalization->CellularResponse

Caption: this compound signaling via the GPR35 receptor.

G cluster_workflow Experimental Workflow: Formulation Stability Assessment Formulation Prepare Pamoate Formulation ForcedDeg Perform Forced Degradation Study Formulation->ForcedDeg StabilityStorage Place on ICH Stability Storage Formulation->StabilityStorage Analysis Analyze Samples: HPLC, PSD, etc. ForcedDeg->Analysis StabilityStorage->Analysis DataEval Evaluate Data: Potency, Impurities, Particle Size Change Analysis->DataEval Conclusion Determine Shelf-Life and Storage Conditions DataEval->Conclusion

Caption: Workflow for assessing formulation stability.

References

Pamoic Acid Excipient Compatibility Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Pamoic Acid compatibility. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound with various pharmaceutical excipients. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your formulation development experiments.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the formulation development process with this compound and its salts.

Issue 1: Loss of Potency or Appearance of New Peaks in HPLC During Stability Studies

Question: My formulation containing a pamoate salt is showing a loss of potency and the appearance of unknown peaks on the HPLC chromatogram after storage under accelerated stability conditions (e.g., 40°C/75% RH). What could be the cause?

Answer: This issue often indicates chemical degradation of the this compound moiety or interaction with an excipient. The primary degradation pathways for this compound are hydrolysis, oxidation, and photolysis.[1]

Troubleshooting Workflow:

  • Forced Degradation Studies: To identify the potential degradation pathway, it is crucial to perform forced degradation studies on this compound or the disodium pamoate salt.[1] This will help in understanding the degradation profile under various stress conditions.

  • Excipient Compatibility Study: Conduct a binary mixture compatibility study with each excipient in your formulation. This involves mixing this compound or its salt with each excipient (typically in a 1:1 ratio), storing under accelerated conditions, and analyzing for degradation products using a stability-indicating HPLC method.[1]

  • pH Assessment: The pH of your formulation can significantly impact the stability of pamoate salts. In an acidic environment, the more soluble disodium pamoate can convert to the less soluble this compound, which may lead to precipitation.[1] Conversely, strongly basic conditions can also lead to the degradation of the this compound structure.[1]

  • Review Excipient Selection: Certain excipients may have reactive impurities or functional groups that can interact with this compound. For instance, basic excipients could potentially interact with the acidic functional groups of this compound.

G cluster_0 Troubleshooting Workflow for Loss of Potency A Loss of Potency or New Peaks in HPLC B Perform Forced Degradation Studies (Hydrolysis, Oxidation, Photolysis) A->B C Conduct Binary Excipient Compatibility Studies A->C D Evaluate Formulation pH A->D E Review Excipient Selection for Reactive Impurities A->E F Identify Incompatible Excipient or Degradation Pathway B->F C->F D->F E->F G Reformulate with Compatible Excipients or Adjust pH F->G

Caption: Troubleshooting workflow for loss of potency.

Issue 2: Physical Instability in Suspensions (Crystal Growth)

Question: I am observing crystal growth (Ostwald ripening) and changes in the particle size distribution of my pamoate salt suspension over time. What is causing this?

Answer: This phenomenon is common in suspensions of poorly soluble compounds and is driven by temperature-dependent solubility. Temperature fluctuations can cause smaller particles to dissolve and then re-precipitate onto larger particles, leading to an increase in the overall particle size.

Troubleshooting Logic:

  • Temperature Control: Ensure consistent and controlled temperature throughout the manufacturing process, storage, and handling of the product.

  • Optimize Excipients:

    • Surfactants: The type and concentration of wetting agents or surfactants, such as Polysorbate 80, are critical for stabilizing the particle surface.

    • Viscosity-Modifying Agents: The use of polymers to increase the viscosity of the continuous phase can impede particle movement and slow down the rate of crystal growth.

  • Particle Size Engineering: Employ manufacturing processes that yield a more uniform and stable particle size distribution from the start.

G cluster_1 Addressing Physical Instability in Suspensions A Crystal Growth Observed in Suspension B Control Temperature During Lifecycle A->B C Optimize Surfactant Type and Concentration A->C D Incorporate Viscosity- Modifying Agents A->D E Refine Particle Size Engineering Process A->E F Achieve Stable Suspension B->F C->F D->F E->F

Caption: Logic for addressing physical instability.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its chemical structure, the most probable degradation pathways for this compound are:

  • Hydrolysis: In aqueous environments, especially under strongly acidic or basic conditions, the this compound structure can degrade.

  • Oxidation: The naphthalene ring system is susceptible to oxidation, which can lead to the formation of quinones or other oxygenated derivatives.

  • Photolysis: this compound can undergo photolytic degradation upon exposure to UV or high-intensity visible light.

Q2: How does pH affect the stability and solubility of pamoate salts?

A2: The pH of an aqueous formulation significantly impacts the solubility and stability of pamoate salts. In an acidic environment, a soluble salt like disodium pamoate will convert to the less soluble this compound, potentially causing precipitation. In neutral to alkaline pH, it will remain in its more soluble salt form, but extreme pH values should be evaluated for potential degradation.

Q3: Which excipients are known to have potential incompatibilities with this compound?

A3: While specific quantitative data is formulation-dependent, potential incompatibilities can be anticipated based on chemical properties.

  • Basic Excipients: this compound is acidic and may interact with basic excipients. For instance, croscarmellose sodium has been observed to have incompatibilities with alkaline excipients, which could be relevant depending on the overall formulation pH.

  • Magnesium Stearate: As a salt of a weak acid (stearic acid) and a strong base, magnesium stearate can be slightly basic and has been shown to be incompatible with some acidic drugs. This could be a point of investigation.

  • Cationic Surfactants: There is a potential for ionic interactions with cationic surfactants.

Q4: What are the benefits of using this compound in drug formulations?

A4: this compound is primarily used to form poorly soluble salts with basic drugs, which can extend the duration of action, making it suitable for long-acting injectable formulations. It is known for its high chemical stability and non-toxic profile.

Data Presentation: this compound Excipient Compatibility Summary

While comprehensive quantitative compatibility data is highly formulation-specific, the following table summarizes potential interactions and recommended analytical techniques for screening.

Excipient ClassExample ExcipientsPotential Interaction with this compoundRecommended Analytical Techniques
Fillers/Diluents Microcrystalline Cellulose, Lactose, Dicalcium PhosphateGenerally considered compatible. However, moisture content can influence hydrolysis.HPLC, DSC, FTIR, PXRD
Binders Povidone (PVP), HPMCGenerally compatible. PVP can form adducts with some acidic compounds.HPLC, DSC, FTIR
Disintegrants Croscarmellose Sodium (CCS), CrospovidonePotential for ionic interaction, especially in aqueous media. CCS can hydrolyze under basic conditions, which could affect dissolution.HPLC, Dissolution Testing, FTIR
Lubricants Magnesium StearatePotential for acid-base interaction due to the basic nature of magnesium stearate.DSC, HPLC, FTIR
Surfactants Polysorbate 80, Sodium Lauryl SulfatePotential for ionic interactions with cationic surfactants. Polysorbate 80 can undergo auto-oxidation, and its impurities may affect stability.HPLC, Peroxide Value Testing
Antioxidants Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA)May be beneficial in preventing oxidative degradation of this compound.HPLC for stability assessment

Experimental Protocols

Protocol 1: Binary Mixture Compatibility Study

Objective: To assess the chemical compatibility of this compound (or its salt) with individual excipients under accelerated stability conditions.

Methodology:

  • Sample Preparation:

    • Prepare binary mixtures of this compound and each selected excipient. A 1:1 (w/w) ratio is commonly used for screening.

    • For each binary mixture, prepare three samples:

      • Dry physical mixture.

      • Physical mixture with a small amount of added water (e.g., 5-10% w/w) to simulate high humidity conditions.

      • A control sample of pure this compound.

    • Place the samples in suitable sealed containers (e.g., glass vials).

  • Storage Conditions:

    • Store the samples under accelerated stability conditions, for example, 40°C/75% RH or 50°C/75% RH.

    • The duration of the study can range from 2 to 4 weeks.

  • Analytical Testing:

    • At predetermined time points (e.g., initial, 1 week, 2 weeks, 4 weeks), withdraw samples for analysis.

    • Visual Observation: Note any changes in color or physical appearance.

    • HPLC Analysis:

      • Develop and validate a stability-indicating HPLC method for the quantification of this compound and the detection of any degradation products.

      • Dissolve the samples in a suitable solvent and analyze by HPLC.

      • Compare the chromatograms of the binary mixtures to the control sample of this compound. Look for a decrease in the peak area of this compound and the appearance of new peaks, which would indicate degradation.

    • Thermal Analysis (Optional):

      • Differential Scanning Calorimetry (DSC) can be used as a rapid screening tool. Analyze the binary mixtures at time zero. Changes in the melting endotherm of this compound (e.g., peak shift, broadening, or disappearance) can suggest an interaction.

Data Interpretation: A significant change in the purity of this compound or the appearance of degradation products in a binary mixture suggests an incompatibility with that excipient.

Protocol 2: Forced Degradation Study of this compound

Objective: To understand the degradation pathways of this compound under various stress conditions and to support the development of a stability-indicating analytical method.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Stress Conditions: Expose the this compound solution to the following conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60-80°C for a defined period (e.g., up to 24 hours).

    • Base Hydrolysis: Add 0.1 M NaOH and heat at 60-80°C for a defined period.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature for a defined period.

    • Thermal Degradation: Heat the stock solution at 80°C. Also, expose the solid this compound to dry heat (e.g., 80°C).

    • Photodegradation: Expose the solution to UV light (e.g., 254 nm) and visible light as per ICH Q1B guidelines.

  • Sample Analysis:

    • At appropriate time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration for HPLC analysis.

    • Analyze the stressed samples using an HPLC system with a photodiode array (PDA) detector to assess peak purity and identify degradation products.

Data Interpretation: The results will indicate the susceptibility of this compound to different types of degradation, which is critical for developing a robust formulation and a stability-indicating analytical method.

G cluster_2 Forced Degradation Experimental Workflow A Prepare this compound Stock Solution B Acid Hydrolysis (0.1M HCl, Heat) A->B C Base Hydrolysis (0.1M NaOH, Heat) A->C D Oxidation (3% H₂O₂, RT) A->D E Thermal Degradation (Heat Solution & Solid) A->E F Photodegradation (UV/Vis Light) A->F G Sample at Time Points, Neutralize/Dilute B->G C->G D->G E->G F->G H Analyze by Stability-Indicating HPLC-PDA G->H I Identify Degradation Pathways and Products H->I

Caption: Forced degradation experimental workflow.

References

Strategies to control the release profile of pamoate drugs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when controlling the release profile of pamoate-based drug formulations.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism for achieving controlled release with pamoate salts?

A1: The primary strategy involves significantly reducing the aqueous solubility of a basic active pharmaceutical ingredient (API) by forming a sparingly soluble salt with pamoic acid.[1][2] For long-acting injectable (LAI) formulations, this salt forms a depot at the injection site (e.g., intramuscular).[1] The slow dissolution of the drug-pamoate salt into the surrounding physiological fluid becomes the rate-limiting step for the drug's absorption into systemic circulation, thus providing a sustained therapeutic effect.[1]

Q2: What are the critical factors that influence the release profile of a pamoate drug?

A2: The release profile is a multifactorial property governed by:

  • Solid-State Properties: The crystalline form (polymorphism) of the salt is paramount, as different polymorphs exhibit unique solubilities and dissolution rates.[3]

  • Particle Size: The particle size distribution of the pamoate salt directly impacts the surface area available for dissolution.

  • Formulation Excipients: The choice of polymers, surfactants, and the viscosity of the vehicle can significantly alter the drug's release kinetics.

  • Drug-to-Pamoate Stoichiometry: The molar ratio of the drug to this compound (commonly 1:1 or 2:1) influences the physicochemical properties of the resulting salt.

Q3: How does polymorphism affect the dissolution and release of pamoate drugs?

A3: Pamoate salts can exist in different crystalline forms or polymorphs, each with a distinct crystal lattice structure. These structural differences can lead to significant variations in physicochemical properties, including solubility and dissolution rate. For instance, a metastable polymorph may have a faster dissolution rate compared to the most thermodynamically stable form. Therefore, controlling polymorphism during manufacturing is crucial for ensuring a consistent and predictable release profile.

Q4: What is the specific role of particle size in controlling the release rate from a pamoate salt suspension?

A4: The dissolution rate of sparingly soluble particles is described by the Noyes-Whitney equation, which states that the rate is directly proportional to the surface area of the particles. By reducing the particle size, the total surface area of the drug depot is increased, which typically leads to a faster dissolution and absorption rate. Conversely, larger particles will have a smaller surface area, resulting in a slower release. This principle is often used to tailor the duration of action for long-acting injectables.

Q5: Which in-vitro release testing (IVRT) method is most suitable for sparingly soluble pamoate formulations?

A5: Due to the very low solubility of most pamoate salts, maintaining sink conditions in standard dissolution apparatuses (like USP 1 or 2) can be challenging. The USP Apparatus 4 (Flow-Through Cell) is often the recommended and most appropriate method. This setup allows for a continuous flow of fresh dissolution medium over the sample, which helps in assessing the release profile of low-solubility drugs more accurately.

Troubleshooting Guide

Problem 1: The drug release is much faster than expected, leading to potential "dose dumping."

  • Possible Cause: The presence of a more soluble, metastable crystalline form instead of the intended stable polymorph.

  • Troubleshooting Action:

    • Verify Polymorphic Form: Use X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to confirm the crystalline form of the pamoate salt in your batch. Compare the results against your reference standard.

    • Control Crystallization: Re-evaluate your salt formation and crystallization process to ensure the desired, stable polymorph is consistently produced.

  • Possible Cause: The particle size distribution is finer than specified, leading to an increased surface area.

  • Troubleshooting Action:

    • Measure Particle Size: Analyze the particle size distribution (e.g., D10, D50, D90) of your drug substance using laser diffraction.

    • Optimize Milling/Crystallization: Adjust milling parameters or crystallization conditions to achieve the target particle size distribution.

  • Possible Cause: Interaction with formulation excipients (e.g., certain surfactants) is unexpectedly enhancing solubility.

  • Troubleshooting Action:

    • Conduct Excipient Compatibility Studies: Evaluate the solubility of the pamoate salt in the presence of each formulation excipient individually to identify any problematic interactions.

    • Select Alternative Excipients: Choose excipients that are inert with respect to the pamoate salt's solubility or that can help control the release.

Problem 2: The drug release is too slow or incomplete.

  • Possible Cause: Agglomeration or aggregation of drug particles within the formulation vehicle.

  • Troubleshooting Action:

    • Incorporate Wetting Agents: Add or optimize the concentration of a suitable surfactant or wetting agent to the formulation to improve the dispersibility of the drug particles.

    • Optimize Vehicle Viscosity: A vehicle that is too viscous can hinder particle dispersion and medium penetration. Evaluate vehicles with lower viscosity.

  • Possible Cause: Conversion to a less soluble, more stable polymorph during formulation or storage.

  • Troubleshooting Action:

    • Perform Stability Studies: Analyze the polymorphic form of the drug within the final formulation at different time points and storage conditions using XRPD.

    • Select Stabilizing Excipients: Incorporate excipients that inhibit polymorphic transformation.

Problem 3: The release profile shows a high initial "burst release."

  • Possible Cause: A significant fraction of the drug is unencapsulated or adsorbed to the surface of the carrier particles (e.g., in microparticle formulations).

  • Troubleshooting Action:

    • Modify Manufacturing Process: For microparticles, consider modifying the process to ensure more complete encapsulation. Granulating or coating the drug particles with a polymer before incorporation can also reduce surface-localized drug.

    • Introduce a Washing Step: Implement a washing step after particle formation to remove surface-adsorbed drug.

Problem 4: There is high batch-to-batch variability in the release profiles.

  • Possible Cause: Inconsistent control over critical quality attributes like particle size and polymorphism.

  • Troubleshooting Action:

    • Tighten Process Controls: Implement stricter in-process controls for crystallization and particle size reduction steps.

    • Define Material Specifications: Establish rigorous specifications for the pamoate salt's particle size distribution and polymorphic identity.

  • Possible Cause: Issues with the dissolution test method itself, such as improper deaeration of the medium or inconsistent sampling.

  • Troubleshooting Action:

    • Validate Dissolution Method: Thoroughly validate the in-vitro release method for robustness and ruggedness.

    • Standardize Procedures: Ensure all analysts are following a standardized and detailed protocol for media preparation, apparatus setup, and sample handling.

Quantitative Data Summary

Table 1: Influence of Crystalline Form on Pamoate Salt Dissolution

This table demonstrates the significant impact of polymorphism on the release profile. The metastable Form B shows a much faster dissolution rate compared to the stable Form A.

Time (minutes)Cumulative Release Form A (%)Cumulative Release Form B (%)
515.245.8
1024.568.2
1532.885.1
3048.695.3
4560.198.9
6068.999.5
Data derived from a comparative study of two hypothetical crystalline forms of a model drug pamoate salt.

Table 2: Effect of Particle Size on Key Pharmacokinetic (PK) Parameters for a Long-Acting Injectable Pamoate Salt

This table illustrates the principle that smaller particles lead to faster absorption, resulting in a higher maximum concentration (Cmax) and a shorter time to reach it (Tmax).

Median Particle Size (μm)Cmax (ng/mL)Tmax (days)AUC (ng·day/mL)
215032100
108571950
2540141800
Data are representative and based on established principles of particle size effects on the pharmacokinetics of LAI suspensions.

Experimental Protocols

Protocol 1: Preparation of a Drug-Pamoate Salt (Example: Risperidone Pamoate)

  • Materials: Risperidone (free base), this compound, N,N-dimethylformamide (DMF), Ethanol, Magnetic stirrer, Filtration apparatus, Vacuum oven.

  • Procedure:

    • Prepare a solution of risperidone (0.048 mol) in 600 mL of ethanol.

    • In a separate flask, prepare a solution of this compound (0.048 mol) in 400 mL of DMF.

    • Add the risperidone solution to the this compound solution while stirring continuously.

    • Stir the mixture for 3 hours at room temperature to allow the precipitate to form.

    • Collect the precipitate via vacuum filtration.

    • Wash the collected solid with ethanol to remove impurities.

    • Dry the final risperidone pamoate salt in a vacuum oven at a controlled temperature until a constant weight is achieved.

Protocol 2: In Vitro Release Testing Using USP Apparatus 4 (Flow-Through Cell)

  • Apparatus: USP Apparatus 4 (Flow-Through Cell).

  • Dissolution Medium: A buffer at a physiologically relevant pH (e.g., pH 6.8 phosphate buffer) containing a surfactant (e.g., 1% Sodium Dodecyl Sulfate - SDS) to ensure sink conditions.

  • Procedure:

    • Place a known amount of the pamoate drug formulation (e.g., suspension) into the flow-through cell. Glass beads may be used to prevent particle agglomeration.

    • Pump the dissolution medium through the cell at a controlled flow rate.

    • Collect the eluate at predetermined time intervals.

    • Analyze the drug concentration in each sample using a validated analytical method, such as HPLC-UV.

Protocol 3: In Vivo Pharmacokinetic Study in a Rat Model

  • Animal Model: Male Sprague-Dawley or Wistar rats.

  • Formulation & Dosing:

    • Formulate the pamoate salt as a suspension in a suitable sterile vehicle.

    • Administer a single dose via intramuscular injection into the gluteal muscle.

  • Blood Sampling:

    • Collect blood samples (approx. 0.2-0.3 mL) from the tail vein at predetermined time points (e.g., pre-dose, 1, 4, 8, 24, 48 hours, and on days 5, 7, 14, 21, 28).

  • Sample Analysis:

    • Collect blood in tubes with an anticoagulant (e.g., EDTA) and centrifuge to separate plasma.

    • Quantify the drug concentration in the plasma samples using a validated LC-MS/MS method for high sensitivity.

    • Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.

Visualizations

troubleshooting_workflow cluster_issue Observed Issue cluster_investigation Primary Investigation Areas cluster_analysis Analysis & Actions cluster_outcome Desired Outcome issue Unexpected Release Profile (Too Fast / Too Slow / High Variability) solid_state Solid-State Properties issue->solid_state particle_char Particle Characteristics issue->particle_char formulation_comp Formulation Components issue->formulation_comp xrd_dsc Analysis: XRPD, DSC Action: Control Crystallization solid_state->xrd_dsc Polymorphism? psd Analysis: Laser Diffraction Action: Optimize Milling/Sizing particle_char->psd Size/Distribution? excipient Analysis: Compatibility Study Action: Modify Excipients/Vehicle formulation_comp->excipient Interactions? outcome Optimized & Controlled Release Profile xrd_dsc->outcome psd->outcome excipient->outcome development_workflow cluster_synthesis Step 1: Salt Formation & Characterization cluster_formulation Step 2: Formulation Development cluster_invitro Step 3: In Vitro Testing cluster_invivo Step 4: In Vivo Evaluation synthesis Synthesize Drug-Pamoate Salt characterize Characterize Solid-State (XRPD, DSC, Particle Size) synthesis->characterize formulate Develop Suspension (Select Vehicle & Excipients) characterize->formulate ivrt Perform In Vitro Release Test (USP Apparatus 4) formulate->ivrt invivo Conduct Pharmacokinetic Study in Animal Model ivrt->invivo release_mechanism depot Drug-Pamoate Salt Depot (at injection site) dissolved Dissolved Drug-Pamoate (in interstitial fluid) depot->dissolved 1. Slow Dissolution (Rate-Limiting Step) dissociated Free Drug + Pamoate Ion dissolved->dissociated 2. Dissociation bloodstream Systemic Circulation (Bloodstream) dissociated->bloodstream 3. Absorption

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Pyrantel Pamoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of pyrantel pamoate in pharmaceutical formulations. The information presented is collated from various scientific studies to aid in the selection of the most suitable analytical technique for specific research and quality control needs.

Introduction

Pyrantel pamoate is a widely used anthelmintic agent for the treatment of intestinal parasitic infections in both humans and animals. Accurate and reliable quantification of pyrantel pamoate in drug products is crucial to ensure its safety and efficacy. A variety of analytical methods have been developed and validated for this purpose, with High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry being the most common. This guide offers a comparative overview of these methods, supported by experimental data and detailed protocols.

Comparison of Analytical Methods

The selection of an analytical method depends on several factors, including the nature of the sample, the required sensitivity, and the available instrumentation. Below is a summary of the performance characteristics of commonly employed methods for pyrantel pamoate analysis.

Data Presentation

Table 1: Comparison of HPLC Methods for Pyrantel Pamoate Analysis

ParameterMethod 1 (Simultaneous Estimation)[1]Method 2 (Simultaneous Estimation)[2]Method 3 (Simultaneous Estimation)[3]Method 4 (Simultaneous Estimation)[4]
Column C18 (250 x 4.6mm, 5µm)Hypersil BDS C18 (150 x 4.6 mm, 5µ)BDS C-18 (4.6 x 250mm, 5µ)C18 (250 X 4.6 mm, 5 μm)
Mobile Phase Buffer: Acetonitrile (60:40% v/v) pH 3.0Acetonitrile: Phosphate buffer (gradient) pH 3.50.1% KH₂PO₄ (pH 4.8): ACN: Methanol (40:40:20 v/v)Buffer: Acetonitrile (60:40)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min1.0 mL/min
Detection Wavelength 240 nm286 nm311 nm220 nm
Retention Time 5.970 min4.5 min2.161 min2.271 min
Linearity Range (µg/mL) 18 - 5425 - 150Not Specified50 - 150
Correlation Coefficient (r²) 0.9990.9990.999Not Specified
Accuracy (% Recovery) 99.77 ± 0.490%Not Specified99.29%98 - 102%
Precision (%RSD) Intraday: 0.608-0.818, Interday: 0.571-0.985Not Specified< 2%Not Specified
LOD (µg/mL) Not SpecifiedNot Specified0.02Not Specified
LOQ (µg/mL) Not SpecifiedNot Specified0.05Not Specified

Table 2: Comparison of UV-Vis Spectrophotometric Methods for Pyrantel Pamoate Analysis

ParameterMethod A (Ion-pair with Phenol Red)[5]Method B (Ion-pair with Thymol Blue)Method C (Oxidative reaction with KMnO₄)Method D (Reduction of FeCl₃ and complexation)
Reagent(s) Phenol RedThymol BluePotassium permanganateFerric chloride, Ferricyanide/1,10-phenanthroline/2,2'-bipyridyl
λmax (nm) 430420550750 / 520 / 530
Linearity Range (µg/mL) 0.02 - 0.50.05 - 0.80.75 - 153.0 - 35 / 1.0 - 30 / 2.0 - 35
Molar Absorptivity (L mol⁻¹ cm⁻¹) 5.11 x 10⁵2.55 x 10⁵2.85 x 10⁴1.38 x 10⁴ / 2.06 x 10⁴ / 1.23 x 10⁴
Accuracy (%RE) < 2.17%< 2.17%Not Specified≤ 3.0%
Precision (%RSD) < 1.77%< 1.77%Not Specified≤ 1.98%
LOD (µg/mL) ReportedReportedNot SpecifiedReported
LOQ (µg/mL) ReportedReportedNot SpecifiedReported

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on the cited literature and should be adapted and re-validated for specific laboratory conditions.

HPLC Method for Simultaneous Estimation of Pyrantel Pamoate, Praziquantel, and Febantel
  • Chromatographic Conditions:

    • Instrument: High-Performance Liquid Chromatograph with a PDA detector.

    • Column: C18 (250 x 4.6mm, 5µm particle size).

    • Mobile Phase: A mixture of Buffer and Acetonitrile in the ratio of 60:40% v/v, with the pH adjusted to 3.0.

    • Flow Rate: 1.0 mL/min.

    • Detection: PDA detector at 240 nm.

    • Injection Volume: 20 µL.

  • Standard Solution Preparation:

    • Accurately weigh and transfer 36 mg of Pyrantel Pamoate standard into a 50 mL volumetric flask.

    • Dissolve in a few mL of the mobile phase.

    • Make up the volume to the mark with the mobile phase and mix thoroughly.

  • Sample Preparation:

    • Weigh and powder not fewer than 20 tablets.

    • Transfer a quantity of powder equivalent to 36 mg of Pyrantel Pamoate into a 50 mL volumetric flask.

    • Add a small amount of mobile phase and sonicate to dissolve.

    • Make up to volume with the mobile phase and filter the solution.

  • Procedure:

    • Inject 20 µL of the standard and sample solutions into the chromatograph.

    • Record the chromatograms and measure the peak area for pyrantel pamoate.

    • Calculate the amount of pyrantel pamoate in the sample by comparing the peak areas with that of the standard.

UV-Vis Spectrophotometric Method using Ion-Pair Complexation with Phenol Red
  • Instrumentation:

    • UV-Vis Spectrophotometer.

  • Reagent Preparation:

    • Phenol Red Solution: Prepare a solution of Phenol Red.

  • Standard Solution Preparation:

    • Prepare a stock solution of Pyrantel Pamoate.

    • From the stock solution, prepare a series of working standard solutions of varying concentrations.

  • Procedure:

    • To a set of volumetric flasks, add aliquots of the standard pyrantel pamoate solution.

    • Add the Phenol Red solution to each flask and mix.

    • Measure the absorbance of the resulting ion-pair complex at 430 nm against a reagent blank.

    • Construct a calibration curve by plotting absorbance versus concentration.

  • Sample Analysis:

    • Prepare the sample solution containing pyrantel pamoate.

    • Treat the sample solution in the same manner as the standards.

    • Measure the absorbance and determine the concentration from the calibration curve.

Mandatory Visualization

Workflow for Analytical Method Validation

The following diagram illustrates the logical workflow for the validation of an analytical method for pyrantel pamoate, as per ICH guidelines.

Analytical Method Validation Workflow cluster_validation_params Validation Parameters start Start: Method Development method_optimization Method Optimization (e.g., Mobile Phase, Wavelength) start->method_optimization validation_protocol Define Validation Protocol (ICH Guidelines) method_optimization->validation_protocol specificity Specificity/ Selectivity validation_protocol->specificity linearity Linearity & Range validation_protocol->linearity accuracy Accuracy (% Recovery) validation_protocol->accuracy precision Precision (Repeatability & Intermediate) validation_protocol->precision lod_loq LOD & LOQ validation_protocol->lod_loq robustness Robustness validation_protocol->robustness system_suitability System Suitability Testing specificity->system_suitability linearity->system_suitability accuracy->system_suitability precision->system_suitability lod_loq->system_suitability robustness->system_suitability data_analysis Data Analysis & Statistical Evaluation system_suitability->data_analysis validation_report Prepare Validation Report data_analysis->validation_report end End: Method Implementation validation_report->end

Caption: Workflow for the validation of an analytical method for pyrantel pamoate.

This guide provides a foundational comparison to assist in the selection of an appropriate analytical method for pyrantel pamoate. It is imperative that any chosen method be fully validated in the user's laboratory to ensure its suitability for the intended application.

References

Pamoic Acid vs. Other Counterions for Sustained Drug Release: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate counterion is a critical step in the formulation of sustained-release drug products. This choice significantly influences the physicochemical properties of the drug salt, ultimately dictating its release profile and therapeutic efficacy. This guide provides an objective comparison of pamoic acid with other common counterions used to achieve prolonged drug action, supported by experimental data and detailed methodologies.

The Role of Counterions in Sustained Release

The principle of using counterions to achieve sustained release, particularly for injectable formulations, hinges on the formation of sparingly soluble salts. By pairing a drug molecule with a suitable counterion, its aqueous solubility can be dramatically reduced. When this salt is administered, typically via intramuscular or subcutaneous injection, it forms a depot at the injection site. The slow dissolution of this salt into the surrounding physiological fluid becomes the rate-limiting step for the drug's absorption into systemic circulation, thereby extending its therapeutic effect.

This compound: A Versatile Counterion for Long-Acting Formulations

This compound, a large, hydrophobic dicarboxylic acid, is a well-established counterion for developing long-acting injectable formulations. Its chemical structure allows it to form stable, poorly soluble salts with a variety of basic drugs. This low solubility is the primary reason for its widespread use in sustained-release applications.

Comparative Analysis of this compound and Other Counterions

While this compound is a popular choice, other counterions, such as fatty acids (lauric, oleic, palmitic acid), are also employed to achieve sustained release. The selection of a counterion is a strategic decision based on the specific drug candidate and the desired duration of action.

Data Presentation: Physicochemical Properties and Performance

The following table summarizes key physicochemical properties of this compound and other representative counterions, along with illustrative performance data. It is important to note that the in vitro release data presented here is a synthesized representation from various studies to illustrate comparative performance and may not reflect a direct head-to-head comparison under identical experimental conditions.

CounterionMolecular Weight ( g/mol )pKaKey Physicochemical PropertiesIllustrative In Vitro Release (Cumulative % Release of a Model Drug)
Day 1
This compound 388.372.5, 3.1Large, rigid, hydrophobic molecule; forms highly insoluble crystalline salts.~5%
Lauric Acid 200.32~5.3Saturated medium-chain fatty acid; forms salts with moderate insolubility.~15%
Oleic Acid 282.47~5.0Unsaturated long-chain fatty acid; forms very insoluble salts, often used in oil-based depots.~8%
Palmitic Acid 256.42~4.8Saturated long-chain fatty acid; forms highly insoluble salts.~10%

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the evaluation of sustained-release formulations.

In Vitro Drug Release Assay (USP Apparatus 4)

The USP Apparatus 4, or flow-through cell, is particularly well-suited for testing poorly soluble drug formulations.

Methodology:

  • Apparatus Setup: Assemble the flow-through cell with a bed of glass beads at the bottom to ensure laminar flow. A filter is placed at the top of the cell to prevent the escape of undissolved particles.

  • Sample Preparation: A precisely weighed amount of the drug-counterion salt is placed within the flow-through cell.

  • Dissolution Medium: A suitable dissolution medium (e.g., phosphate-buffered saline, pH 7.4, maintained at 37°C) is pumped through the cell at a constant, slow flow rate (e.g., 4-16 mL/min). The medium may contain a small percentage of a surfactant to enhance the solubility of the drug.

  • Sampling: The eluate is collected at predetermined time intervals.

  • Analysis: The concentration of the drug in the collected samples is determined using a validated analytical method, such as high-performance liquid chromatography (HPLC).

  • Data Analysis: The cumulative percentage of drug released is plotted against time to generate the dissolution profile.

In Vivo Pharmacokinetic Study in Rats

Animal models are essential for assessing the in vivo performance of long-acting injectable formulations.

Methodology:

  • Animal Model: Male Wistar or Sprague-Dawley rats are commonly used. Animals are acclimatized for at least one week prior to the study.

  • Formulation Administration: The sustained-release formulation is administered via intramuscular (e.g., into the gluteal muscle) or subcutaneous injection at a specified dose.

  • Blood Sampling: Blood samples (approximately 0.25 mL) are collected from the tail vein or another appropriate site at predefined time points (e.g., 1, 6, 24, 48, 72 hours, and then on subsequent days and weeks).

  • Plasma Processing: Blood samples are centrifuged to separate the plasma, which is then stored frozen until analysis.

  • Bioanalysis: The concentration of the drug in the plasma samples is quantified using a validated and sensitive bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve), which reflects the total drug exposure.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the mechanism of sustained release and the experimental workflow for comparing different counterions.

G1 cluster_0 Injection Site cluster_1 Absorption cluster_2 Therapeutic Action Drug-Counterion Salt (Depot) Drug-Counterion Salt (Depot) Slow Dissolution Slow Dissolution Drug-Counterion Salt (Depot)->Slow Dissolution Drug in Solution at Injection Site Drug in Solution at Injection Site Slow Dissolution->Drug in Solution at Injection Site Absorption into Systemic Circulation Absorption into Systemic Circulation Drug in Solution at Injection Site->Absorption into Systemic Circulation Sustained Therapeutic Effect Sustained Therapeutic Effect Absorption into Systemic Circulation->Sustained Therapeutic Effect

Caption: Mechanism of sustained drug release from a depot injection.

G2 Drug Candidate Drug Candidate Counterion Selection (this compound, Lauric Acid, etc.) Counterion Selection (this compound, Lauric Acid, etc.) Drug Candidate->Counterion Selection (this compound, Lauric Acid, etc.) Salt Formulation Salt Formulation Counterion Selection (this compound, Lauric Acid, etc.)->Salt Formulation In Vitro Release Testing (USP App. 4) In Vitro Release Testing (USP App. 4) Salt Formulation->In Vitro Release Testing (USP App. 4) Pharmacokinetic Study (in vivo) Pharmacokinetic Study (in vivo) In Vitro Release Testing (USP App. 4)->Pharmacokinetic Study (in vivo) Data Analysis & Comparison Data Analysis & Comparison Pharmacokinetic Study (in vivo)->Data Analysis & Comparison Optimal Formulation Selection Optimal Formulation Selection Data Analysis & Comparison->Optimal Formulation Selection

Caption: Experimental workflow for comparing counterions.

A Comparative Guide to the Bioavailability of Pamoate Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Pamoate salts are frequently utilized in pharmaceutical development to modify the solubility and dissolution rate of active pharmaceutical ingredients (APIs), often with the goal of achieving sustained release and altering bioavailability. This guide provides an objective comparison of the bioavailability of different pamoate formulations, supported by experimental data from preclinical and clinical studies.

Understanding Pamoate Formulations and Bioavailability

Pamoic acid is a large, poorly water-soluble dicarboxylic acid. When combined with a basic drug, it forms a pamoate salt with significantly reduced aqueous solubility.[1] This property is the cornerstone of its use in long-acting injectable (LAI) formulations and in oral medications where localized action in the gastrointestinal (GI) tract is desired.[1][2]

The low solubility of the pamoate salt at the site of administration (e.g., muscle tissue for injectables or the GI tract for oral drugs) leads to a slow dissolution of the salt, which in turn governs the rate of drug absorption into systemic circulation.[2] Consequently, pamoate formulations are characterized by a delayed time to maximum plasma concentration (Tmax), a lower peak plasma concentration (Cmax), and a prolonged drug release profile, resulting in a modified bioavailability compared to more soluble salt forms of the same drug.

Comparative Bioavailability Data

The following tables summarize quantitative data from studies comparing the bioavailability of different pamoate and non-pamoate formulations.

Table 1: Comparative Bioavailability of Pyrantel Formulations in Pigs

This study compared the oral bioavailability of pyrantel citrate and pyrantel pamoate in pigs.

FormulationMean Bioavailability (%)Mean Absorption Time (MAT) (h)
Pyrantel Citrate412.38 ± 0.25
Pyrantel Pamoate16Significantly extended

Data sourced from a pharmacokinetic study in pigs.[3]

The significantly lower bioavailability and extended mean absorption time of the pamoate salt highlight its reduced and slower absorption from the GI tract compared to the more soluble citrate salt.

Table 2: Bioequivalence of Pyrantel Pamoate Dosage Forms in Healthy Human Subjects

This study compared the bioavailability of three different oral formulations of pyrantel pamoate in nine healthy human subjects.

FormulationCmax (ng/mL)Tmax (h)AUC0-9 (h·ng/mL)
Formulation 1 (Tablet)37.56 ± 9.372.02 ± 0.1281.01 ± 12.97
Formulation 2 (Suspension)35.89 ± 8.942.05 ± 0.35694.59 ± 17.18
Formulation 3 (Tablet)36.22 ± 10.102.05 ± 0.339101.47 ± 19.59

Data presented as mean ± standard deviation. There was no statistically significant difference between the bioavailabilities of the tested dosage forms.

Table 3: Comparative Bioavailability of Two Pyrantel Pamoate Tablet Formulations in Cats

This study evaluated the pharmacokinetics and bioequivalence of two anthelmintic tablet formulations containing pyrantel pamoate and praziquantel in cats.

FormulationCmax of Pyrantel (ng/mL)AUClast of Pyrantel (h·ng/mL)
Test Product114.23 ± 65.969340.8 ± 266.42
Reference Product116.05 ± 93.061458.64 ± 457.91

Data presented as mean ± standard deviation.

Physicochemical Factors Influencing Bioavailability of Pamoate Formulations

The bioavailability of pamoate formulations is significantly influenced by their physicochemical properties, primarily particle size and crystalline form.

  • Particle Size: A reduction in the particle size of a poorly soluble drug, such as a pamoate salt, increases the surface area available for dissolution. This can lead to a faster dissolution rate and, consequently, improved bioavailability, especially for dissolution rate-limited drugs.

  • Crystalline vs. Amorphous Form: The amorphous form of a drug generally exhibits higher solubility and a faster dissolution rate compared to its crystalline counterpart because less energy is required to overcome lattice forces. This can translate to enhanced bioavailability. However, amorphous forms are thermodynamically less stable and may recrystallize over time.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the comparison of pamoate formulations.

In Vivo Bioavailability Study Protocol (General)

A typical comparative bioavailability or bioequivalence study for oral formulations is conducted as follows:

  • Study Design: A randomized, two-period, two-sequence crossover design is commonly employed. This design allows each subject to serve as their own control, minimizing inter-subject variability. A washout period of sufficient duration (typically at least five half-lives of the drug) is incorporated between the two treatment periods to ensure the elimination of the drug from the first period before the administration of the second.

  • Subject Selection: Healthy adult volunteers, typically within a specific age and body mass index (BMI) range, are recruited for the study. Subjects undergo a comprehensive health screening to ensure they meet the inclusion and exclusion criteria outlined in the study protocol.

  • Dosing and Sample Collection: After an overnight fast, subjects receive a single oral dose of either the test or reference formulation with a standardized volume of water. Blood samples are collected at predetermined time points before and after drug administration. The sampling schedule is designed to adequately characterize the plasma concentration-time profile of the drug, including the absorption, distribution, and elimination phases.

  • Sample Analysis: Plasma concentrations of the drug are determined using a validated bioanalytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The following pharmacokinetic parameters are calculated from the plasma concentration-time data for each subject:

    • Cmax: Maximum observed plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): A measure of the total drug exposure over time.

  • Statistical Analysis: Statistical methods are used to compare the pharmacokinetic parameters of the test and reference formulations to determine if they are bioequivalent.

Analytical Method for Pyrantel in Plasma

A common method for the determination of pyrantel in plasma is High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection.

  • Sample Preparation: Plasma samples are typically prepared using solid-phase extraction (SPE) to isolate the drug from plasma components.

  • Chromatographic Conditions:

    • Column: A base-deactivated reversed-phase column is used for separation.

    • Mobile Phase: A mixture of methanol, tetrahydrofuran, and an ammonium acetate buffer (pH 4.6) is often used as the eluent.

    • Detection: The UV detector is set to a wavelength of 317 nm to detect pyrantel.

  • Quantification: The concentration of pyrantel in the plasma samples is determined by comparing the peak area of the analyte to a standard curve prepared with known concentrations of pyrantel.

Visualizing Experimental Workflows and Logical Relationships

The following diagrams, created using Graphviz (DOT language), illustrate key processes related to the study of pamoate formulations.

G cluster_0 Pre-Study cluster_1 Study Conduct cluster_2 Post-Study Protocol Design Protocol Design Subject Screening Subject Screening Protocol Design->Subject Screening Randomization Randomization Subject Screening->Randomization Dosing Period 1 Dosing Period 1 Randomization->Dosing Period 1 Blood Sampling 1 Blood Sampling 1 Dosing Period 1->Blood Sampling 1 Washout Period Washout Period Blood Sampling 1->Washout Period Dosing Period 2 Dosing Period 2 Washout Period->Dosing Period 2 Blood Sampling 2 Blood Sampling 2 Dosing Period 2->Blood Sampling 2 Bioanalysis Bioanalysis Blood Sampling 2->Bioanalysis Pharmacokinetic Analysis Pharmacokinetic Analysis Bioanalysis->Pharmacokinetic Analysis Statistical Analysis Statistical Analysis Pharmacokinetic Analysis->Statistical Analysis Bioequivalence Conclusion Bioequivalence Conclusion Statistical Analysis->Bioequivalence Conclusion

Caption: Workflow of a typical crossover bioavailability study.

G Pamoate Salt Formulation Pamoate Salt Formulation Slow Dissolution Slow Dissolution Pamoate Salt Formulation->Slow Dissolution Sustained Drug Absorption Sustained Drug Absorption Slow Dissolution->Sustained Drug Absorption Prolonged Plasma Concentration Prolonged Plasma Concentration Sustained Drug Absorption->Prolonged Plasma Concentration Extended Therapeutic Effect Extended Therapeutic Effect Prolonged Plasma Concentration->Extended Therapeutic Effect High Aqueous Solubility Salt High Aqueous Solubility Salt Rapid Dissolution Rapid Dissolution High Aqueous Solubility Salt->Rapid Dissolution Fast Drug Absorption Fast Drug Absorption Rapid Dissolution->Fast Drug Absorption Peaked Plasma Concentration Peaked Plasma Concentration Fast Drug Absorption->Peaked Plasma Concentration Shorter Therapeutic Effect Shorter Therapeutic Effect Peaked Plasma Concentration->Shorter Therapeutic Effect

Caption: Logical relationship of salt form to therapeutic effect.

References

In Vitro-In Vivo Correlation for Pamoate Salt Dissolution: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of long-acting injectable (LAI) formulations is a cornerstone of modern pharmaceutical science, offering improved patient compliance and sustained therapeutic effects for chronic diseases. Pamoate salts are frequently employed to create these LAIs by significantly reducing the aqueous solubility of active pharmaceutical ingredients (APIs), thereby enabling a prolonged release profile. Establishing a robust in vitro-in vivo correlation (IVIVC) is a critical step in the development of these complex dosage forms. A successful IVIVC can serve as a surrogate for in vivo bioequivalence studies, facilitate formulation optimization, and justify quality control standards.

This guide provides an objective comparison of in vitro dissolution performance with in vivo pharmacokinetic behavior for long-acting formulations, with a focus on the principles applicable to pamoate salts. While direct side-by-side data for a single pamoate salt formulation is often proprietary, this guide synthesizes available data from studies on similar long-acting injectables, such as risperidone and olanzapine microspheres, which share the dissolution-rate-limited absorption mechanism characteristic of pamoate salts.

Data Presentation

The following tables present a synthesized view of in vitro dissolution and in vivo pharmacokinetic data for a representative long-acting injectable formulation. This data is collated from graphical representations in published studies and is intended to illustrate the expected correlation.

Table 1: In Vitro Dissolution Profile of a Representative Long-Acting Injectable Formulation

Time (Days)Cumulative Drug Release (%)
115
735
1455
2170
2885
3595
42100

Note: Data is estimated from graphical representations in published literature for illustrative purposes.

Table 2: In Vivo Pharmacokinetic Profile of a Representative Long-Acting Injectable Formulation

Time (Days)Plasma Concentration (ng/mL)
125
760
1485
2170
2850
3530
4215

Note: Data is estimated from graphical representations in published literature for illustrative purposes.

Table 3: Comparison of Key Pharmacokinetic Parameters for Different Long-Acting Formulations

FormulationCmax (ng/mL)Tmax (days)AUC (ng*day/mL)
Formulation A (Fast Release)110101800
Formulation B (Medium Release)85142100
Formulation C (Slow Release)60212300

Note: This table illustrates how different in vitro release rates would be expected to influence in vivo pharmacokinetic parameters. Data is hypothetical and for comparative purposes.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of IVIVC studies. The following protocols are based on established methods for evaluating long-acting injectable formulations.

In Vitro Dissolution Testing

The in vitro release of the active pharmaceutical ingredient from a long-acting formulation is a critical quality attribute. Due to the low solubility of pamoate salts, specialized dissolution apparatus and media are required.

  • Apparatus: A USP Apparatus 4 (Flow-Through Cell) is often recommended for extended-release injectable suspensions[1].

  • Dissolution Medium: To ensure sink conditions, the dissolution medium often contains a surfactant. A common medium is a buffered aqueous solution (e.g., phosphate buffer at physiological pH) containing 0.5% to 1% sodium lauryl sulfate (SLS)[1].

  • Flow Rate: A controlled flow rate, typically between 4-8 mL/min, is selected to provide adequate exposure of the formulation to the dissolution medium without causing excessive turbulence[1].

  • Sample Preparation: The injectable suspension is carefully loaded into the flow-through cell. If the product is a powder for suspension, it is first reconstituted according to the provided instructions[1].

  • Sampling: The eluate is collected at predetermined time points over an extended period, which can range from 24-48 hours to several weeks, depending on the formulation's intended duration of action[1].

  • Analysis: The concentration of the dissolved drug in the collected samples is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

In Vivo Pharmacokinetic Study

Animal models are essential for assessing the in vivo performance of long-acting injectable formulations and gathering the necessary data for an IVIVC.

  • Animal Model: Male Sprague-Dawley or Wistar rats are commonly used for these studies. The animals are acclimatized to the laboratory conditions before the study begins.

  • Formulation and Dosing: The drug-pamoate salt is formulated as a sterile suspension for injection in a suitable vehicle. A single dose is administered via intramuscular injection, typically into the gluteal muscle.

  • Blood Sampling: Blood samples are collected from the animals at predetermined time points following administration. The sampling schedule is designed to capture the full pharmacokinetic profile, including the absorption, distribution, metabolism, and elimination phases.

  • Plasma Analysis: The blood samples are processed to obtain plasma, which is then analyzed using a validated bioanalytical method, such as LC-MS/MS, to determine the concentration of the drug.

  • Pharmacokinetic Analysis: The resulting plasma concentration-time data is used to calculate key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC).

Mandatory Visualization

The following diagrams illustrate the logical workflow and relationships in establishing an in vitro-in vivo correlation for pamoate salt dissolution.

IVIVC_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_correlation IVIVC Development formulation Pamoate Salt Formulation dissolution_testing In Vitro Dissolution Testing (USP Apparatus 4) formulation->dissolution_testing animal_model Animal Model Administration (Intramuscular Injection) formulation->animal_model dissolution_profile In Vitro Dissolution Profile (% Drug Released vs. Time) dissolution_testing->dissolution_profile correlation_model Develop Mathematical Correlation Model (e.g., Level A) dissolution_profile->correlation_model dissolution_profile->correlation_model pk_sampling Pharmacokinetic Blood Sampling animal_model->pk_sampling plasma_analysis Plasma Drug Concentration Analysis pk_sampling->plasma_analysis pk_profile In Vivo Pharmacokinetic Profile (Plasma Conc. vs. Time) plasma_analysis->pk_profile deconvolution Deconvolution of In Vivo Data (Calculate % Drug Absorbed) pk_profile->deconvolution pk_profile->deconvolution deconvolution->correlation_model validation Validate Predictive Ability of the Model correlation_model->validation

Experimental workflow for establishing an IVIVC.

Logical_Relationship invitro In Vitro Dissolution Rate dissolution Dissolution of Pamoate Salt at Injection Site invitro->dissolution Predicts invivo In Vivo Plasma Concentration invitro->invivo Correlates to absorption Drug Absorption into Systemic Circulation dissolution->absorption Rate-Limiting Step absorption->invivo Determines

Logical relationship in IVIVC for pamoate salts.

References

Pamoic Acid: A Potent In Vitro Agonist for the Orphan Receptor GPR35

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

Discovered as a potent agonist for the orphan G protein-coupled receptor 35 (GPR35), pamoic acid has emerged as a significant tool for researchers in pharmacology and drug development.[1][2] This guide provides an objective comparison of this compound's in vitro performance against other known GPR35 agonists, supported by experimental data and detailed protocols.

Comparative In Vitro Activity of GPR35 Agonists

This compound demonstrates robust agonist activity at human GPR35, as evidenced by various in vitro assays.[][4] Its potency is notably higher than that of other well-characterized GPR35 agonists, such as zaprinast and kynurenic acid.[] The following table summarizes the quantitative data from key studies, providing a clear comparison of their half-maximal effective concentrations (EC50).

CompoundAssaySpeciesCell LineEC50
This compound β-arrestin RecruitmentHumanU2OS79 nM
This compound ERK1/2 PhosphorylationHumanU2OS65 nM
Zaprinastβ-arrestin RecruitmentHumanHEK293pEC50 = 5.76
Zaprinastβ-arrestin RecruitmentRatHEK293pEC50 = 7.1
ZaprinastIntracellular Calcium MobilizationHumanHEK293840 nM
ZaprinastIntracellular Calcium MobilizationRatHEK29316 nM
Kynurenic acidβ-arrestin RecruitmentHuman-pEC50 = 3.89
Kynurenic acidCalcium MobilizationHumanCHO39.2 µM
Kynurenic acidCalcium MobilizationMouseCHO10.7 µM
Kynurenic acidCalcium MobilizationRatCHO7.4 µM

GPR35 Signaling and Experimental Workflow

Activation of GPR35 by an agonist like this compound initiates a cascade of intracellular events. The receptor primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and subsequent downstream signaling. A key pathway activated is the Extracellular signal-Regulated Kinase (ERK) 1/2 pathway. Furthermore, agonist binding also promotes the recruitment of β-arrestin to the receptor, a critical step in receptor desensitization and signaling termination.

GPR35_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm GPR35 GPR35 Gi_o Gi/o GPR35->Gi_o Activation beta_Arrestin β-Arrestin Recruitment GPR35->beta_Arrestin Phosphorylation-dependent Pamoic_Acid This compound Pamoic_Acid->GPR35 Agonist Binding ERK1_2 ERK1/2 Phosphorylation Gi_o->ERK1_2 Downstream_Effects Downstream Cellular Effects ERK1_2->Downstream_Effects beta_Arrestin->Downstream_Effects

GPR35 signaling pathway activated by this compound.

A common experimental approach to quantify GPR35 activation is the β-arrestin recruitment assay. The workflow for this assay typically involves cells engineered to express a tagged GPR35 and a β-arrestin fusion protein.

Experimental_Workflow cluster_workflow β-Arrestin Recruitment Assay Workflow start Seed cells expressing tagged GPR35 and β-arrestin add_compound Add this compound (or other agonists) start->add_compound incubate Incubate add_compound->incubate detect Detect Signal (e.g., luminescence, fluorescence) incubate->detect analyze Data Analysis (Dose-response curve, EC50 calculation) detect->analyze end Confirm Agonist Activity analyze->end

References

A Comparative Guide to the Efficacy of Pamoate Drug Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The formulation of a drug as a pamoate salt is a widely employed strategy to modify its physicochemical properties, most notably to reduce its aqueous solubility and thereby achieve a sustained-release profile. This is particularly valuable for long-acting injectable (LAI) medications and for orally administered drugs where prolonged action in the gastrointestinal tract is desired. This guide provides a comparative analysis of the efficacy of different pamoate drug formulations, supported by experimental data and detailed methodologies, to assist researchers in making informed decisions during drug development.

The Pamoate Salt Advantage: A Mechanism of Sustained Release

Pamoic acid is a large, lipophilic dicarboxylic acid that can form sparingly soluble salts with basic drug molecules. When a drug-pamoate salt formulation is administered, for instance via intramuscular injection, it forms a depot at the injection site. The slow dissolution of this salt into the surrounding interstitial fluid is the rate-limiting step for the drug's absorption into the systemic circulation. Once dissolved, the salt dissociates, releasing the active drug to exert its therapeutic effect over an extended period. This mechanism significantly prolongs the drug's half-life compared to more soluble salt forms or the free base.

Sustained_Release_Mechanism cluster_injection_site Injection Site (e.g., Muscle) cluster_systemic_circulation Systemic Circulation Depot Drug-Pamoate Salt (Depot) DissolvedSalt Dissolved Drug-Pamoate Depot->DissolvedSalt Slow Dissolution (Rate-Limiting Step) FreeDrug Free Active Drug DissolvedSalt->FreeDrug Dissociation Pamoate Pamoate Ion DissolvedSalt->Pamoate TherapeuticEffect Therapeutic Effect FreeDrug->TherapeuticEffect Absorption

Sustained release mechanism of a pamoate salt depot.

Comparative Efficacy of Pamoate Formulations

The efficacy of a pamoate formulation is influenced by various factors, including the physicochemical properties of the active pharmaceutical ingredient (API), the crystalline form of the pamoate salt, and the specific formulation characteristics.[1] Below, we compare the efficacy of two distinct classes of drugs formulated as pamoate salts: a long-acting injectable antipsychotic (olanzapine pamoate) and orally administered anthelmintics (pyrantel and oxantel pamoate).

Olanzapine Pamoate: A Long-Acting Injectable for Schizophrenia

Olanzapine pamoate (Zyprexa Relprevv®) is a long-acting injectable formulation indicated for the treatment of schizophrenia.[2] Its efficacy in maintaining symptomatic control and preventing relapse has been demonstrated in numerous clinical trials.

Pharmacokinetic Profile Comparison: Oral vs. Pamoate LAI

The conversion of olanzapine into a pamoate salt drastically alters its pharmacokinetic profile, enabling infrequent dosing.[3]

ParameterOral OlanzapineOlanzapine Pamoate LAI
Time to Peak Concentration (Tmax) ~6 hours2-4 days
Half-life (t½) ~30 hours~30 days
Time to Steady State ~1 week~3 months
Dosing Frequency DailyEvery 2-4 weeks

Data sourced from multiple clinical studies.[3][4]

Clinical Efficacy in Maintenance Treatment

A 24-week, randomized, double-blind trial compared the efficacy of different doses of olanzapine pamoate LAI with oral olanzapine in preventing psychotic exacerbation in patients with schizophrenia.

Treatment GroupDosePatients Remaining Exacerbation-Free at 24 Weeks
Olanzapine Pamoate LAI (High Dose)300 mg every 2 weeks95%
Olanzapine Pamoate LAI (Medium Dose)405 mg every 4 weeks90%
Olanzapine Pamoate LAI (Low Dose)150 mg every 2 weeks84%
Oral Olanzapine10, 15, or 20 mg/day93%

This study demonstrated that therapeutic doses of olanzapine LAI have comparable efficacy to oral olanzapine in maintaining stability in patients with schizophrenia.

Pyrantel and Oxantel Pamoate: Oral Anthelmintics

Pyrantel pamoate and oxantel pamoate are anthelmintic agents effective against various intestinal nematodes. The pamoate formulation limits their systemic absorption, concentrating their action within the gastrointestinal tract. Combination therapy is often employed to broaden the spectrum of activity.

Comparative Efficacy of Anthelmintic Pamoate Formulations

A randomized controlled trial compared the efficacy of a pyrantel-oxantel combination with mebendazole for the treatment of soil-transmitted nematode infections.

Treatment GroupDoseAscaris lumbricoides Cure RateTrichuris trichiura Cure RateHookworm Cure Rate
Pyrantel-Oxantel Pamoate10 mg/kg (single dose)>96%31.5%Poor
Mebendazole500 mg (single dose)>96%23.3%Poor

The pyrantel-oxantel pamoate combination showed a significantly higher cure rate for T. trichiura compared to mebendazole.

Further studies have evaluated triple-drug therapies, demonstrating even higher cure rates for hookworm infections.

Treatment GroupDoseHookworm Cure Rate (CR)Hookworm Egg Reduction Rate (ERR)
Albendazole + Pyrantel Pamoate + Oxantel Pamoate400 mg + 20 mg/kg + 20 mg/kg84%99.9%
Albendazole + Oxantel Pamoate400 mg + 20 mg/kg53%99.0%
Pyrantel Pamoate + Oxantel Pamoate20 mg/kg + 20 mg/kg52%99.2%

Triple-drug therapy including pyrantel and oxantel pamoate was significantly more effective against hookworm infections.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable comparison of different drug formulations. Below are representative methodologies for key experiments.

In Vitro Dissolution Testing of Pamoate Formulations

This protocol provides a general framework for comparing the dissolution profiles of different pamoate salt formulations. Specific parameters may need to be adapted based on the drug substance and formulation type (e.g., oral solid dosage vs. injectable suspension).

Objective: To compare the in vitro release rate of an active pharmaceutical ingredient (API) from different pamoate salt formulations.

Apparatus: USP Apparatus 2 (Paddle Method) or USP Apparatus 4 (Flow-Through Cell) for long-acting injectables.

Dissolution Medium: The choice of medium should be justified and mimic physiological conditions. For oral formulations, simulated gastric fluid (e.g., 900 mL of 0.1 N HCl) is often used. For injectable formulations, a biorelevant medium that can create a depot-like structure may be more appropriate.

Procedure:

  • Medium Preparation: Prepare the dissolution medium and deaerate it.

  • Apparatus Setup: Assemble the dissolution apparatus and bring the medium to a constant temperature (typically 37 ± 0.5°C).

  • Sample Introduction: Introduce a precisely weighed amount of the pamoate drug formulation into each dissolution vessel.

  • Sampling: At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes for immediate-release profiles, or longer for sustained-release), withdraw an aliquot of the dissolution medium.

  • Medium Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

  • Sample Analysis: Filter the samples and determine the concentration of the dissolved drug using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot the dissolution profiles for comparison.

Dissolution_Workflow Start Start PrepMedium Prepare & Deaerate Dissolution Medium Start->PrepMedium SetupApparatus Set up USP Apparatus & Equilibrate Temperature PrepMedium->SetupApparatus AddSample Introduce Pamoate Formulation SetupApparatus->AddSample SamplingLoop Time Point? AddSample->SamplingLoop WithdrawSample Withdraw Aliquot SamplingLoop->WithdrawSample Yes End End SamplingLoop->End No (Final Time Point) ReplaceMedium Replace Medium WithdrawSample->ReplaceMedium FilterSample Filter Sample ReplaceMedium->FilterSample AnalyzeSample Analyze Drug Concentration (e.g., HPLC/UV-Vis) FilterSample->AnalyzeSample CalculateRelease Calculate Cumulative % Drug Released AnalyzeSample->CalculateRelease CalculateRelease->SamplingLoop

Experimental workflow for dissolution profile comparison.
In Vivo Pharmacokinetic Study

This protocol outlines a general procedure for evaluating the pharmacokinetic profile of a pamoate formulation in an animal model.

Objective: To determine and compare the pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½) of different drug formulations.

Animal Model: Select an appropriate animal model (e.g., rats, cats) based on the drug and its intended use.

Procedure:

  • Animal Acclimatization: Acclimate the animals to the laboratory conditions.

  • Dosing: Administer a single, precise dose of the drug formulation to each animal. For oral formulations, this may be via gavage. For injectable formulations, administer via the intended route (e.g., intramuscularly).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48 hours) from a suitable site (e.g., cephalic vein).

  • Plasma Preparation: Process the blood samples to separate the plasma.

  • Bioanalysis: Determine the concentration of the drug in the plasma samples using a validated bioanalytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: Use appropriate software to calculate the pharmacokinetic parameters from the plasma concentration-time data.

  • Statistical Analysis: Compare the pharmacokinetic parameters between different formulations using appropriate statistical tests.

Conclusion

The use of pamoate salts is a versatile and effective strategy for modifying the release characteristics and efficacy of a wide range of drugs. As demonstrated by the examples of olanzapine, pyrantel, and oxantel, this formulation approach can be tailored to achieve desired therapeutic outcomes, from long-acting injectable antipsychotics that improve patient adherence to orally administered anthelmintics with targeted gastrointestinal action. A thorough understanding of the physicochemical properties of the specific drug-pamoate salt, coupled with robust in vitro and in vivo characterization, is essential for the successful development of these advanced drug delivery systems. The experimental protocols and comparative data presented in this guide offer a framework for researchers to evaluate and optimize pamoate formulations for their specific applications.

References

A Head-to-Head Showdown: Pamoate vs. Decanoate Long-Acting Injectable Antipsychotics

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of long-acting injectable (LAI) antipsychotics, the choice of formulation is a critical determinant of a drug's pharmacokinetic profile, and consequently, its clinical efficacy and tolerability. Among the various esterification strategies employed to prolong the duration of action, pamoic acid and decanoic acid salts are two of the most common. This guide provides a comparative analysis of these formulations, drawing upon data from head-to-head clinical trials to inform researchers, scientists, and drug development professionals.

While direct head-to-head trials comparing pamoate and decanoate formulations of the same antipsychotic are scarce, this analysis synthesizes findings from studies comparing different antipsychotic agents available in these long-acting preparations. The focus will be on key performance indicators, including efficacy in symptom management, pharmacokinetic properties, and safety profiles.

Efficacy and Performance: A Tale of Two Formulations

Head-to-head clinical trials provide the most robust evidence for comparing the relative performance of different drug formulations. Below, we summarize the key efficacy and safety findings from notable studies.

Aripiprazole Lauroxil vs. Paliperidone Palmitate

A significant head-to-head trial, the QUALIFY study, compared the once-monthly aripiprazole formulation (a lauroxil ester, conceptually similar to a decanoate in its long-chain fatty acid structure) to paliperidone palmitate. The results demonstrated a statistically significant improvement in the Quality of Life Scale (QLS) scores for patients treated with aripiprazole once-monthly compared to those receiving paliperidone palmitate.[1][2] Specifically, the aripiprazole arm showed an improvement of 7.47 points on the QLS, while the paliperidone palmitate group improved by 2.80 points.[1] This superiority was further supported by a greater decrease in the Clinical Global Impression - Severity (CGI-S) scores.[1][3]

Another study comparing aripiprazole lauroxil and paliperidone palmitate in acutely symptomatic hospitalized patients found both treatments to be effective and well-tolerated. Reductions in the Positive and Negative Syndrome Scale (PANSS) total score were comparable between the two groups at various time points up to 25 weeks.

Olanzapine Pamoate vs. Risperidone Long-Acting Injection (Microspheres)

Indirect comparisons of olanzapine pamoate and risperidone long-acting injection (a microsphere formulation, not a decanoate) have been conducted to assess treatment completion rates, a proxy for overall effectiveness and tolerability. One such analysis found nearly identical 12-month treatment-completion rates for both drugs when pooling data from multiple studies (72.7% for olanzapine LAI vs. 72.4% for risperidone LAI). However, when comparing the two most similar studies, the completion rate for olanzapine pamoate was significantly higher than for risperidone microspheres (81.3% vs. 47.0%).

A cost-effectiveness analysis predicted that over five years, olanzapine pamoate would lead to fewer relapses and discontinuations compared to risperidone long-acting injection.

Haloperidol Decanoate vs. Fluphenazine Decanoate

Comparative trials of first-generation antipsychotic decanoate formulations have also been conducted. In a 20-week double-blind study, haloperidol decanoate showed a statistically significant improvement in schizophrenic symptoms on the Comprehensive Psychopathological Rating Scale (CPRS) compared to fluphenazine decanoate. Haloperidol decanoate was also favored in the CPRS depression sub-scale. However, a longer 60-week study found that relapses were significantly more frequent in the haloperidol group, which the authors suggested might be due to a misjudgment in equivalent doses.

Quantitative Data Summary

The following tables summarize the key quantitative data from the head-to-head studies cited.

Table 1: Efficacy Outcomes in Head-to-Head Trials

ComparisonStudyPrimary Outcome MeasureResult
Aripiprazole Lauroxil vs. Paliperidone PalmitateQUALIFYChange in Quality of Life Scale (QLS) score at 28 weeksAripiprazole: +7.47; Paliperidone: +2.80 (p=0.036)
Aripiprazole Lauroxil vs. Paliperidone PalmitateWeiden et al.Mean reduction in PANSS total score at 25 weeksAripiprazole: -23.3; Paliperidone: -21.7
Olanzapine Pamoate vs. Risperidone LAIIndirect Comparison12-month treatment completion rate (most similar studies)Olanzapine: 81.3%; Risperidone: 47.0% (p<0.001)
Haloperidol Decanoate vs. Fluphenazine Decanoate20-week studyImprovement in CPRS sub-scale for schizophreniaStatistically significant improvement for haloperidol (p<0.05)
Haloperidol Decanoate vs. Fluphenazine Decanoate60-week studyRelapse RateSignificantly more frequent in the haloperidol group

Table 2: Safety and Tolerability in Head-to-Head Trials

ComparisonStudyKey Safety/Tolerability Finding
Aripiprazole Lauroxil vs. Paliperidone PalmitateQUALIFYDiscontinuations due to adverse events: Aripiprazole: 10.8%; Paliperidone: 18.4%
Aripiprazole Lauroxil vs. Paliperidone PalmitateWeiden et al.Most common adverse events: Injection-site pain (Aripiprazole: 17.2%; Paliperidone: 24.8%), Weight gain (Aripiprazole: 9.1%; Paliperidone: 16.8%), Akathisia (Aripiprazole: 9.1%; Paliperidone: 10.9%)
Haloperidol Decanoate vs. Fluphenazine Decanoate20-week studyAntiparkinsonian medication use was significantly higher in the fluphenazine group (p<0.05)
Haloperidol Decanoate vs. Fluphenazine DecanoateKissling et al.Patients on haloperidol decanoate required half the quantity of anti-parkinsonian medication compared to those on fluphenazine decanoate.
Paliperidone Palmitate vs. Haloperidol DecanoateMcEvoy et al.Paliperidone was associated with more weight gain and higher prolactin levels; Haloperidol was associated with more akathisia.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of clinical trial findings. Below are overviews of the experimental protocols for the key studies cited.

QUALIFY Study (Aripiprazole Lauroxil vs. Paliperidone Palmitate)

This was a 28-week, phase IIIb, multicenter, international, randomized, open-label, rater-blinded, parallel-group study. 295 adults with a diagnosis of schizophrenia who were switching from an oral antipsychotic were randomized to receive either aripiprazole once-monthly 400 mg or paliperidone palmitate. The primary endpoint was the change in the Heinrichs-Carpenter Quality of Life Scale (QLS) total score at week 28. Secondary assessments included the Clinical Global Impressions (CGI) scales and the Investigator's Assessment of Subject's General Status. After a three-week oral conversion period, the intramuscular formulations were administered for five weeks and continued for an additional 20 weeks.

Weiden et al. (Aripiprazole Lauroxil vs. Paliperidone Palmitate)

This was a phase 3, double-blind trial involving 200 patients with schizophrenia. Patients were initiated on either aripiprazole lauroxil or paliperidone palmitate in a hospital setting and continued treatment as outpatients. The primary efficacy measure was the change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score. Assessments were conducted at weeks 4, 9, and 25.

Haloperidol Decanoate vs. Fluphenazine Decanoate (20-week study)

This was a double-blind study comparing the efficacy and side-effect profile of four-weekly injections of haloperidol decanoate and fluphenazine decanoate in 51 chronic schizophrenic patients over twenty weeks. The primary efficacy measure was the Comprehensive Psychopathological Rating Scale (CPRS), with a specific focus on the sub-scale for schizophrenic symptoms. Side effects, including extrapyramidal symptoms, were also assessed.

Visualizing the Science

To better understand the underlying mechanisms and experimental designs, the following diagrams are provided.

signaling_pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron DA Dopamine VMAT2 VMAT2 D2R D2 Receptor VMAT2->D2R Release AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates DARPP-32 DARPP-32 PKA->DARPP-32 Phosphorylates PP1 PP1 DARPP-32->PP1 Inhibits Cellular_Response Cellular Response (e.g., Gene Expression) PP1->Cellular_Response Dephosphorylates Targets Antipsychotic Antipsychotic (Pamoate/Decanoate) Antipsychotic->D2R Blocks

Caption: Dopamine D2 Receptor Signaling Pathway

experimental_workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline_Assessment Baseline Assessments (PANSS, CGI-S, QLS) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Group_A Group A (e.g., Pamoate Formulation) Randomization->Group_A Group_B Group B (e.g., Decanoate Formulation) Randomization->Group_B Oral_Overlap Optional Oral Overlap Group_A->Oral_Overlap Group_B->Oral_Overlap LAI_Administration LAI Administration (e.g., Monthly Injections) Oral_Overlap->LAI_Administration Follow_Up_Visits Regular Follow-up Visits (Efficacy & Safety Monitoring) LAI_Administration->Follow_Up_Visits Endpoint_Assessment Endpoint Assessments Follow_Up_Visits->Endpoint_Assessment Data_Analysis Statistical Analysis Endpoint_Assessment->Data_Analysis

Caption: Head-to-Head LAI Clinical Trial Workflow

logical_relationship Formulation Long-Acting Injectable Formulation Pamoate Salt Decanoate Ester PK_Profile Pharmacokinetic Profile Slower dissolution and absorption Hydrolysis of ester linkage Formulation:f1->PK_Profile:f1 leads to Formulation:f2->PK_Profile:f2 leads to Dosing_Interval Extended Dosing Interval (e.g., 2-4 weeks or longer) PK_Profile->Dosing_Interval enables Clinical_Outcome Improved Adherence & Relapse Prevention Dosing_Interval->Clinical_Outcome results in

Caption: Formulation to Clinical Outcome Relationship

References

A Comparative Guide to Validating the Stability of Long-Acting Pamoate Injectables

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, ensuring the long-term stability of parenteral drug products is paramount to guaranteeing safety and efficacy. Long-acting injectables (LAIs) formulated with pamoate salts offer significant therapeutic advantages, particularly for chronic conditions, by improving patient adherence and providing consistent drug plasma levels.[1][2][3] This is achieved by forming a sparingly soluble salt of the active pharmaceutical ingredient (API), which creates a depot at the injection site for slow, sustained release over weeks or months.[4][5]

However, these complex formulations, often aqueous suspensions, are thermodynamically unstable and present unique stability challenges. A thorough understanding of degradation pathways and the implementation of rigorous, validated stability-indicating methods are critical for successful development. This guide provides a comparative overview of stability considerations for pamoate injectables, detailed experimental protocols, and a logical workflow for their validation.

Mechanisms of Degradation in Pamoate Formulations

The stability of a pamoate LAI can be compromised by both chemical degradation of the API and the pamoate moiety, and by physical changes in the suspension.

Chemical Instability:

  • Hydrolysis: Molecules containing ester or amide functional groups are particularly susceptible to hydrolysis, a common degradation pathway. This process is often dependent on pH and temperature. For the formulation itself, an acidic environment can cause the disodium pamoate salt to convert into the less soluble pamoic acid, potentially leading to precipitation and altering the drug's release profile.

  • Oxidation: The chemical structures of the API and the naphthalene rings of the pamoate counter-ion can be susceptible to oxidation. This can be triggered by exposure to heat, light, or trace metal impurities. Proper formulation may include antioxidants and packaging under an inert atmosphere to mitigate this risk.

  • Photolysis: Exposure to UV or high-intensity visible light can induce photolytic degradation, leading to the formation of various degradation products. Stability testing under ICH Q1B guidelines is essential to assess light sensitivity.

  • Isomerization: For certain APIs, changes in the isomeric form can lead to a significant loss of potency. For example, the active (E)-isomer of a drug could convert to a less active (Z)-isomer upon exposure to energy like light.

Physical Instability: Aqueous suspensions are inherently unstable, and changes to their physical properties can impact performance, safety, and efficacy. Key concerns include:

  • Crystal Growth and Particle Size Variation: Over time, changes in crystal structure (polymorphism) or Ostwald ripening can lead to an increase in particle size. This can alter the dissolution rate, and therefore the drug release profile, and may negatively affect syringeability and injectability.

  • Agglomeration and Sedimentation: Particles in a suspension have a tendency to agglomerate or settle. While some sedimentation is expected, the formation of a hard, non-resuspendable cake ("caking") is a critical failure, preventing dose uniformity and administration. Rheological properties and the inclusion of stabilizing excipients must be carefully optimized and monitored throughout the product's shelf life.

Comparative Stability Data and Performance

The choice of API salt and formulation technology significantly impacts the stability and clinical performance of an LAI. While direct comparative stability data is often proprietary, clinical study data on treatment discontinuation rates can serve as a surrogate marker for the overall success and stability of a formulation in real-world use.

LAI Formulation Active Moiety Formulation Technology Typical Dosing Interval 1.5-Year Continuation Rate (%) Key Stability Considerations
Olanzapine Pamoate OlanzapineAqueous Suspension2-4 weeks~29.5% (for oral olanzapine, LAI data varies)Susceptible to photolytic degradation; requires protection from light. Potential for hydrolysis and oxidation.
Aripiprazole Monohydrate AripiprazoleAqueous Suspension4 weeks~49.1% (median time to discontinuation)Physical form (anhydrate vs. monohydrate) is critical; conversion can be influenced by humidity and temperature.
Aripiprazole Lauroxil Aripiprazole (Prodrug)Aqueous Suspension4-8 weeksNot directly compared in the same study, but shows long half-life (~54-57 days).Prodrug chemistry adds another layer of potential hydrolysis/enzymatic conversion stability analysis.
Paliperidone Palmitate Paliperidone (Prodrug)Nanosuspension1-3 months~76.4% (for 3-month formulation)Nanocrystal stability is key; requires control of particle size and prevention of aggregation. Prodrug ester linkage is susceptible to hydrolysis.
Risperidone (PLGA) RisperidonePolymer Microspheres2 weeks~24.9%PLGA hydrolysis is the release mechanism but must be controlled and predictable. Drug-polymer interactions and water content are critical stability parameters.

Experimental Protocols for Stability Validation

A robust stability program relies on validated, stability-indicating analytical methods that can separate and quantify the active ingredient from any degradation products, impurities, or excipients.

Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify likely degradation pathways and to develop and validate stability-indicating analytical methods.

Stress Condition Typical Protocol Potential Degradation Pathway Investigated
Acid Hydrolysis Mix drug solution/suspension with 1N HCl and heat (e.g., 60°C for 24 hours).Hydrolysis of amide, ester, or other labile groups. Conversion of pamoate salt to this compound.
Base Hydrolysis Mix drug solution/suspension with 1N NaOH and heat (e.g., 60°C for 24 hours).Base-catalyzed hydrolysis of functional groups.
Oxidation Mix drug solution/suspension with 3-30% H₂O₂ at room temperature or with gentle heating.Formation of N-oxides, quinones, or other oxidation products on the API or pamoate moiety.
Thermal Degradation Store the solid drug and the final formulation at elevated temperatures (e.g., 80°C for 48 hours).Assesses intrinsic thermal stability and potential for solid-state degradation.
Photostability Expose the drug and formulation to controlled light conditions as per ICH Q1B guidelines (UV and visible light).Identifies susceptibility to photolytic degradation.
Stability-Indicating HPLC Method

High-Performance Liquid Chromatography (HPLC) is the most common technique for assaying LAIs and quantifying impurities.

Objective: To develop a quantitative method that resolves the parent API peak from all potential degradation products generated during forced degradation, as well as from formulation excipients.

Typical Method Parameters (Example for an Olanzapine-like molecule):

Parameter Specification
Column Reversed-Phase C8 or C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase Gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).
Flow Rate 1.0 - 1.5 mL/min.
Detection UV/Vis spectrophotometry (e.g., 220 nm or 254 nm).
Column Temperature Controlled, e.g., 35°C.
Injection Volume 20 - 50 µL.

Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

In Vitro Release Testing

In vitro release testing is a critical quality control test and is essential for assessing the impact of any stability changes on drug performance.

Recommended Apparatus: USP Apparatus 4 (Flow-Through Cell) is often preferred for LAI suspensions.

Protocol:

  • Sample Preparation: A precise amount of the injectable suspension is placed into the flow-through cell, potentially with glass beads to prevent agglomeration.

  • Medium: A dissolution medium, often containing a surfactant like Sodium Dodecyl Sulfate (SDS) to enhance the solubility of the sparingly soluble salt, is pumped through the cell at a controlled flow rate (e.g., 3 mL/min).

  • Sampling: The eluate is collected at predetermined time points over the intended duration of release.

  • Analysis: The collected samples are analyzed for drug concentration using a validated analytical method, such as HPLC-UV.

  • Data Reporting: The cumulative percentage of drug released is plotted against time to generate a dissolution profile.

Visualizing Workflows and Mechanisms

Diagrams are essential for clearly communicating complex processes in drug development.

G cluster_dev Formulation & Method Development cluster_val Stability Validation cluster_qc Quality Control & Release Salt API-Pamoate Salt Synthesis & Characterization Form Suspension Formulation (Excipient Selection) Salt->Form Stress Forced Degradation (Stress Testing) Form->Stress Anal Analytical Method Development (HPLC) Anal->Stress MV Method Validation (ICH Q2) Stress->MV Stab Formal Stability Studies (Long-Term & Accelerated) MV->Stab Release In-Vitro Release Testing Stab->Release Spec Set Specifications for Shelf Life Release->Spec G cluster_stress Stress Conditions start Drug Product (API-Pamoate Suspension) Acid Acid Hydrolysis start->Acid Base Base Hydrolysis start->Base Ox Oxidation (H₂O₂) start->Ox Therm Thermal start->Therm Photo Photolytic (UV/Vis) start->Photo Analysis Analyze Stressed Samples (Stability-Indicating HPLC) Acid->Analysis Base->Analysis Ox->Analysis Therm->Analysis Photo->Analysis Report Identify Degradants & Establish Degradation Profile Analysis->Report G cluster_injection Injection Site (IM) cluster_absorption Systemic Circulation Depot Drug-Pamoate Suspension Forms Depot Diss Slow Dissolution of Salt Particles Depot->Diss Rate-Limiting Step Dissoc Dissociation into Free Drug + Pamoate Diss->Dissoc Absorb Free Drug Absorbed into Bloodstream Dissoc->Absorb Effect Sustained Therapeutic Effect Absorb->Effect

References

Pamoic Acid: A Comparative Safety and Toxicity Profile for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Pamoic acid, a common counter-ion in pharmaceutical formulations, is utilized to modify the solubility and dissolution rate of active pharmaceutical ingredients (APIs), often to create long-acting injectable dosage forms. This guide provides a comprehensive assessment of the safety and toxicity of this compound, comparing it with other frequently used counter-ions: hydrochloride, sulfate, and mesylate. The information presented is curated from publicly available safety data sheets, regulatory documents, and toxicological studies to support informed decisions in drug development.

Comparative Toxicity Profile

The following table summarizes the key toxicological data for this compound and selected common counter-ions. It is important to note that the toxicity of a salt form is influenced by both the API and the counter-ion. The data for the comparator counter-ions are presented for their common salt forms or the acid itself to provide a relevant comparison.

Toxicological EndpointThis compoundHydrochloride (as Sodium Chloride)Sulfate (as Sodium Sulfate)Mesylate (as Methanesulfonic Acid)
Acute Toxicity (Oral LD50, rat) Data not available3,000 - 3,550 mg/kg[1][2][3][4][5]>2,000 - >10,000 mg/kg649 mg/kg
Acute Toxicity (Other) Intraperitoneal LD50 (mouse): 390 mg/kgDermal LD50 (rabbit): >10,000 mg/kgInhalation LC50 (rat): >2.4 mg/LDermal LD50 (rabbit): >1,000 - 2,000 mg/kg
Skin Irritation IrritantNon-irritant to slightly irritatingNon-irritantCorrosive
Eye Irritation IrritantIrritantSlightly irritatingCorrosive, causes serious eye damage
Sensitization No sensitizing effects knownNot expected to be a sensitizerNot expected to be a sensitizerNot a skin sensitizer
Genotoxicity Negative in Ames, mouse lymphoma, and in vivo mouse micronucleus/chromosomal aberration assays. Positive in in vitro chromosomal aberration assay in CHO cells at high concentrations (>500 µg/mL).Generally considered non-genotoxic. Some potential for formation of genotoxic alkyl chlorides during synthesis.Negative in Ames test. Not considered genotoxic.Methanesulfonic acid is Ames-negative. Major concern is the formation of genotoxic and carcinogenic alkyl mesylates during synthesis.
Carcinogenicity No evidence of oncogenicity in a 2-year rat study.Not classifiable as to its carcinogenicity to humans (IARC Group 3). No evidence of carcinogenicity in animal studies.Strong inorganic acid mists containing sulfuric acid are carcinogenic to humans (IARC Group 1). Sulfuric acid itself is not classified as a carcinogen.Methanesulfonic acid is not classified as a carcinogen. However, alkyl mesylates are considered potentially carcinogenic.
Reproductive & Developmental Toxicity Data not readily available. Studies on drugs with pamoate salts attribute reproductive toxicity to the active moiety.Limited data available. No evidence of significant reproductive or developmental toxicity.Not considered a reproductive or developmental toxicant.Methanesulfonic acid is not classified as a reproductive toxicant. Some soluble lead salts of methanesulfonic acid have shown reproductive and developmental toxicity.

Experimental Workflow for Safety and Toxicity Assessment

The safety and toxicity of a pharmaceutical excipient like this compound are typically evaluated through a standardized battery of non-clinical studies. The following diagram illustrates a general workflow for this assessment.

G cluster_0 Initial Assessment cluster_1 In Vitro Toxicity cluster_2 In Vivo Toxicity cluster_3 Chronic & Specialized Toxicity Literature_Review Literature Review & In Silico Assessment Genotoxicity_In_Vitro Genotoxicity (Ames, Chromosomal Aberration, Mouse Lymphoma) Literature_Review->Genotoxicity_In_Vitro Guides initial testing Physicochemical_Characterization Physicochemical Characterization Acute_Toxicity Acute Toxicity (LD50) (Rodent) Physicochemical_Characterization->Acute_Toxicity Informs dose formulation Genotoxicity_In_Vivo Genotoxicity (Micronucleus Assay) Genotoxicity_In_Vitro->Genotoxicity_In_Vivo Positive findings trigger in vivo follow-up Cytotoxicity Cytotoxicity Assays Repeated_Dose_Toxicity Repeated Dose Toxicity (Rodent, Non-Rodent) Acute_Toxicity->Repeated_Dose_Toxicity Determines dose range Carcinogenicity Carcinogenicity Bioassay (Long-term, Rodent) Repeated_Dose_Toxicity->Carcinogenicity Informs dose selection Reproductive_Toxicity Reproductive & Developmental Toxicity (DART) Repeated_Dose_Toxicity->Reproductive_Toxicity Genotoxicity_In_Vivo->Carcinogenicity Positive findings inform carcinogenicity assessment Local_Tolerance Local Tolerance Final_Risk_Assessment Final_Risk_Assessment Local_Tolerance->Final_Risk_Assessment Carcinogenicity->Final_Risk_Assessment Reproductive_Toxicity->Final_Risk_Assessment

Caption: General workflow for the non-clinical safety and toxicity assessment of a pharmaceutical excipient.

Experimental Protocols

The following are summaries of standard methodologies for key toxicity studies, primarily based on OECD (Organisation for Economic Co-operation and Development) guidelines, which are internationally accepted standards.

Bacterial Reverse Mutation Test (Ames Test) - OECD 471

This test identifies substances that cause gene mutations by reverse mutation.

  • Principle: Histidine-dependent strains of Salmonella typhimurium and tryptophan-dependent strains of Escherichia coli are exposed to the test substance in the presence and absence of a metabolic activation system (S9 mix from rat liver).

  • Procedure: The bacterial strains are plated on a minimal agar medium lacking the essential amino acid. If the test substance is a mutagen, it will cause mutations that restore the ability of the bacteria to synthesize the required amino acid, leading to the growth of revertant colonies.

  • Evaluation: A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies compared to the negative control.

In Vitro Mammalian Chromosomal Aberration Test - OECD 473

This assay detects structural chromosomal damage in cultured mammalian cells.

  • Principle: Cultured mammalian cells (e.g., Chinese Hamster Ovary - CHO cells, or human lymphocytes) are exposed to the test substance with and without metabolic activation.

  • Procedure: Cells are treated with the test substance for a defined period. After treatment, they are exposed to a metaphase-arresting agent (e.g., colcemid), harvested, and stained. Metaphase cells are then analyzed microscopically for chromosomal aberrations.

  • Evaluation: A significant, dose-dependent increase in the percentage of cells with structural chromosomal aberrations indicates a positive result.

In Vivo Mammalian Erythrocyte Micronucleus Test - OECD 474

This test assesses genotoxicity in the bone marrow of rodents.

  • Principle: The assay detects damage to chromosomes or the mitotic apparatus in erythroblasts by identifying micronuclei in newly formed red blood cells.

  • Procedure: Rodents (usually mice or rats) are exposed to the test substance, typically via oral gavage or intraperitoneal injection. Bone marrow is collected at appropriate time points after exposure, and polychromatic erythrocytes are scored for the presence of micronuclei.

  • Evaluation: A statistically significant, dose-related increase in the frequency of micronucleated polychromatic erythrocytes in treated animals compared to controls indicates a positive result.

Carcinogenicity Studies - OECD 451

These long-term studies evaluate the carcinogenic potential of a substance in rodents.

  • Principle: To observe test animals for a major portion of their lifespan for the development of neoplastic lesions after chronic exposure to the test substance.

  • Procedure: The test substance is administered daily to groups of rodents (usually rats and mice of both sexes) for an extended period (typically 18-24 months). At least three dose levels and a concurrent control group are used. Animals are monitored for clinical signs of toxicity and tumor development. A full histopathological examination is performed at the end of the study.

  • Evaluation: A statistically significant increase in the incidence of tumors in any organ of the treated groups compared to the control group is evidence of carcinogenicity.

Reproductive and Developmental Toxicity Studies - OECD 414, 415, 416

These studies assess the potential adverse effects of a substance on reproductive function and development.

  • Principle: To detect any effects on male and female reproductive performance, including gonadal function, mating behavior, conception, parturition, and early postnatal development, as well as any effects on the developing embryo and fetus.

  • Procedure: Studies involve dosing of the test substance to animals (usually rats) before and during mating, and for females, throughout gestation and lactation. Multiple generations may be studied to detect effects on fertility and development. For developmental toxicity (teratogenicity), pregnant animals are dosed during the period of organogenesis, and fetuses are examined for malformations.

  • Evaluation: Endpoints include fertility indices, number of live and dead offspring, offspring viability, growth, and development, and the presence of any birth defects.

Conclusion

This compound demonstrates a generally favorable safety profile, particularly concerning genotoxicity and carcinogenicity. It is non-mutagenic in the Ames test and did not show carcinogenic potential in a long-term rat study. The positive finding in an in vitro chromosomal aberration assay at high, likely non-physiological, concentrations is a point for consideration but is mitigated by the negative in vivo genotoxicity results. The lack of publicly available data on oral LD50 in rats and comprehensive reproductive and developmental toxicity studies represents a data gap.

In comparison to other common counter-ions, this compound's toxicity profile appears to be of low concern. Hydrochloride and sulfate salts are generally considered to have very low toxicity. The primary safety concern with mesylate salts is not the counter-ion itself but the potential for the formation of genotoxic impurities during the manufacturing process, a risk that also exists to a lesser extent with hydrochloride salts.

For drug development professionals, the selection of a counter-ion requires a holistic assessment of its impact on the API's physicochemical properties, manufacturability, and safety profile. Based on the available data, this compound is a viable and safe option as a counter-ion, particularly when a low-solubility salt is desired for creating modified-release formulations. As with any excipient, a thorough risk assessment should be conducted in the context of the specific API and intended clinical use.

References

A Comparative Analysis of Olanzapine Pamoate and Other Long-Acting Injectable Antipsychotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of olanzapine pamoate with other long-acting injectable (LAI) second-generation antipsychotics, including risperidone microspheres, paliperidone palmitate, and aripiprazole lauroxil. The information presented is collated from a comprehensive review of clinical trial data, systematic reviews, and pharmacokinetic studies to support research and development in the field of long-acting antipsychotic therapies for schizophrenia.

Executive Summary

Long-acting injectable antipsychotics are a cornerstone in the management of schizophrenia, offering improved adherence and relapse prevention compared to oral formulations. Olanzapine pamoate, a depot formulation of the atypical antipsychotic olanzapine, provides sustained therapeutic concentrations, thereby reducing the burden of daily medication. This guide delves into a comparative analysis of its efficacy, safety, and pharmacokinetic profile against other commonly used LAIs. While direct head-to-head trial data for all comparators is not uniformly available, this guide synthesizes the existing evidence to provide a comprehensive overview for the scientific community.

Mechanism of Action: D2 and 5-HT2A Receptor Antagonism

Antipsychotic Signaling Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates Serotonin Serotonin HT2AR 5-HT2A Receptor Serotonin->HT2AR Activates AC Adenylyl Cyclase D2R->AC Inhibits PLC Phospholipase C HT2AR->PLC Activates cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3, DAG PLC->IP3_DAG Therapeutic Therapeutic Effects (↓ Positive Symptoms) cAMP->Therapeutic SideEffects Reduced EPS Risk IP3_DAG->SideEffects Olanzapine Olanzapine Olanzapine->D2R Blocks Olanzapine->HT2AR Blocks

Diagram 1: Simplified signaling pathway of olanzapine's antagonist action.

Comparative Efficacy

The efficacy of LAI antipsychotics is primarily evaluated based on their ability to prevent relapse and reduce the severity of psychotic symptoms, often measured by the Positive and Negative Syndrome Scale (PANSS).

Efficacy OutcomeOlanzapine PamoateRisperidone LAIPaliperidone PalmitateAripiprazole Lauroxil
Relapse Rate Lower rates compared to placebo. Indirect comparisons suggest similar or slightly better relapse prevention than risperidone LAI in some analyses[4][5].Lower rates compared to placebo. Some studies show higher discontinuation rates compared to olanzapine pamoate in indirect comparisons.Demonstrated efficacy in relapse prevention versus placebo in long-term studies. Non-inferior to risperidone LAI.Effective in preventing relapse compared to placebo.
PANSS Score Reduction Significant reductions in PANSS total scores from baseline in acute schizophrenia trials.Significant improvements in PANSS scores compared to placebo.Significant improvement in PANSS total score compared to placebo in acute exacerbation studies.Significant reduction in PANSS total scores from baseline to end of study in acute schizophrenia trials.

Comparative Safety and Tolerability

The safety profile is a critical factor in the selection of an LAI. Key considerations include injection site reactions, metabolic side effects, and extrapyramidal symptoms. A unique concern with olanzapine pamoate is the risk of post-injection delirium/sedation syndrome (PDSS).

Adverse Event ProfileOlanzapine PamoateRisperidone LAIPaliperidone PalmitateAripiprazole Lauroxil
Post-Injection Delirium/Sedation Syndrome (PDSS) A rare but serious risk, occurring in approximately 0.07% of injections, requiring a 3-hour post-injection observation period.Not reported.Not reported.Not reported.
Weight Gain Significant weight gain is a common side effect, similar to oral olanzapine.Moderate risk of weight gain.Moderate risk of weight gain.Lower risk of significant weight gain compared to olanzapine.
Metabolic Side Effects (e.g., dyslipidemia, hyperglycemia) Higher risk, consistent with oral olanzapine.Moderate risk.Moderate risk.Lower risk compared to olanzapine.
Extrapyramidal Symptoms (EPS) Low incidence, similar to oral olanzapine.Higher incidence compared to olanzapine, particularly at higher doses.Incidence of EPS is a notable consideration.Low incidence.
Prolactin Elevation Minimal to no effect on prolactin levels.Significant potential for hyperprolactinemia.Significant potential for hyperprolactinemia.Low potential for hyperprolactinemia.
Injection Site Reactions Generally mild to moderate pain and swelling.Mild to moderate pain and induration are common.Injection site reactions are generally mild and transient.Injection site pain is a common adverse event.

Comparative Pharmacokinetics

The pharmacokinetic profiles of LAIs determine their dosing frequency and the time to reach steady-state concentrations.

Pharmacokinetic ParameterOlanzapine PamoateRisperidone LAIPaliperidone PalmitateAripiprazole Lauroxil
Formulation Crystalline saltMicrospheresNanosuspensionProdrug
Dosing Interval 2 to 4 weeks2 weeks4 weeks, 3 months, or 6 months4, 6, or 8 weeks
Need for Oral Supplementation Not requiredRequired for the first 3 weeks.Not required with the recommended initiation regimen.Required for 21 days with the standard initiation, but a 1-day initiation is also available.
Time to Peak Plasma Concentration (Tmax) 3 to 4 daysBiphasic release with peaks at ~24-48h and 4-6 weeks.Median Tmax of 13 days.Median Tmax of 33-35 days.
Half-life Approximately 30 daysApproximately 3-6 days for the release from microspheres.25-49 days depending on the dose.54-57 days (for aripiprazole).
Time to Steady State Approximately 12 weeksAfter approximately 4 injections (8 weeks).Approximately 4-5 months for the monthly injection.Approximately 4 months.

Experimental Protocols: A Generalized Approach

While specific protocols vary between clinical trials, the following represents a generalized workflow for a randomized, double-blind, placebo-controlled trial evaluating the efficacy and safety of a long-acting injectable antipsychotic.

LAI_Clinical_Trial_Workflow cluster_screening Screening & Baseline cluster_treatment Treatment Phase cluster_endpoint Study Conclusion Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline_Assessment Baseline Assessments (PANSS, CGI, Safety Labs) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization LAI_Group LAI Treatment Group Randomization->LAI_Group Arm 1 Placebo_Group Placebo Group Randomization->Placebo_Group Arm 2 Follow_Up Regular Follow-up Visits (Efficacy & Safety Assessments) LAI_Group->Follow_Up Placebo_Group->Follow_Up End_of_Study End of Study Assessment Follow_Up->End_of_Study Data_Analysis Data Analysis (Primary & Secondary Endpoints) End_of_Study->Data_Analysis

Diagram 2: Generalized workflow of a LAI antipsychotic clinical trial.
Key Methodological Components of LAI Clinical Trials:

  • Study Design: Most pivotal trials are randomized, double-blind, placebo-controlled, parallel-group studies to assess efficacy and safety in patients with acute exacerbation of schizophrenia. Maintenance trials often follow a similar design but enroll patients who have been stabilized on the antipsychotic.

  • Patient Population: Typically, adult patients (18-65 years) with a diagnosis of schizophrenia according to DSM criteria and experiencing an acute psychotic episode (for acute trials) or being clinically stable (for maintenance trials) are included. Key exclusion criteria often include treatment-resistant schizophrenia, significant medical comorbidities, and substance use disorders.

  • Intervention: Patients are randomized to receive either the active LAI at one or more fixed doses or a matching placebo. The administration schedule (e.g., every 2, 4, or 8 weeks) is determined by the pharmacokinetic profile of the drug. An oral supplementation period may be included in the initial phase of treatment for some LAIs to ensure therapeutic plasma concentrations are reached and maintained.

  • Outcome Measures:

    • Primary Efficacy Endpoint: The primary outcome is often the change from baseline in the PANSS total score at the end of the study (e.g., at 12 weeks) for acute trials, or the time to first relapse for maintenance trials.

    • Secondary Efficacy Endpoints: These typically include the Clinical Global Impression-Severity (CGI-S) and -Improvement (CGI-I) scales, and response rates (defined as a certain percentage reduction in PANSS score).

    • Safety and Tolerability Assessments: These are monitored throughout the study and include the incidence of treatment-emergent adverse events (TEAEs), changes in laboratory parameters (e.g., glucose, lipids, prolactin), weight, vital signs, and assessments for movement disorders using scales like the Simpson-Angus Scale (SAS) for parkinsonism, the Barnes Akathisia Rating Scale (BARS), and the Abnormal Involuntary Movement Scale (AIMS) for tardive dyskinesia.

Logical Relationships in LAI Treatment Decisions

The choice of a specific LAI is a complex decision involving multiple factors. The following diagram illustrates the logical relationships that guide this selection process.

Diagram 3: Logical considerations for selecting a long-acting injectable.

Conclusion

Olanzapine pamoate is an effective long-acting injectable antipsychotic for the treatment of schizophrenia, with an efficacy profile comparable to its oral formulation. Its primary advantage is in ensuring treatment adherence. However, its use is associated with a significant risk of weight gain and metabolic disturbances, and the unique risk of post-injection delirium/sedation syndrome necessitates a post-administration observation period.

In comparison to other LAIs:

  • Risperidone LAI and Paliperidone Palmitate are also effective but are associated with a higher risk of hyperprolactinemia and extrapyramidal symptoms.

  • Aripiprazole Lauroxil offers a more favorable metabolic and prolactin profile but may have a different efficacy profile in some patient populations.

The selection of an appropriate LAI should be a collaborative decision based on a thorough evaluation of the patient's prior treatment response, tolerability, metabolic risk factors, and personal preferences for dosing frequency. This comparative analysis provides a foundational resource for researchers and clinicians to make informed decisions and to guide future research in the development of novel long-acting injectable antipsychotics with improved efficacy and safety profiles.

References

Safety Operating Guide

Navigating the Safe Disposal of Pamoic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step framework for the proper disposal of pamoic acid, ensuring the safety of laboratory personnel and adherence to regulatory standards.

This compound, a yellow solid, is recognized for causing eye, skin, and respiratory irritation.[1][2][3][4][5] While not classified as acutely hazardous, its handling and disposal demand careful attention to safety protocols. It is also noted as being harmful to aquatic life with long-lasting effects.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, the implementation of appropriate personal protective equipment (PPE) is mandatory. This includes, but is not limited to, safety glasses or goggles, protective gloves, and a lab coat. In situations where dust generation is unavoidable, a NIOSH/MSHA approved respirator is recommended. All handling of this compound should occur in a well-ventilated area or under a fume hood.

In the event of a spill, the primary objective is to prevent the generation of dust. The spilled material should be carefully swept, shoveled, or vacuumed into a clearly labeled, sealed container for disposal. Following the removal of the solid material, the spill area should be thoroughly decontaminated with water.

Step-by-Step Disposal Procedure

The proper disposal of this compound is a process that requires careful consideration of institutional and local regulations.

  • Containment: All this compound waste, including contaminated materials, must be collected in a suitable, sealed, and properly labeled container.

  • Consultation: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to determine the approved disposal route. This step is critical as regulations for chemical waste disposal can vary significantly.

  • Professional Disposal: Arrangements should be made for a licensed hazardous material disposal company to collect the waste. Approved disposal methods often include incineration in a facility equipped with an afterburner and scrubber.

  • Avoid Improper Disposal: Direct disposal of this compound into drains is not recommended. This is to prevent potential harm to aquatic ecosystems.

  • Neutralization (with caution): While some guidelines suggest that small quantities of dilute acidic waste may be neutralized before disposal, this should only be performed if explicitly permitted by local and institutional regulations. If allowed, the pH must be carefully monitored throughout the neutralization process.

Chemical Incompatibility

This compound is incompatible with strong oxidizing agents. Care must be taken to ensure that this compound waste is not stored or mixed with these substances to avoid potentially hazardous reactions.

Quantitative Data Summary

While specific quantitative limits for the disposal of this compound are not widely published and are highly dependent on local regulations, the following table summarizes key hazard identification data.

Hazard ClassificationGHS CategoryDescriptionSource
Skin Corrosion/IrritationCategory 2Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2 / 2ACauses serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation
Acute Toxicity (Oral)Category 4Harmful if swallowed
Hazardous to the Aquatic Environment (Long-term)Chronic 3Harmful to aquatic life with long lasting effects

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial waste generation to final disposal.

PamoicAcidDisposal cluster_prep Preparation & Handling cluster_containment Containment & Labeling cluster_decision Disposal Decision cluster_pathways Disposal Pathways A Generate this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Waste in a Sealed Container B->C D Label Container Clearly 'this compound Waste' C->D E Consult EHS/ Local Regulations D->E F Licensed Waste Disposal Company E->F Primary Route G Permitted On-site Neutralization E->G If Permitted I Prohibited: Drain Disposal E->I H Incineration F->H

This compound Disposal Workflow

References

Comprehensive Safety and Handling Guide for Pamoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Pamoic Acid, including operational and disposal plans, to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a yellow solid that can cause skin, eye, and respiratory irritation.[1][2][3][4] It is also harmful if swallowed.[3] Therefore, adherence to proper safety protocols and the use of appropriate personal protective equipment are critical.

Recommended Personal Protective Equipment (PPE)

PPE CategorySpecific RecommendationsRationale
Eye/Face Protection Wear tightly fitting safety goggles or glasses with side-shields. A face shield may also be appropriate.To prevent eye irritation from dust particles.
Skin Protection Wear protective gloves (e.g., nitrile rubber) and impervious clothing to prevent skin contact.To protect against skin irritation or rash.
Respiratory Protection Use in a well-ventilated area or under a fume hood. If dust generation is unavoidable and exposure limits may be exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.To prevent respiratory tract irritation from inhaling dust.

Operational Procedures for Handling this compound

A systematic approach to handling this compound from receipt to disposal is crucial for laboratory safety.

1. Receiving and Storage:

  • Inspect incoming containers for damage or leaks.

  • Store in a tightly closed container in a cool, dry, well-ventilated area.

  • Keep away from incompatible substances such as strong oxidizing agents.

2. Handling and Use:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Minimize dust generation and accumulation during handling.

  • Avoid contact with eyes, skin, and clothing.

  • Wash hands thoroughly with soap and water after handling.

3. Spill and Accidental Release Procedures:

  • In case of a spill, evacuate unnecessary personnel from the area.

  • For dry spills, carefully sweep or vacuum the material, avoiding dust generation, and place it into a suitable, labeled disposal container.

  • For wet spills, absorb the material and place it into a labeled container for disposal.

  • Thoroughly clean the spill area with water.

4. First Aid Measures:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Skin Contact Remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Get medical aid if irritation develops or persists.
Inhalation Remove from exposure to fresh air immediately. If breathing is difficult, give oxygen. Get medical aid if cough or other symptoms appear.
Ingestion If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Dispose of waste this compound as hazardous waste in accordance with all federal, state, and local regulations.

  • Do not dispose of it with household garbage or allow it to reach the sewage system.

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and disposal.

  • Contaminated packaging should be treated as hazardous waste and disposed of accordingly.

Workflow for Safe Handling of this compound

The following diagram outlines the key steps for the safe handling of this compound in a laboratory setting.

PamoicAcidHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Procedures A Review Safety Data Sheet (SDS) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in a well-ventilated area (e.g., Fume Hood) B->C D Weigh and handle this compound (Minimize dust generation) C->D E Clean work area and equipment D->E F Dispose of waste in a labeled hazardous waste container E->F G Remove PPE and wash hands thoroughly F->G H In case of spill: Evacuate, contain, and clean up (avoiding dust) I In case of exposure: Follow first aid procedures and seek medical attention

Safe Handling Workflow for this compound

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pamoic Acid
Reactant of Route 2
Pamoic Acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。